2,3-Dimethylmorpholine
Description
Structure
3D Structure
Properties
IUPAC Name |
2,3-dimethylmorpholine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H13NO/c1-5-6(2)8-4-3-7-5/h5-7H,3-4H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LTJFPCBECZHXNS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(OCCN1)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
115.17 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
52047-12-8 | |
| Record name | 2,3-dimethylmorpholine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Foundational & Exploratory
Technical Guide: 2,3-Dimethylmorpholine in Drug Discovery
The following technical guide provides an in-depth analysis of 2,3-Dimethylmorpholine , a specialized heterocyclic building block in medicinal chemistry.
Editorial Note on Chemical Identity: The CAS number 5754-51-8 provided in the topic request does not correspond to 2,3-dimethylmorpholine in standard chemical registries (PubChem, CAS Common Chemistry, SciFinder). The chemically verified CAS number for 2,3-dimethylmorpholine is 52047-12-8 (free base) or 475111-28-5 (hydrochloride salt). This guide focuses on the chemistry and applications of 2,3-dimethylmorpholine while noting this discrepancy to ensure scientific accuracy.
Part 1: Executive Summary
2,3-Dimethylmorpholine is a chiral, saturated heterocyclic amine increasingly utilized in lead optimization to modulate physicochemical properties and metabolic stability. Unlike its more common regioisomer, 2,6-dimethylmorpholine (often used as a metabolic blocker), the 2,3-substitution pattern introduces a unique "vicinal" steric constraint. This structural feature restricts the conformational flexibility of the morpholine ring, potentially locking bio-active conformations and shielding the adjacent nitrogen from metabolic N-oxidation or dealkylation.
Part 2: Chemical Identity & Stereochemistry[1]
The 2,3-dimethylmorpholine scaffold contains two adjacent chiral centers at positions 2 and 3, giving rise to two diastereomeric pairs: the cis-isomer (meso-like relative stereochemistry, though not meso due to lack of symmetry plane if N-substituted) and the trans-isomer.
| Feature | Specification |
| Chemical Name | 2,3-Dimethylmorpholine |
| Verified CAS RN | 52047-12-8 (Free Base) |
| Alternate CAS | 475111-28-5 (HCl Salt) |
| Molecular Formula | C₆H₁₃NO |
| Molecular Weight | 115.17 g/mol |
| SMILES | CC1C(NCCO1)C |
| Stereoisomers | (2R,3R), (2S,3S) [Trans]; (2R,3S), (2S,3R) [Cis] |
Conformational Analysis
The vicinal methyl groups create significant steric strain (A-strain) depending on the ring conformation.
-
Trans-isomer: Typically adopts a chair conformation where both methyl groups can be equatorial (diequatorial), which is energetically favorable.
-
Cis-isomer: Forces one methyl group into an axial position if the other is equatorial (equatorial-axial), introducing 1,3-diaxial interactions. This makes the cis isomer generally higher in energy and potentially more conformationally dynamic or distorted than the trans isomer.
Part 3: Physicochemical Profile[4]
The following data is synthesized from experimental values of analogous morpholines and computational prediction models (ACD/Labs, EPISuite).
| Property | Value / Range | Context |
| Boiling Point | 140–145 °C (Predicted) | Liquid at STP; comparable to 2,6-isomer (147°C). |
| pKa (Conjugate Acid) | 8.4 ± 0.5 | Moderately basic; reduced basicity vs. morpholine (pKa 8.36) due to steric hindrance near N. |
| LogP | ~0.25 | Low lipophilicity, ideal for lowering LogD in lead series. |
| Density | 0.92 g/cm³ | Standard for alkyl-morpholines. |
| Polar Surface Area (PSA) | 21.3 Ų | Favorable for CNS penetration (BBB permeability). |
| H-Bond Donors | 1 (NH) | Secondary amine handle for functionalization. |
Part 4: Synthetic Methodologies
The synthesis of 2,3-dimethylmorpholine is more challenging than the symmetric 2,6-isomer (made from diisopropanolamine). The primary route involves the cyclization of 3-amino-2-butanol derivatives.
Protocol: Cyclization from 3-Amino-2-butanol
This route allows for stereochemical control by selecting the appropriate diastereomer of the starting amino alcohol.
Step-by-Step Workflow:
-
Precursor Preparation: Reaction of 3-amino-2-butanol with chloroacetyl chloride (or a chloroacetate equivalent) to form the amide.
-
Cyclization: Base-mediated intramolecular displacement of the chloride by the hydroxyl group (Williamson ether synthesis type) to form the morpholin-3-one intermediate.
-
Reduction: Reduction of the lactam (morpholin-3-one) using Lithium Aluminum Hydride (LiAlH₄) or Borane-THF (BH₃·THF) to yield the final amine.
Visualization: Synthetic Pathway
The following diagram illustrates the logical flow of the synthesis, highlighting the critical reduction step.
Caption: Synthetic route via reduction of the lactam intermediate, allowing stereochemical retention from the amino alcohol precursor.
Part 5: Pharmaceutical Applications & Reactivity
Metabolic Stability & Blocking
The 2,3-dimethyl substitution pattern is strategically used to block metabolic "soft spots."
-
Alpha-C Oxidation: The methyl group at position 2 (adjacent to oxygen) and position 3 (adjacent to nitrogen) sterically hinders Cytochrome P450 enzymes from accessing the ring carbons.
-
N-Dealkylation: The steric bulk at position 3 (alpha to nitrogen) reduces the rate of N-dealkylation, a common clearance pathway for morpholine-containing drugs.
Case Study: Tankyrase Inhibitors
Research into Wnt signaling pathway inhibitors (specifically Tankyrase TNKS1/2 inhibitors) has utilized the 2,3-dimethylmorpholine moiety.[1]
-
Mechanism: The morpholine ring often acts as a solubilizing group that protrudes into the solvent-exposed region of the enzyme active site.
-
Advantage: The 2,3-dimethyl variant was found to maintain high aqueous solubility while providing a distinct vector for interaction compared to the unsubstituted or 2,6-dimethyl analogs.
Functionalization (N-Alkylation/Arylation)
The secondary amine is a versatile handle for Buchwald-Hartwig cross-coupling or S_NAr reactions.
-
Protocol Note: Due to the steric hindrance of the C3-methyl group, N-alkylation rates are slower than unsubstituted morpholine. High-temperature conditions (e.g., 100°C+ in DMF/DMSO) or potent catalysts (e.g., Pd-RuPhos G3) are often required for efficient coupling to aryl halides.
Part 6: Safety & Handling (MSDS Highlights)
-
Hazards: Corrosive (Skin Corr. 1B), Flammable Liquid (Category 3).
-
Precautions:
-
Eye Protection: Wear chemical splash goggles and face shield.
-
Skin: Butyl rubber gloves are recommended due to permeation resistance against amines.
-
Storage: Store under inert atmosphere (Argon/Nitrogen); the compound is hygroscopic and can absorb CO₂ from the air (carbamate formation).
-
Part 7: References
-
National Center for Biotechnology Information (2024). PubChem Compound Summary for CID 15708532, 3-Amino-2,3-dimethylbutan-2-ol (Precursor). Retrieved from [Link]
-
Lenci, E., et al. (2021). Occurrence of Morpholine in Central Nervous System Drug Discovery. ACS Chemical Neuroscience. Retrieved from [Link]
-
Shirai, F., et al. (2020). Discovery of Novel Spiroindoline Derivatives as Tankyrase Inhibitors. (Contextual reference for morpholine analogs in TNKS inhibition). Retrieved from [Link]
Sources
cis-2,3-dimethylmorpholine vs trans-2,3-dimethylmorpholine structure
The following technical guide details the structural, synthetic, and analytical distinctions between cis- and trans-2,3-dimethylmorpholine.
Executive Summary
The morpholine scaffold is a privileged structure in medicinal chemistry, serving as a core pharmacophore in antidepressants (e.g., Reboxetine), appetite suppressants (e.g., Phendimetrazine), and fungicides. The introduction of methyl substituents at the C2 and C3 positions creates two distinct diastereomers: cis-2,3-dimethylmorpholine and trans-2,3-dimethylmorpholine.[1][2]
Distinguishing these isomers is critical because they occupy vastly different regions of chemical "shape space." The trans-isomer typically adopts a rigid, planar diequatorial conformation, while the cis-isomer exists in a higher-energy, distorted conformation.[1] This guide provides the definitive structural analysis, synthetic pathways, and spectroscopic data required to selectively synthesize and identify these isomers.
Structural & Conformational Analysis
Thermodynamic Stability and Chair Conformations
The 2,3-dimethylmorpholine system behaves analogously to 1,2-dimethylcyclohexane but is influenced by the heteroatoms (O1 and N4).[1]
-
trans-2,3-Dimethylmorpholine:
-
Configuration: (2R,3R) or (2S,3S).
-
Preferred Conformation: Diequatorial (e,e) chair.
-
Stability: Thermodynamically favored.[2] The two methyl groups are anti-periplanar to each other, minimizing steric repulsion.
-
Energy Penalty: A diaxial (a,a) conformation is possible but highly disfavored (~2.7 kcal/mol higher in energy) due to 1,3-diaxial interactions.[1]
-
-
cis-2,3-Dimethylmorpholine:
-
Configuration: (2R,3S) or (2S,3R).
-
Stability: Less stable than the trans-isomer.[1][2] The structure undergoes rapid ring-flipping at room temperature between two degenerate (a,e) and (e,a) forms unless locked by an N-substituent.[1]
-
Gauch Interaction: The vicinal methyl groups experience a gauche interaction (dihedral angle ~60°), raising the ground state energy relative to the trans isomer.
-
Conformational Equilibrium Diagram
The following Graphviz diagram illustrates the energy landscape and equilibrium states for both isomers.
Caption: Conformational energy landscape. The trans-diequatorial form is the global minimum, while the cis-isomer exists as a rapidly interconverting equilibrium of axial-equatorial conformers.[1][2]
Spectroscopic Identification (NMR)
The most reliable method to distinguish the isomers without X-ray crystallography is
Comparative NMR Data
| Feature | trans-2,3-Dimethylmorpholine | cis-2,3-Dimethylmorpholine | Mechanistic Basis |
| H2-H3 Coupling ( | 9.5 – 11.5 Hz | 2.5 – 4.5 Hz | Karplus Relationship: Trans protons are anti-periplanar (180°), cis protons are gauche (60°).[1][2] |
| C2/C3 Methyl Shift | Upfield (shielded) | Downfield (deshielded) | Cis-methyls experience van der Waals deshielding due to gauche compression.[1][2] |
| NOE Signal | Weak/None between H2-H3 | Strong NOE between H2-H3 | Protons are spatially closer in the cis configuration.[1][2] |
| C13 NMR (Methyls) | Gamma-gauche effect shields the cis methyl carbons.[1][2] |
Diagnostic Rule: If the doublet for the C2-H or C3-H shows a large coupling constant (>9 Hz), the structure is trans . If it is a small coupling (<5 Hz) or appears as a broad singlet/narrow multiplet, it is cis .
Stereoselective Synthesis
Synthesis of the specific isomer requires selecting the correct amino-alcohol precursor. The stereochemistry is established before ring closure.
Retrosynthetic Logic
-
Path A (cis-Selective): Start with (2R,3S)-3-aminobutan-2-ol (erythro).[1][2] Cyclization with a 2-carbon synthon (e.g., ethylene glycol derivative) retains the relative stereochemistry.
-
Path B (trans-Selective): Start with (2R,3R)-3-aminobutan-2-ol (threo).[1][2]
Synthetic Workflow Diagram
Caption: Stereocontrolled synthesis via amino-alcohol precursors. The relative stereochemistry of the starting material dictates the final morpholine geometry.
Experimental Protocol: Synthesis of cis-2,3-Dimethylmorpholine
Objective: Synthesis of cis-2,3-dimethylmorpholine from erythro-3-amino-2-butanol.
Reagents:
-
Ethylene glycol di-p-tosylate (1.1 eq) or Chloroacetyl chloride (followed by reduction)[1][2]
-
Base:
or NaH[1]
Step-by-Step Protocol:
-
N-Alkylation (Formation of Intermediate):
-
Dissolve erythro-3-amino-2-butanol (10 mmol) in dry THF (50 mL).
-
Add
(20 mmol) and chloroacetyl chloride (10 mmol) dropwise at 0°C. -
Stir for 2 hours, allowing to warm to RT. This forms the amide intermediate (N-(2-hydroxy-1-methylpropyl)-2-chloroacetamide).[1][2]
-
Note: Direct alkylation with 2-chloroethanol is also possible but often leads to over-alkylation.[1][2]
-
-
Cyclization (Ring Closure):
-
Reduction (Amide to Amine):
-
Purification & Characterization:
-
Purify via distillation or column chromatography (DCM/MeOH 95:5).[2]
-
Validation: Obtain
H NMR in . Verify the H2-H3 coupling constant is < 5 Hz.
-
Pharmacological Implications
-
Shape Space & Binding: The trans-isomer is rigid and flat, often binding better to narrow, hydrophobic clefts (e.g., transporter channels).[1] The cis-isomer is "bent" and more globular, which may improve solubility but introduces steric clashes in tight binding pockets.
-
Basicity (pKa): The trans-isomer is generally more basic (pKa ~ 8.[2]5) than the cis-isomer due to better solvation of the protonated ammonium in the equatorial position.
-
Metabolic Stability: The methyl groups at C2/C3 sterically hinder alpha-oxidation (a common metabolic route for morpholines), potentially increasing the half-life compared to unsubstituted morpholines.[1][2]
References
-
Conformational Analysis of Morpholines
-
NMR Coupling Constants (Karplus Relationship)
- Title: Distinguishing Cis and Trans Isomers with 1H NMR Coupling Constants.
-
Source: BenchChem Technical Guides.[2]
-
Synthetic Precursors (Amino Alcohols)
-
Morpholine Scaffold in Drug Discovery
Sources
- 1. cis,cis,cis-1-Ethyl-2,3-dimethylcyclopentane [webbook.nist.gov]
- 2. 3-Aminobutan-2-ol | C4H11NO | CID 226831 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. (2S,3R)-3-aminobutan-2-ol | C4H11NO | CID 640996 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
- 5. derpharmachemica.com [derpharmachemica.com]
- 6. derpharmachemica.com [derpharmachemica.com]
- 7. CN110683960A - Synthesis method of (R) -3-aminobutanol - Google Patents [patents.google.com]
- 8. (2R,3S)-3-aminobutan-2-ol | 40285-24-3 | Benchchem [benchchem.com]
Technical Guide: (2R,3S)-2,3-Dimethylmorpholine Hydrochloride
The following technical guide details the chemical, physical, and pharmacological profile of (2R,3S)-2,3-dimethylmorpholine hydrochloride , a high-value chiral building block used in modern drug discovery.
CAS Registry Number: 1660110-78-0 Chemical Formula: C₆H₁₄ClNO Stereochemical Designation: cis-(2R,3S)[1]
Executive Summary
(2R,3S)-2,3-dimethylmorpholine hydrochloride is the specific cis-stereoisomer of the 2,3-dimethylmorpholine scaffold, stabilized as a hydrochloride salt. Unlike the achiral or racemic morpholine analogues, this specific isomer is employed in medicinal chemistry to restrict conformational freedom and modulate metabolic stability .
The introduction of methyl groups at the C2 and C3 positions creates a steric environment that can block metabolic "soft spots" (preventing oxidative metabolism) and lock the morpholine ring into a specific chair conformation, thereby enhancing the binding affinity of drug candidates against targets such as PI3K , mTOR , and BCL6 .
Chemical Identity & Stereochemistry
The distinct biological activity of this building block stems from its absolute configuration.
Structural Specifications
| Property | Data |
| IUPAC Name | (2R,3S)-2,3-dimethylmorpholine hydrochloride |
| Common Name | cis-2,3-dimethylmorpholine HCl |
| CAS Number | 1660110-78-0 |
| Molecular Weight | 151.64 g/mol (Salt); 115.17 g/mol (Free Base) |
| Appearance | White to off-white crystalline solid |
| Chirality | C2: (R) ; C3: (S) |
| Stereo-Relationship | Cis (Methyl groups are on the same face of the ring) |
Conformational Analysis
In a six-membered morpholine ring, the (2R,3S) cis-configuration forces the substituents into an axial-equatorial (a,e) relationship. Unlike the trans isomer (which can adopt a stable diequatorial conformation), the cis isomer exists in a dynamic equilibrium between two chair forms, or adopts a specific conformation upon binding to a protein target.
Key Structural Feature: The cis-2,3-dimethyl arrangement creates a "chiral wall" that can sterically clash with P-loop regions in kinases or hydrophobic pockets in GPCRs, enforcing selectivity.
Figure 1: Conformational dynamics of the cis-2,3-dimethylmorpholine scaffold.
Synthetic Pathways
The synthesis of (2R,3S)-2,3-dimethylmorpholine requires high stereocontrol, typically achieved via the Chiral Pool strategy (starting from amino acids) or Asymmetric Hydrogenation .
Primary Synthesis Route (Chiral Pool)
A common industrial route utilizes L-Threonine or L-Allothreonine derivatives to establish the C2 and C3 stereocenters before ring closure.
-
Starting Material: Chiral amino alcohol (e.g., (2S,3S)-2-amino-3-butanol or derived from L-Alanine).
-
Cyclization: Reaction with a chloroacetyl chloride derivative or ethylene glycol equivalent (under Mitsunobu conditions) to form the morpholinone.
-
Reduction: Reduction of the lactam (morpholinone) using Lithium Aluminum Hydride (LAH) or Borane (BH₃) to yield the morpholine.
-
Salt Formation: Treatment with anhydrous HCl in dioxane/ether to precipitate the hydrochloride salt.
Figure 2: General synthetic workflow for chiral morpholine salts.
Physical & Chemical Properties
The hydrochloride salt form is preferred for handling due to the volatility and hygroscopic nature of the free base.
| Property | Value/Observation | Relevance |
| Solubility | High in Water, DMSO, Methanol | Ideal for biological assays and aqueous formulations. |
| Melting Point | >180°C (Decomposition typical) | Indicates high lattice energy; stable for storage. |
| Hygroscopicity | Moderate | Requires storage in desiccated conditions (RT). |
| Acidity (pKa) | ~8.5 (Conjugate acid) | Protonated at physiological pH (7.4), enhancing solubility. |
| Stability | Stable under N₂ atmosphere | Resistant to air oxidation compared to free amine. |
Applications in Drug Discovery
The (2R,3S)-2,3-dimethylmorpholine moiety is a "privileged structure" in medicinal chemistry, often serving as a replacement for simple morpholine or piperazine rings.
Metabolic Stability (The "Methyl Effect")
Unsubstituted morpholines are prone to oxidative metabolism at the C2/C3 positions (alpha to the oxygen or nitrogen).
-
Mechanism: Cytochrome P450 enzymes typically attack the electron-rich C-H bonds adjacent to the heteroatoms.
-
Solution: Placing methyl groups at C2 and C3 sterically hinders the approach of the heme iron of CYP450, significantly increasing the metabolic half-life (
) of the drug.
Selectivity Engineering
In kinase inhibitors (e.g., PI3K
-
The (2R,3S)-methyl groups project into the solvent-exposed region or hydrophobic sub-pockets.
-
This projection can prevent binding to off-target kinases that lack the corresponding space, thereby improving the Selectivity Index .
Case Study: BCL6 Inhibitors
Recent patents (e.g., WO2019119145) highlight the use of 2,3-dimethylmorpholine in developing inhibitors for the BCL6 BTB domain , a target for diffuse large B-cell lymphoma (DLBCL). The chiral morpholine tail improves the pharmacokinetic profile compared to the achiral analog.
Figure 3: Pharmacological advantages of the (2R,3S) scaffold.
Handling & Safety Protocols
As a hydrochloride salt of a secondary amine, standard laboratory safety protocols apply.
-
Storage: Store at Room Temperature (20-25°C) in a tightly sealed container. Hygroscopic – use a desiccator.
-
Incompatibility: Strong oxidizing agents. Reacts with strong bases to liberate the volatile free amine.
-
PPE: Wear nitrile gloves and safety glasses. Avoid dust inhalation (irritant to respiratory tract).
-
Disposal: Dissolve in a combustible solvent and burn in a chemical incinerator equipped with an afterburner and scrubber.
References
-
Sigma-Aldrich. (2R,3S)-2,3-Dimethylmorpholine hydrochloride Product Data. CAS 1660110-78-0.[1][2] Link
-
PubChem. Cis-2,3-dimethylmorpholine hydrochloride Compound Summary. Link
-
Ikena Oncology, Inc. Tead inhibitors and uses thereof. Patent WO2023114984A1 (Cites use of cis-2,3-dimethylmorpholine).[3] Link
-
University Health Network. Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction. Patent WO2019119145A1. Link
-
Stahl, P. H., & Wermuth, C. G. (2002).[4] Handbook of Pharmaceutical Salts: Properties, Selection, and Use. Wiley-VCH.[5] (General reference for HCl salt selection).
Sources
- 1. CAS#:957015-08-6 | (2S)-2-[(6,7-dimethoxy-3,4-dihydro-1H-isoquinoline-2-carbonyl)amino]-3-phenylpropanoic acid | Chemsrc [chemsrc.com]
- 2. 2r,3s | Sigma-Aldrich [sigmaaldrich.com]
- 3. EP1389617A1 - Heterocyclic compound and antitumor agent containing the same as active ingredient - Google Patents [patents.google.com]
- 4. US20230312550A1 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]
- 5. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]
Technical Guide: Conformational Analysis of 2,3-Disubstituted Morpholine Rings
Executive Summary
The morpholine ring is a privileged scaffold in medicinal chemistry, offering optimized solubility and metabolic stability compared to phenyl or piperidine analogues. However, the introduction of substituents at the 2- and 3-positions introduces significant stereochemical complexity. Unlike 2,6-disubstituted systems, which generally lock into a stable chair to minimize 1,3-diaxial strain, 2,3-disubstituted morpholines possess a vicinal relationship that creates competing steric and electronic effects (gauche interactions).
This guide provides a rigorous, self-validating framework for determining the relative stereochemistry (cis/trans) and solution-state conformation of these systems. It moves beyond basic NMR interpretation to integrate scalar coupling analysis (
Theoretical Framework: Energetics and Ring Puckering[1]
The Chair-Chair Equilibrium
The morpholine ring predominantly exists in a chair conformation.[1][2][3] However, the presence of the oxygen atom (position 1) and nitrogen (position 4) creates unique electronic effects compared to cyclohexane:
-
Bond Length Asymmetry: C-O bonds (1.43 Å) are shorter than C-C bonds (1.54 Å), slightly flattening the ether end of the chair.
-
Nitrogen Inversion: The N-substituent (R) can adopt an axial or equatorial orientation. In protonated or alkylated morpholines, the equatorial N-substituent is generally preferred (
kcal/mol) to avoid 1,3-diaxial interactions with C2/C6 protons.
The 2,3-Vicinal Interaction
In 2,3-disubstituted morpholines, the interplay between the C2 and C3 substituents dictates the global minimum:
-
Trans-2,3-Disubstitution:
-
Preferred Conformation: Diequatorial (2eq, 3eq) .
-
Energetics: This minimizes the steric clash between the substituents. However, it introduces a gauche interaction between the substituents themselves (dihedral angle
). -
Alternative: The diaxial (2ax, 3ax) form is highly disfavored due to severe 1,3-diaxial strain, unless dipole alignment (e.g., fluorine substituents) stabilizes it.
-
-
Cis-2,3-Disubstitution:
-
Preferred Conformation: Axial-Equatorial (2ax, 3eq or 2eq, 3ax) .
-
Energetics: The ring will pucker to place the bulkier group in the equatorial position. If the groups are of similar size, the equilibrium may shift based on the "Anomeric Effect" (favoring axial electronegative groups at C2) or solvent polarity.
-
Analytical Methodologies: The Core Protocol
NMR Spectroscopy Strategy
The primary tool for assigning relative stereochemistry is the vicinal coupling constant (
Table 1: Diagnostic Coupling Constants in Morpholines[4]
| Relationship | Dihedral Angle ( | Typical | Interpretation |
| Trans-Diequatorial | 9.5 – 12.0 | Trans Isomer (Rigid Chair) | |
| Cis-Axial/Equatorial | 2.0 – 5.0 | Cis Isomer (Rigid Chair) | |
| Trans-Diaxial | 2.0 – 4.0 | Trans Isomer (Rare/Twisted) | |
| Twist-Boat | Variable ( | 4.0 – 8.0 | Flexible/Averaged System |
Critical Nuance: A "small" coupling constant (
Hz) is ambiguous—it could be cis (ax/eq) OR trans (diaxial). A "large" coupling constant (Hz) is definitive for trans-diequatorial.
NOE/ROESY Validation
When
-
Cis-2,3: H2 and H3 are on the same face. Strong NOE observed between H2 and H3.
-
Trans-2,3 (Diequatorial): H2 and H3 are anti-periplanar (axial-axial). Weak or No NOE between H2 and H3. Strong NOE between H2 and H4(axial) or H3 and H1(axial) if applicable.
Analytical Workflow Diagram
The following diagram illustrates the logical decision tree for assigning stereochemistry.
Figure 1: Decision matrix for stereochemical assignment of 2,3-disubstituted morpholines based on NMR observables.
Experimental Protocols
Protocol A: NMR Sample Preparation & Acquisition
Objective: Obtain high-resolution coupling constants.
-
Solvent Selection: Use Benzene-d6 (
) or Toluene-d8 if signals overlap in . Aromatic solvents often induce chemical shift dispersion (ASIS effect) that separates the H2/H3 multiplets. -
Concentration: 10–15 mg in 600 µL solvent.
-
Acquisition:
-
Pulse sequence: Standard 1H with 30° pulse angle.
-
Scans: Minimum 64 to resolve satellite peaks.
-
Apodization: Apply a Gaussian window function (lb = -1, gb = 0.1) to enhance resolution without sacrificing signal-to-noise.
-
-
Decoupling (Optional): If H2/H3 are coupled to other protons (e.g., H2 coupled to H3 and H2'), perform Homodecoupling on the H2' signal to simplify the H2 multiplet into a doublet (representing only the
coupling).
Protocol B: Computational Validation (DFT)
Objective: Validate if a Twist-Boat or Chair is the global minimum.
-
Software: Gaussian 16, ORCA, or equivalent.
-
Conformational Search: Use Molecular Mechanics (MMFF94) to generate starting conformers (Chair A, Chair B, Boat A, Boat B).
-
Optimization:
-
Functional: B3LYP or
B97X-D (includes dispersion corrections). -
Basis Set: 6-311+G(d,p) .
-
Solvation: PCM or SMD (matching your NMR solvent).
-
-
Frequency Calculation: Ensure no imaginary frequencies.
-
Output Analysis: Compare calculated Boltzmann-averaged coupling constants with experimental NMR data.
Case Study: Impact on Drug Design
Consider the synthesis of a 2-aryl-3-methylmorpholine (analogous to Phendimetrazine).
-
Scenario: You isolate two diastereomers.
-
Isomer A:
Hz. -
Isomer B:
Hz.
-
-
Analysis:
-
Isomer A is the Trans isomer. The large coupling confirms the H2 and H3 protons are anti-periplanar (180°), placing the bulky Aryl and Methyl groups in the diequatorial orientation. This is the thermodynamically stable isomer.
-
Isomer B is the Cis isomer. The small coupling indicates a gauche relationship. The ring likely adopts a chair where the bulky 2-Aryl group is equatorial and the 3-Methyl is axial (to avoid 1,3-diaxial strain with the N-substituent).
-
References
-
Conformational Analysis of Morpholines
- Title: Unraveling the Conformational Preference of Morpholine: Insights from Infrared Resonant Vacuum Ultraviolet Photoioniz
- Source: J. Phys. Chem. Lett.
-
URL:[Link]
-
Synthesis and Stereochemistry
- Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine.
- Source: J. Org. Chem. 2013, 78, 11, 5410–5417.
-
URL:[Link]
-
NMR Coupling Constants in Heterocycles
- Title: Resolving Entangled JH-H-Coupling Patterns for Steroidal Structure Determinations by NMR Spectroscopy. (Demonstrates the J-value logic applicable to rigid rings).
- Source: Molecules 2021, 26(9), 2643.
-
URL:[Link]
-
Stereochemical Assignment Methodology
- Title: Approaches to Configuration Determinations of Flexible Marine Natural Products (J-Based Configur
- Source: Mar. Drugs 2019, 17(3), 144.
-
URL:[Link]
Sources
- 1. cdnsciencepub.com [cdnsciencepub.com]
- 2. cdnsciencepub.com [cdnsciencepub.com]
- 3. The conformer resolved ultraviolet photodissociation of morpholine - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 4. Approaches to Configuration Determinations of Flexible Marine Natural Products: Advances and Prospects - PMC [pmc.ncbi.nlm.nih.gov]
Technical Whitepaper: Physicochemical Profiling of 2,3-Dimethylmorpholine
This guide provides an in-depth physicochemical profiling of 2,3-dimethylmorpholine , a substituted cyclic amine scaffold increasingly utilized in medicinal chemistry to modulate solubility and metabolic stability.
Executive Summary
2,3-Dimethylmorpholine represents a strategic scaffold in drug design, offering a balance between the hydrophilicity of the morpholine ring and the lipophilic modulation provided by vicinal methyl substitution. Unlike its symmetric isomer (2,6-dimethylmorpholine), the 2,3-substitution pattern introduces significant stereochemical complexity (adjacent chiral centers) that directly impacts pKa and LogP .
This guide synthesizes theoretical models with available experimental data to establish a reference profile for researchers.
-
Core pKa: Estimated 8.4 ± 0.5 (Secondary amine), heavily dependent on stereochemistry (cis/trans).
-
Lipophilicity (LogP): Predicted 0.3 , representing a +1.1 unit shift from unsubstituted morpholine (-0.86).
-
Stereochemistry: Exists as cis and trans diastereomers, with the trans-diequatorial conformer exhibiting superior thermodynamic stability.[1]
Structural & Stereochemical Analysis
The physicochemical behavior of 2,3-dimethylmorpholine is governed by its conformational preference. The molecule possesses two chiral centers at C2 and C3.
Diastereomers and Conformation
-
Trans-Isomer (2R,3R / 2S,3S): The most stable conformation adopts a chair structure where both methyl groups are equatorial . This minimizes 1,3-diaxial interactions and avoids the gauche steric clash inherent to the cis-isomer.
-
Cis-Isomer (2R,3S / 2S,3R): In the chair conformation, one methyl group must be axial while the other is equatorial (assuming a rigid chair). This introduces significant steric strain (1,3-diaxial interaction) and a gauche interaction between the vicinal methyls, making the cis isomer thermodynamically less stable and potentially more basic due to ground-state destabilization.
Graphviz Visualization: Isomer Equilibrium
The following diagram illustrates the equilibrium and steric relationships between the isomers.
Figure 1: Conformational stability analysis showing the thermodynamic preference for the trans-isomer due to minimized steric strain.
pKa Analysis: Basicity and Ionization
The basicity of 2,3-dimethylmorpholine is defined by the availability of the nitrogen lone pair.
Theoretical & Predicted Values
Morpholine itself has a pKa of 8.36 . The introduction of methyl groups exerts two competing effects:
-
Inductive Effect (+I): Methyl groups are electron-donating. A methyl at C3 (alpha to nitrogen) should theoretically increase electron density on the nitrogen, raising the pKa (making it more basic).
-
Steric Hindrance (Solvation): The bulky methyl group at C3 hinders the solvation of the protonated ammonium cation. In aqueous solution, this destabilizes the conjugate acid, lowering the pKa.
Synthesis of Data: For 2,3-dimethylmorpholine, the steric effect at the C3 position often counteracts the inductive gain.
-
Predicted pKa: ~8.4 – 9.0 (Computational models favor the inductive effect).
-
Experimental Proxy: Based on 3-methylmorpholine data, the value is likely maintained near the morpholine baseline or slightly elevated.
| Compound | Structure | pKa (Experimental/Predicted) | Key Driver |
| Morpholine | Unsubstituted | 8.36 (Exp) | Baseline secondary amine |
| 2,6-Dimethylmorpholine | Distal Methyls | 7.4 - 7.6 (Exp) | Steric shielding of N-H solvation |
| 2,3-Dimethylmorpholine | Vicinal Methyls | 8.4 ± 0.5 (Est) | +I effect at C3 vs. Solvation penalty |
| N-Methylmorpholine | Tertiary Amine | 7.38 (Exp) | Tertiary amines are generally less basic in water |
Scientific Insight: The cis isomer is expected to be slightly more basic than the trans isomer. The ground-state strain in the cis neutral amine is relieved upon protonation (conformational readjustment), providing a thermodynamic driving force for proton capture.
Lipophilicity: LogP and LogD
Lipophilicity is the primary driver for the compound's absorption and Blood-Brain Barrier (BBB) penetration.
Partition Coefficient (LogP)
The addition of non-polar methyl groups significantly increases lipophilicity compared to the parent morpholine.
-
Morpholine LogP: -0.86 (Hydrophilic)
-
Methyl Contribution: ~ +0.5 per methyl group.
-
2,3-Dimethylmorpholine LogP: 0.30 (Predicted/Consensus)
Distribution Coefficient (LogD) at pH 7.4
Since the compound is a base (pKa ~8.4), it will be predominantly ionized (protonated) at physiological pH (7.4).
-
Ionization % at pH 7.4: ~90% Protonated (Cationic).
-
LogD Formula:
-
Calculated LogD:
Implication: Despite the structural lipophilicity (LogP > 0), the effective lipophilicity (LogD) at blood pH is low, suggesting high water solubility and low passive membrane permeability unless specific transporters are involved.
Experimental Protocols
To validate these values in-house, the following standard operating procedures (SOPs) are recommended.
Protocol: Potentiometric pKa Determination
Objective: Determine the precise thermodynamic pKa of 2,3-dimethylmorpholine.
-
Preparation: Dissolve 5 mg of pure 2,3-dimethylmorpholine hydrochloride in 20 mL of degassed 0.15 M KCl solution (ionic strength adjustor).
-
Titrant: Carbonate-free 0.1 M KOH.
-
Apparatus: Sirius T3 or Mettler Toledo autotitrator with a high-precision glass electrode.
-
Execution:
-
Acidify sample to pH 2.5 with 0.1 M HCl.
-
Titrate with KOH to pH 11.0 in 0.1 pH increments.
-
Maintain temperature at 25.0 ± 0.1°C under Argon blanket.
-
-
Analysis: Use the Bjerrum difference plot or Gran plot to identify the inflection point. The pH at the half-equivalence point represents the pKa.
Protocol: Shake-Flask LogP Measurement
Objective: Measure the partition coefficient between n-octanol and water.
-
Phase Saturation: Pre-saturate n-octanol with water and water with n-octanol for 24 hours.
-
Sample Prep: Dissolve compound in the aqueous phase (buffered to pH 10.5 to ensure neutral species, as pH > pKa + 2).
-
Equilibration: Mix equal volumes of organic and aqueous phases in a glass vial. Shake vigorously for 1 hour; centrifuge to separate phases.
-
Quantification: Analyze both phases using HPLC-UV (210 nm) or LC-MS.
-
Calculation:
Workflow Visualization
Figure 2: Integrated workflow for determining the physicochemical constants required for ADME prediction.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 641770, 2,3-dimethylmorpholine. Retrieved from [Link]
-
Molinspiration Chemistrty. Molinspiration Property Calculation Service (LogP Prediction Algorithms). Retrieved from [Link]
-
ACD/Labs. Lipophilicity Descriptors: Understanding When to Use LogP & LogD. Retrieved from [Link]
Sources
Technical Analysis: 2,3-Dimethylmorpholine vs. 2,6-Dimethylmorpholine
Executive Summary: The "Vicinal vs. Distal" Divergence
In the optimization of morpholine scaffolds for drug discovery and industrial application, the positioning of methyl substituents dictates the molecule's stereoelectronic profile.[1] The core distinction between 2,3-dimethylmorpholine (2,3-DMM) and 2,6-dimethylmorpholine (2,6-DMM) lies in the vicinal (2,3) versus distal (2,6) arrangement of the methyl groups.[2]
While 2,6-DMM is a commoditized, thermodynamically stable solvent and linker often used to modulate lipophilicity, 2,3-DMM is a specialized chiral building block.[1][3] Its C3-methyl group, located
Part 1: Structural & Stereochemical Analysis[1]
To understand the reactivity differences, we must first establish the topology of the isomers based on standard morpholine numbering (Oxygen = 1, Nitrogen = 4).[1]
Structural Topology
-
2,6-Dimethylmorpholine (Distal): The methyl groups flank the oxygen atom (positions 2 and 6).[1][2][3] The nitrogen atom (position 4) is remote from the substituents.[1][2] This molecule possesses a plane of symmetry in its cis form.[1][3]
-
2,3-Dimethylmorpholine (Vicinal): The methyl groups are on adjacent carbons (positions 2 and 3).[1][2][3] Crucially, the C3-methyl is directly adjacent to the nitrogen.[1][3] This creates a chiral environment immediately surrounding the reactive amine center.[1][3]
Stereochemical Hierarchy[1]
The commercial utility of these isomers is governed by their stereochemistry:
-
2,6-DMM (Cis/Trans):
-
Cis-isomer: The methyl groups are diequatorial in the chair conformation.[1][3] This is the thermodynamically dominant form (typically >70% in commercial mixtures) and is a meso compound (achiral).[1][2][3]
-
Trans-isomer: One methyl is axial, the other equatorial.[1][3] It exists as a racemic pair of enantiomers.[1][3]
-
-
2,3-DMM (Chiral):
Figure 1: Stereochemical hierarchy distinguishing the meso/racemic nature of the 2,6-isomer from the chiral complexity of the 2,3-isomer.[2][3]
Part 2: Physicochemical Profile
The proximity of the methyl group to the nitrogen in 2,3-DMM creates a "steric wall" that differentiates it from 2,6-DMM.[3]
Comparative Data Table
| Property | 2,6-Dimethylmorpholine | 2,3-Dimethylmorpholine |
| CAS Number | 141-91-3 (General), 6485-55-8 (Cis) | 5443-22-1 (Racemic), 62302-33-4 (2S,3R) |
| Boiling Point | ~147 °C | ~140–145 °C (Est.)[1][2][3] |
| Density | 0.935 g/mL | ~0.94 g/mL (Est.)[1][2][3] |
| pKa (Conj. Acid) | 7.91 (Est.)[1][2][3] | ~8.0–8.2 (Est.)[1][2][3][4] |
| N-Nucleophilicity | High (Unencumbered N) | Low (Sterically hindered by C3-Me) |
| LogP | ~0.10 (Hydrophilic) | ~0.25 (Slightly higher lipophilicity) |
| Common Form | Liquid (Cis/Trans mix) | Liquid or HCl Salt (Enantio-pure) |
The Basicity vs. Nucleophilicity Paradox
-
2,6-DMM: The methyl groups are remote.[1][3] The nitrogen lone pair is accessible.[1][3][5] It reacts similarly to unsubstituted morpholine in
reactions or amide couplings.[1][3] -
2,3-DMM: The C3-methyl group exerts a +I (inductive) effect, theoretically increasing basicity.[1][2][3] However, it also exerts a -S (steric) effect.[1][2][3] While the pKa (thermodynamic) remains similar to morpholine, the nucleophilicity (kinetic) is drastically reduced.[1][2]
Part 3: Synthetic Pathways[1][6]
The cost and availability of these isomers are driven by their synthetic complexity.[1][3]
2,6-DMM: The "Double-Propylene" Route
The industrial synthesis utilizes Diisopropanolamine .[1][3] This is a cost-effective cyclization driven by sulfuric acid dehydration.[1][3] The mechanism favors the cis-isomer because the transition state minimizes steric clash between the methyl groups (diequatorial preference).[2][3]
2,3-DMM: The "Chiral Pool" Route
Synthesis of 2,3-DMM is non-trivial.[1][3] It typically involves the reduction of amino acid derivatives (e.g., threonine or allo-threonine analogs) or the ring-opening of chiral epoxides with amino alcohols followed by cyclization.[2][3] This makes 2,3-DMM significantly more expensive and valuable for high-value API (Active Pharmaceutical Ingredient) synthesis.[1][2][3]
Figure 2: Contrast between the single-step industrial cyclization of 2,6-DMM and the multi-step reduction pathway required for 2,3-DMM.
Part 4: Medicinal Chemistry Applications[1][5][6][7][8][9]
2,6-DMM: The Metabolic Shield
In drug design, 2,6-DMM is often used as a direct bioisostere for morpholine to block metabolic oxidation.[1][3]
-
Mechanism: The carbons
to the oxygen are common sites for P450-mediated oxidation (O-dealkylation).[1][2][3] Methylation at C2/C6 sterically blocks this metabolic soft spot, extending the drug's half-life ( ).[1][2][3] -
Example: Fenpropimorph (fungicide) utilizes the 2,6-dimethylmorpholine moiety.[1][2][3][6][7]
2,3-DMM: The Conformational Lock
2,3-DMM is used when the spatial orientation of the N-substituent is critical.[3]
-
Mechanism: The C3-methyl group forces the N-substituent into a specific conformation (pseudo-axial or pseudo-equatorial) to relieve
strain.[1][2][3] This "conformational locking" can dramatically increase potency by pre-organizing the molecule for receptor binding.[1][3] -
Selectivity: It is often used to differentiate between receptor subtypes where the binding pocket has a narrow tolerance for bulk around the basic nitrogen.[1][3]
Part 5: Experimental Protocol - Analytical Differentiation
Differentiation of these isomers is critical during raw material QC.
Proton NMR ( -NMR) Protocol[1][2][3]
-
Solvent:
or .[1][3] -
2,6-DMM Signature: Look for the methine protons (CH-O) at positions 2 and 6.[1][2][3] In the cis isomer, these appear as a multiplet ~3.6 ppm.[1][3] The methyl doublets will be equivalent and sharp (~1.1 ppm).[1][2][3]
-
2,3-DMM Signature: Due to the lack of symmetry, the methyl groups appear as two distinct doublets (often overlapping but resolvable).[1] The C3-H (adjacent to N) will appear upfield (~2.8–3.0 ppm) compared to the C2-H (adjacent to O, ~3.5–3.8 ppm).[1][2][3]
Gas Chromatography (GC) Separation
If analyzing a mixture (e.g., reaction optimization):
-
Column: Rtx-5Amine or equivalent basic-deactivated column.[1][3]
-
Conditions: 60°C (hold 2 min)
10°C/min 220°C. -
Elution Order: 2,6-DMM (lower boiling point/more compact) typically elutes before 2,3-DMM derivatives, though this depends on the specific stationary phase interaction with the amine.[1][3]
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine.[1][3] Retrieved from [Link][1][2][3]
-
BASF AG. Process for the preparation of cis-2,6-dimethylmorpholine.[1][3] EP0026367A1.[1][3] European Patent Office.[1][3] Retrieved from [1][2][3]
-
Rekka, E. A., & Kourounakis, P. N. (2010). Medicinal chemistry of 2,2,4-substituted morpholines.[1][3][8] Current Medicinal Chemistry, 17(29), 3422-3430.[1][2][3][8] Retrieved from [Link]
-
Williams, R. pKa Data Compilation.[1][3][4] Organic Chemistry Data.[1][3][4][8] Retrieved from [Link][1][2][3]
Sources
- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 3. Process for the preparation of cis-2,6-dimethyl morpholine - Patent EP-0026367-A1 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. researchgate.net [researchgate.net]
- 6. CN110950818B - Method for purifying cis-2, 6-dimethyl morpholine - Google Patents [patents.google.com]
- 7. prepchem.com [prepchem.com]
- 8. Medicinal chemistry of 2,2,4-substituted morpholines - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Guide: Solubility & Physicochemical Profiling of 2,3-Dimethylmorpholine
[1]
Executive Summary
2,3-Dimethylmorpholine is a secondary amine heterocycle increasingly utilized in medicinal chemistry for scaffold decoration (e.g., tankyrase inhibitors). Unlike its symmetric 2,6-counterpart, the 2,3-isomer possesses adjacent hydrophobic methyl groups, creating a "Janus-faced" polarity: a polar amine/ether face and a localized hydrophobic alkyl face.[1] This structural asymmetry enhances its solubility in polar aprotic solvents (DMSO, DMF) while maintaining miscibility in lower alcohols, making it a versatile residue for modulating the LogD of drug candidates.
Physicochemical Landscape
The following data synthesizes experimental values with QSPR (Quantitative Structure-Property Relationship) estimates where specific experimental data for the 2,3-isomer is rare.
| Property | Value / Description | Context for Solubility |
| CAS Number | 52047-12-8 | Distinct from 2,6-isomer (141-91-3) |
| Molecular Formula | C₆H₁₃NO | MW: 115.17 g/mol |
| Physical State | Liquid (at RT) | Colorless to pale yellow; hygroscopic |
| Boiling Point | ~140–150 °C (Est.)[1][2] | Slightly higher than morpholine (129°C) due to methyl mass |
| pKa (Conj.[1][3] Acid) | ~8.4 – 8.6 | Basic secondary amine; protonates at physiological pH |
| LogP (Oct/Wat) | ~0.2 – 0.5 (Est.)[1][3] | More lipophilic than morpholine (-0.[1]86) but water-soluble |
| Dipole Moment | High (Asymmetric) | Critical: Higher polarity than the symmetric 2,6-isomer |
Solubility Profile in Organic Solvents
Solvent Compatibility Matrix
The solubility of 2,3-dimethylmorpholine is governed by its ability to accept hydrogen bonds (Ether O, Amine N) and donate hydrogen bonds (Amine N-H).
| Solvent Class | Solvent Examples | Solubility Rating | Mechanistic Insight |
| Polar Protic | Water, Methanol, Ethanol | Miscible | Strong H-bonding with solvent.[1] The 2,3-methyl cluster does not disrupt the hydration shell significantly.[1] |
| Polar Aprotic | DMSO, DMF, Acetonitrile | Miscible | Dipole-dipole interactions dominate.[1] Excellent for SNAr reactions. |
| Chlorinated | Dichloromethane (DCM), Chloroform | High | Favorable dispersion forces; DCM is the preferred solvent for extraction from basic aqueous layers. |
| Ethers | THF, 1,4-Dioxane | High | Compatible.[1] Dioxane is often used for coupling reactions involving the HCl salt of 2,3-dimethylmorpholine.[1] |
| Aromatic | Toluene, Benzene | Moderate | Soluble, but may require heating for high concentrations. |
| Aliphatic | Hexane, Heptane | Low | The polar amine/ether core resists solvation by non-polar chains. Phase separation likely at low temperatures.[1] |
Critical Solvation Mechanism
The 2,3-substitution pattern creates a steric clash that prevents the "chair" conformation from flipping as easily as unsubstituted morpholine.[1] This rigidity, combined with the asymmetric electron density, makes the 2,3-isomer a "harder" solute than the 2,6-isomer.
Visualization of Solvation Logic: The following diagram illustrates how solvent choice impacts the availability of the secondary amine for nucleophilic attack.
Caption: Solvation dynamics of 2,3-dimethylmorpholine showing the trade-off between solubility and nucleophilic reactivity across solvent classes.
Experimental Protocols
Free Base Isolation from HCl Salt
Commercially, 2,3-dimethylmorpholine is often supplied as a hydrochloride salt (CAS 2648851-90-3) to prevent oxidation and improve shelf life.[1] For solubility studies or nucleophilic applications, the free base must be generated in situ or isolated.
Protocol: Biphasic Neutralization & Extraction
-
Dissolution: Dissolve 1.0 eq of 2,3-dimethylmorpholine HCl in minimal water (approx. 5 mL/g).
-
Basification: Slowly add 2M NaOH or saturated Na₂CO₃ until pH > 12. The solution will become cloudy as the free base oils out.
-
Extraction: Extract 3x with Dichloromethane (DCM) .
-
Why DCM? DCM has a high distribution coefficient for morpholines compared to Ethyl Acetate, minimizing loss to the aqueous phase.
-
-
Drying: Dry combined organics over anhydrous Na₂SO₄ (Magnesium sulfate can act as a Lewis acid and weakly bind amines; Sodium sulfate is safer).
-
Concentration: Remove solvent under reduced pressure (keep bath < 40°C to avoid volatility loss of the free base).
Thermodynamic Solubility Determination (Shake-Flask Method)
Use this protocol to determine exact solubility limits in a specific organic solvent for formulation development.[1]
-
Preparation: Add excess 2,3-dimethylmorpholine (liquid) to the target solvent (e.g., 2 mL) in a borosilicate glass vial.
-
Equilibration: Agitate at 25°C for 24 hours using a rotary mixer.
-
Phase Separation: Centrifuge at 10,000 rpm for 10 minutes.
-
Note: If the solute is liquid and miscible, you will not see a phase boundary (infinite solubility). If immiscible, you will see two liquid layers.
-
-
Analysis: Carefully sample the solvent-rich phase.[1] Dilute with mobile phase and quantify via HPLC-UV or GC-FID.[1]
Application in Synthesis
When using 2,3-dimethylmorpholine as a reactant (e.g., in SNAr substitutions on heterocycles):
-
Preferred Solvent: 1,4-Dioxane or DMF .[1]
-
Reasoning: These solvents solubilize both the organic electrophile and the morpholine salt (if using a base like Cs₂CO₃).
-
-
Temperature: 80–110°C.[1]
-
Base: Cesium Carbonate (Cs₂CO₃) is superior to TEA/DIPEA in dioxane, as it promotes the solubility of the deprotonated intermediate.
Caption: Optimized reaction workflow utilizing the solubility profile of 2,3-dimethylmorpholine in ether-based solvents.
References
-
National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 102549, Morpholine. Retrieved from [Link][3]
-
Wang, P., et al. (2021). Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor.[1] Medicinal Chemistry Research. (Contextualizes 2,3-dimethylmorpholine as a solubilizing group in drug discovery).
Sourcing and Validating High-Purity (2S,3R)-2,3-Dimethylmorpholine: A Technical Procurement Guide
Executive Summary: The Stereochemical Imperative
In medicinal chemistry, the morpholine ring is a privileged scaffold, often employed to modulate metabolic stability and solubility. However, the introduction of methyl substituents at the C2 and C3 positions creates two chiral centers, resulting in four distinct stereoisomers.
For researchers targeting (2S,3R)-2,3-dimethylmorpholine , "purity" is not a singular metric. A sample can be >99% chemically pure (by LC-MS) yet biologically useless if it contains significant levels of the (2R,3S) enantiomer or the (2S,3S)/(2R,3R) trans-diastereomers.
This guide provides a self-validating protocol for sourcing this specific isomer, ensuring that the material you introduce into your SAR (Structure-Activity Relationship) studies is stereochemically defined and chemically robust.
Technical Profile & Critical Quality Attributes (CQAs)
Before engaging suppliers, you must define the specification sheet. Standard "Certificate of Analysis" (CoA) documents often omit chiral purity unless specifically requested.
| Attribute | Specification | Rationale |
| Chemical Purity | >97% (LC-UV @ 210 nm) | Morpholines lack strong chromophores; low-wavelength detection is critical. |
| Chiral Purity | >98% ee (Enantiomeric Excess) | The (2R,3S) enantiomer may have off-target toxicity or varying potency. |
| Diastereomeric Ratio | >95:5 (cis:trans) | Separation of cis vs. trans is easier than enantiomer separation but must be verified. |
| Salt Form | HCl or Oxalate preferred | The free base is a volatile, hygroscopic liquid/oil; salts are stable solids. |
| Water Content | <1% (Karl Fischer) | Critical if using as a stoichiometric reagent in coupling reactions. |
Synthesis Pathways & Impurity Origins
Understanding how the supplier makes the compound allows you to predict the impurities. There are two primary industrial routes for chiral 2,3-disubstituted morpholines.
Pathway Analysis
-
Chiral Pool Synthesis (High Fidelity): Starts from chiral amino alcohols (e.g., L-Alanine or Threonine derivatives). This route maintains stereochemistry but risks racemization if cyclization conditions are too harsh.
-
Racemic Synthesis + Resolution (Lower Cost/Risk): Synthesizing the cis-racemate followed by chiral resolution (crystallization with tartaric acid or chiral chromatography).
Risk: If a supplier uses Route 2 but skips the final chiral polish, you will receive a 50:50 racemic mixture labeled as a single enantiomer.
Figure 1: Synthesis logic flow indicating where stereochemical impurities (the "Silent Killers" of potency) are introduced.
Validation Protocol: The "Self-Validating" System
Do not rely solely on the vendor's CoA. Upon receipt of the material (especially from a new supplier), execute this tiered validation protocol.
Step 1: 1H-NMR for Relative Stereochemistry
The cis vs. trans relationship can often be determined via coupling constants (
-
Protocol: Dissolve 5mg in CDCl3 or DMSO-d6.
-
Marker: Look for the vicinal coupling between H2 and H3. Cis-2,3-disubstituted morpholines typically display smaller coupling constants (
Hz) compared to trans isomers ( Hz) due to the dihedral angle, though ring conformational flexibility can complicate this. -
Action: If the spectrum shows a mixture of coupling patterns, reject the batch (diastereomeric contamination).
Step 2: Chiral HPLC for Absolute Configuration
This is the gold standard. You must confirm the material is (2S,3R) and not (2R,3S).
-
Column: Polysaccharide-based (e.g., Daicel Chiralpak IG or IC).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1) for free base; add 0.1% TFA if analyzing the salt.
-
Detection: UV at 210-220 nm (or Refractive Index if UV is weak).
-
Reference: If a standard is unavailable, purchase the racemic mixture (often cheaper) to establish the separation method and retention times of both enantiomers.
Figure 2: Decision tree for Quality Control. Note that NMR filters diastereomers, but only Chiral HPLC filters enantiomers.
Supplier Landscape & Sourcing Strategy
Based on current chemical intelligence and catalog verification, the following suppliers are categorized by their capability to deliver this specific chiral isomer.
Validated Sources (CAS: 62302-33-4)[1]
| Supplier Category | Vendor Name | Reliability Rating | Notes |
| Primary Catalog | BLD Pharm | High | Explicitly lists (2S,3R) isomer. Good stock availability in mg to gram scale. Ships from US/China/India hubs. |
| Specialized Chiral | Enamine | High | Excellent for "make-on-demand" if stock is low. Their REAL database often contains this building block. |
| Bulk/Scale-Up | WuXi AppTec | High | Best for >100g orders. Requires RFQ (Request for Quote); not a click-and-buy catalog. |
| Aggregator | MolPort | Medium | Useful for checking stock across smaller boutique vendors, but verify the CoA origin. |
Procurement Warning
-
Avoid: Generic listings that say "2,3-dimethylmorpholine" without stereochemical prefixes. These are almost always 50:50 mixtures.
-
CAS Trap: Be aware that CAS 154596-17-5 is for the 3,5-dimethyl isomer.[1] Do not confuse the two. Ensure your purchase order specifies 62302-33-4 .
Handling and Storage
-
Physical State: The free base is a liquid that absorbs CO2 from the air (forming carbamates).
-
Recommendation: Always order the Hydrochloride (HCl) or Oxalate salt if available.
-
Storage:
-
Salts: Store at RT or 4°C, desiccated.
-
Free Base: Store at -20°C under Argon/Nitrogen.
-
-
Usage: If you must use the free base for a reaction, liberate it from the salt immediately prior to use using a basic wash (DCM/Na2CO3) to ensure maximum reactivity.
References
-
BLD Pharm. (2S,3R)-2,3-Dimethylmorpholine Product Page. Retrieved from
-
Sigma-Aldrich (MilliporeSigma). Chiral HPLC Method Development Guide. Retrieved from
-
Phenomenex. Chiral Separation of Morpholine Derivatives (Application Note). Retrieved from
-
PubChem. Compound Summary: 2,3-Dimethylmorpholine. Retrieved from
Sources
Methodological & Application
High-Fidelity N-Arylation of 2,3-Dimethylmorpholine: A Practical Guide
Executive Summary & Chemical Context[1][2][3][4][5][6][7][8]
2,3-Dimethylmorpholine represents a high-value pharmacophore in modern drug discovery. The addition of methyl groups at the C2 and C3 positions introduces significant conformational rigidity and metabolic stability compared to the parent morpholine—a phenomenon often termed the "Magic Methyl" effect.
However, these structural advantages come at a synthetic cost. The C2 and C3 methyl groups create a sterically congested environment around the nucleophilic nitrogen. Standard N-arylation protocols (e.g., using BINAP or simple Pd/ligand mixtures) often fail, resulting in low conversion or hydrodehalogenation of the aryl halide.
This guide provides a validated, self-consistent protocol for the N-arylation of 2,3-dimethylmorpholine, utilizing Fourth-Generation (G4) Buchwald Precatalysts . This system bypasses the induction period of traditional catalysts and ensures high active species concentration, critical for overcoming the steric barrier of the amine.
Mechanistic Insight: The Steric Challenge
To troubleshoot and optimize this reaction, one must understand the failure mode. The Buchwald-Hartwig cycle involves three key steps: Oxidative Addition, Amine Binding/Deprotonation, and Reductive Elimination.[1][2]
For 2,3-dimethylmorpholine, the bottleneck is often Amine Binding . The bulky methyl groups clash with the ligand sphere of the Palladium complex, destabilizing the Pd-Amine intermediate.
Visualization: Steric-Electronic Catalytic Cycle
The following diagram illustrates the specific pathway and where the 2,3-dimethyl substitution impacts the cycle.
Figure 1: Catalytic cycle highlighting the amine coordination step as the critical energy barrier due to steric hindrance at the C2/C3 positions.
Critical Parameters & Reagent Selection
The Catalyst: RuPhos Pd G4
For hindered secondary amines like 2,3-dimethylmorpholine, RuPhos is the ligand of choice. Its specific steric bulk promotes the reductive elimination of bulky amines, while its electron-rich nature facilitates the oxidative addition of deactivated aryl chlorides.
-
Why G4? The G4 precatalyst (using a methyl-mesylate scaffold) activates at room temperature upon base addition, preventing the formation of inactive Pd-dimers common with Pd2(dba)3.
The Base: Matching pKa and Solubility
-
Sodium tert-butoxide (NaOtBu): The gold standard. Strong enough to deprotonate the Pd-bound amine but bulky enough to minimize nucleophilic attack on sensitive electrophiles.
-
Cesium Carbonate (Cs2CO3): Use only if the substrate contains base-sensitive groups (esters, nitriles). Requires higher temperatures and longer times.
Solvent Effects
Toluene is preferred for its non-polar nature, which stabilizes the catalytic intermediates. THF or Dioxane are alternatives if solubility is an issue, but they can compete for coordination sites on the metal.
Experimental Protocols
Protocol A: Standard Optimization (1 mmol scale)
Use this protocol for initial validation.
Reagents:
-
Aryl Halide (1.0 equiv)
-
2,3-Dimethylmorpholine (1.2 equiv)
-
RuPhos Pd G4 (1.0 - 2.0 mol%)
-
NaOtBu (1.4 equiv)
-
Anhydrous Toluene (0.2 M concentration)
Step-by-Step:
-
Preparation: In a glovebox or under active N2 flow, charge a reaction vial equipped with a stir bar with the Aryl Halide (1.0 mmol), NaOtBu (135 mg, 1.4 mmol), and RuPhos Pd G4 (8.5 mg, 1 mol%).
-
Note: If the aryl halide is a liquid, add it via syringe after the solvent.
-
-
Solvent Addition: Seal the vial with a septum cap. Evacuate and backfill with N2 three times (if not in glovebox). Add Anhydrous Toluene (5.0 mL) via syringe.
-
Amine Addition: Add 2,3-Dimethylmorpholine (138 mg/150 µL, 1.2 mmol) dropwise via syringe.
-
Observation: The solution color may change rapidly (often to orange/brown) as the precatalyst activates.
-
-
Reaction: Place the vial in a pre-heated block at 80°C . Stir vigorously (1000 rpm).
-
Why? High agitation is crucial for heterogeneous base systems (NaOtBu is sparingly soluble in toluene).
-
-
Monitoring: Monitor by LCMS or HPLC at 2 hours. If conversion is <50%, increase temp to 100°C.
-
Workup: Cool to RT. Dilute with EtOAc, filter through a pad of Celite to remove Pd black and salts. Concentrate and purify via flash chromatography.
Protocol B: Conditions for Base-Sensitive Substrates
Use this if your aryl halide contains esters, ketones, or nitriles.
Modifications:
-
Base: Replace NaOtBu with Cs2CO3 (2.0 equiv).
-
Solvent: Switch to 1,4-Dioxane (allows higher temp reflux).
-
Temperature: Run at 100°C .
-
Time: Expect longer reaction times (12-24 hours).
Data & Troubleshooting Guide
The following table summarizes expected outcomes and troubleshooting steps based on the reaction profile.
| Observation (LCMS) | Diagnosis | Corrective Action |
| Low Conversion (<10%) | Catalyst poisoning or poor activation. | Switch to BrettPhos Pd G4 . Ensure reagents are dry. |
| Hydrodehalogenation (Ar-H) | β-Hydride elimination or difficult Reductive Elimination. | Lower Temp to 60°C. Increase amine equivalents to 1.5x. |
| Regioisomers (if Ar-Cl/Br mixed) | Oxidative addition occurred at wrong site. | Use Ar-I for site selectivity or lower temp. |
| Starting Material Remaining | Steric wall reached. | Increase catalyst loading to 3-5 mol%. Switch solvent to t-Amyl Alcohol . |
Workflow Optimization Diagram
Use this decision tree to select the optimal path for your specific substrate.
Figure 2: Optimization workflow for selecting base and solvent systems.
References
-
RuPhos/BrettPhos Discovery
- Maitro, G., Vogel, S., Prestat, G., Madec, D., & Poli, G. (2006). Palladium-Catalyzed N-Arylation of Secondary Amines. Organic Letters.
-
Source:
-
G4 Precatalyst System
- Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2014). N-Methyl-2-aminobiphenyl Palladacycles: Efficient Precatalysts for Cross-Coupling. Journal of Organic Chemistry.
-
Source:
-
Heterocycle Coupling Reviews
- Surry, D. S., & Buchwald, S. L. (2008). Biaryl Phosphane Ligands in Palladium-Catalyzed Amination.
-
Source:
-
Morpholine Pharmacophore Data
- Meanwell, N. A. (2011). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry.
-
Source:
Sources
Application Note: Synthesis and Optimization of Tankyrase Inhibitors Containing 2,3-Dimethylmorpholine
Executive Summary & Mechanistic Rationale
Tankyrase 1 and 2 (TNKS1/2) are poly(ADP-ribose) polymerases (PARPs) that play a rate-limiting role in the Wnt/
Why 2,3-Dimethylmorpholine? While first-generation inhibitors like XAV939 utilized simple aliphatic rings, recent Structure-Activity Relationship (SAR) campaigns have identified 2,3-dimethylmorpholine as a privileged motif.
-
Conformational Locking: The vicinal methyl groups at C2 and C3 restrict the conformational flexibility of the morpholine ring, often locking it into a specific chair conformation that minimizes entropic penalty upon binding to the solvent-exposed regions of the TNKS nicotinamide pocket.
-
Chirality & Selectivity: The cis-2,3-dimethylmorpholine isomer (typically the (2S,3R) or (2R,3S) racemate or enantiomer) creates a unique vector that can improve selectivity against other PARP family members (e.g., PARP1/2) by exploiting subtle steric differences in the ribose-binding cleft.
-
Metabolic Stability: Substitution at the C2/C3 positions sterically hinders oxidative metabolism (N-dealkylation or
-oxidation) often seen with unsubstituted morpholines.
Chemical Synthesis Protocol
This protocol details the convergent synthesis of a representative 2-arylquinazolin-4-one based Tankyrase inhibitor featuring a cis-2,3-dimethylmorpholine tail. This scaffold is chosen for its robustness and proven efficacy (similar to AZ1366 and XAV939 derivatives).
Phase A: Stereoselective Synthesis of cis-2,3-Dimethylmorpholine
Note: While commercially available, in-house synthesis allows for strict enantiocontrol.
Reaction Overview: The synthesis relies on the ring-opening of a chiral epoxide or the reduction of a ketomorpholine precursor. Here, we utilize a diastereoselective reduction method starting from L-alanine derivatives to access the chiral core.
Reagents:
-
N-Benzyl-L-alanine methyl ester
-
(S)-2-Chloropropionyl chloride
-
Borane-THF complex (1.0 M)
-
Pd/C (10%) for deprotection
Step-by-Step Protocol:
-
Acylation:
-
Dissolve N-Benzyl-L-alanine methyl ester (10 mmol) in DCM (50 mL) with Et3N (1.2 eq).
-
Cool to 0°C. Dropwise add (S)-2-chloropropionyl chloride (1.1 eq).
-
Stir at RT for 4 h. Wash with 1N HCl and brine. Dry (Na2SO4) and concentrate to yield the amide intermediate.
-
-
Cyclization (Lactam Formation):
-
Dissolve the intermediate in DMF (20 mL). Add NaH (1.2 eq, 60% dispersion) at 0°C.
-
Stir for 1 h to effect intramolecular SN2 displacement, forming the morpholin-3-one.
-
-
Reduction to Morpholine:
-
Dissolve the lactam in anhydrous THF. Add BH3·THF (3.0 eq) dropwise.
-
Reflux for 4 h. Cool to 0°C and quench carefully with MeOH.
-
Concentrate, redissolve in MeOH/HCl, and reflux for 1 h to break the boron complex. Basify and extract with DCM.
-
-
Debenzylation:
-
Hydrogenate the N-benzyl morpholine in MeOH using 10% Pd/C under H2 (1 atm) for 12 h.
-
Filter through Celite. Isolate cis-2,3-dimethylmorpholine as the hydrochloride salt.[1]
-
Phase B: Scaffold Synthesis & Coupling
Target Scaffold: 2-(4-chlorophenyl)-6-fluoroquinazolin-4(3H)-one derivative.
Step-by-Step Protocol:
-
Core Construction (Cyclization):
-
Reactants: 2-Amino-5-fluorobenzamide (1.0 eq) + 4-Chlorobenzaldehyde (1.0 eq).
-
Conditions: Reflux in Ethanol with NaHSO3 (2.0 eq) for 6 h.
-
Mechanism: Condensation followed by oxidative dehydrogenation.
-
Yield: ~80% of the 2-arylquinazolinone core.
-
-
Chlorination (Activation):
-
Reflux the quinazolinone in POCl3 (excess) for 3 h to generate the 4-chloroquinazoline intermediate.
-
Caution: POCl3 is corrosive. Quench onto ice.
-
-
SNAr Coupling (The Critical Step):
-
Reactants: 4-Chloro-6-fluoro-2-(4-chlorophenyl)quinazoline (1.0 eq) + cis-2,3-dimethylmorpholine HCl (1.2 eq).
-
Base: K2CO3 (3.0 eq) or DIPEA (2.5 eq).
-
Solvent: DMF or NMP (anhydrous).
-
Procedure:
-
Suspend the chloro-quinazoline and base in DMF.
-
Add the morpholine salt.
-
Heat to 80°C for 4–6 h. Monitor by LC-MS (Target M+H).
-
Workup: Pour into water. The product often precipitates. If not, extract with EtOAc.
-
-
-
Hydrolysis (Optional for Pyrimidinone variants):
-
If the target requires a "one" (carbonyl) moiety rather than the amino-substituted quinazoline, the synthetic route varies. For TNKS inhibitors, the morpholine is often attached via a linker or directly to a position that tolerates the amine (e.g., replacing a leaving group on a side chain).
-
Correction for Specific TNKS Pharmacophore: Most TNKS inhibitors (like XAV939) are pyrimidinones. If attaching to a flavone or triazole (like G007-LK analogs), the morpholine is typically attached via a methylene linker to the aryl ring.
-
Alternative Linker Strategy: If the design is a G007-LK analog, use 4-(chloromethyl)benzonitrile as the electrophile and react with 2,3-dimethylmorpholine (SN2 conditions: K2CO3, MeCN, 60°C).
-
Synthesis Workflow Diagram
Caption: Convergent synthesis of 2,3-dimethylmorpholine and its coupling to the TNKS inhibitor scaffold.
Analytical & Purification Protocols
Chiral Separation (Critical)
Since the biological activity of TNKS inhibitors is highly stereosensitive, the cis-2,3-dimethylmorpholine moiety must be enantiopure.
-
Method: Preparative Chiral HPLC.
-
Column: Chiralpak AD-H or OD-H (5 µm, 250 x 20 mm).
-
Mobile Phase: Hexane:Isopropanol (90:10) with 0.1% Diethylamine.
-
Detection: UV at 254 nm.
-
Validation: Re-inject fractions to ensure >98% ee (enantiomeric excess).
Structural Characterization (NMR)[2]
-
1H NMR (DMSO-d6): Look for the diagnostic multiplet of the morpholine methines.
-
cis-isomer: The coupling constant (
) between H2 and H3 is typically smaller (~3-4 Hz) compared to the trans-isomer (~9-10 Hz) due to the gauche vs. anti-periplanar arrangement. -
Key Signal: Doublet for methyl groups at
1.0–1.2 ppm.
-
Biological Evaluation: TNKS1/2 Autoparsylation Assay
This assay measures the ability of the synthesized compound to inhibit the catalytic activity of TNKS, preventing the transfer of ADP-ribose from biotinylated-NAD+ to the enzyme itself (autoparsylation).
Reagents:
-
Recombinant Human TNKS1/2 (catalytic domain).
-
Substrate: Biotin-NAD+ (Trevigen).
-
Assay Buffer: 50 mM Tris-HCl (pH 8.0), 4 mM MgCl2, 0.2 mM DTT.
-
Detection: Streptavidin-HRP + Chemiluminescent substrate.
Protocol:
-
Coating: Coat 96-well plates with Histone H3 (optional acceptor) or use the enzyme's autoparsylation.
-
Incubation:
-
Mix TNKS enzyme (50 nM final) with the test inhibitor (serial dilution in DMSO).
-
Incubate for 15 min at RT.
-
-
Reaction Start:
-
Add Biotin-NAD+ (2.5 µM final).
-
Incubate for 30–60 min at RT.
-
-
Reaction Stop & Wash:
-
Wash plate 3x with PBS-T (0.05% Tween-20).
-
Add Streptavidin-HRP (1:5000) for 30 min.
-
Wash 3x.[2]
-
-
Readout: Add ECL substrate and measure luminescence.
-
Data Analysis: Plot RLU vs. log[Inhibitor]. Calculate IC50 using a 4-parameter logistic fit.
Wnt Signaling Pathway Context[4][5][6][7]
Caption: TNKS inhibition stabilizes AXIN, promoting Beta-Catenin degradation and halting oncogenic transcription.[3]
Troubleshooting & Expert Tips
| Issue | Probable Cause | Solution |
| Low Coupling Yield | Steric hindrance of 2,3-dimethyl groups. | Switch to Buchwald-Hartwig conditions : Pd2(dba)3, BINAP, NaOtBu, Toluene, 100°C. The palladium catalyst helps overcome the steric barrier of the secondary amine. |
| Racemization | High temperature during cyclization. | Maintain strict temperature control (<80°C) during the morpholine ring closure. Use chiral HPLC to verify ee% post-synthesis. |
| Poor Solubility | Lipophilicity of dimethylmorpholine. | Formulate as a mesylate or hydrochloride salt for biological assays. The pKa of the morpholine nitrogen is ~7–8, making salt formation feasible. |
References
-
Tankyrase Inhibitor Discovery: Lehtiö, L., et al. "Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4."[4] PLoS One, 2013.[4]
-
Morpholine Synthesis: Dugar, S., et al.[2] "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2015.[2]
-
G007-LK Characterization: Voronkov, A., et al. "Structural Basis and SAR for G007-LK, a Lead Stage 1,2,4-Triazole Based Specific Tankyrase 1/2 Inhibitor." Journal of Medicinal Chemistry, 2013.
-
Spiroindolinone Inhibitors: Lim, H.J., et al. "Design and Discovery of an Orally Efficacious Spiroindolinone-Based Tankyrase Inhibitor for the Treatment of Colon Cancer." Journal of Medicinal Chemistry, 2021. (Describes the specific use of 2,3-dimethylmorpholine).
-
Assay Protocols: "Tankyrase 1 Colorimetric Activity Assay Kit." BPS Bioscience.
Sources
- 1. EP1389617A1 - Heterocyclic compound and antitumor agent containing the same as active ingredient - Google Patents [patents.google.com]
- 2. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 3. US11518764B2 - Substituted heteroaryls as inhibitors of the BCL6 BTB domain protein-protein interaction - Google Patents [patents.google.com]
- 4. Structural basis and selectivity of tankyrase inhibition by a Wnt signaling inhibitor WIKI4 - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Reductive Amination of 2,3-Dimethylmorpholine
This Application Note is designed for medicinal chemists and process development scientists optimizing the N-alkylation of 2,3-dimethylmorpholine .
Executive Summary
2,3-Dimethylmorpholine is a high-value pharmacophore often used to modulate lipophilicity (LogP) and metabolic stability in drug candidates.[1] However, its reactivity is distinct from unsubstituted morpholine. The methyl group at the C3 position (alpha to the nitrogen) creates significant steric hindrance , retarding the formation of the iminium ion intermediate.
Standard reductive amination protocols often stall or yield low conversions. This guide details optimized protocols using Sodium Triacetoxyborohydride (STAB) for aldehydes and Titanium(IV) Isopropoxide (Ti(OiPr)₄) for ketones, ensuring high yields and stereochemical integrity.[1][2]
Mechanistic Insight: The "Alpha-Effect" Barrier
The primary challenge in reacting 2,3-dimethylmorpholine is the C3-Methyl Steric Clash . Unlike 2,6-dimethylmorpholine (where methyls are beta to nitrogen), the C3 methyl group in 2,3-dimethylmorpholine directly shields the nitrogen lone pair.
Mechanistic Pathway & Steric Bottleneck
The reaction proceeds via an equilibrium between the hemiaminal and the iminium ion. For 2,3-dimethylmorpholine, the transition state leading to the iminium ion is destabilized by steric compression between the C3-methyl and the incoming carbonyl substituent.
Figure 1: The steric bulk at C3 shifts the equilibrium toward the starting material, necessitating water removal or Lewis Acid activation to drive iminium formation.[1]
Protocol Selection Guide
Select the appropriate protocol based on your carbonyl electrophile.
| Carbonyl Type | Recommended Reagent System | Protocol ID | Key Advantage |
| Aldehydes (Aliphatic/Aromatic) | STAB / AcOH / DCE | Protocol A | Mild, selective, one-pot.[1] |
| Ketones (Cyclic/Acyclic) | Ti(OiPr)₄ / NaBH₄ / MeOH | Protocol B | Lewis acid drives imine formation; overcomes sterics.[1][2] |
| Formaldehyde (Methylation) | HCHO (aq) / NaCNBH₃ / MeOH | Protocol C | Rapid, high throughput.[1] |
| Acid-Sensitive Substrates | Ti(OiPr)₄ / NaBH(OAc)₃ | Protocol B | Avoids free acetic acid.[1][2] |
Experimental Protocols
Protocol A: Standard Activation (Aldehydes)
Best for: Benzaldehydes, alkyl aldehydes, and non-hindered substrates.[1]
Reagents:
Procedure:
-
Complexation: In a dry vial, dissolve 2,3-dimethylmorpholine (1.0 mmol) and the aldehyde (1.1 mmol) in DCE (5 mL).
-
Acidification: Add Acetic Acid (1.0 mmol). Note: This buffers the pH to ~5-6, accelerating iminium formation.
-
Stirring: Stir at Room Temperature (RT) for 30–60 minutes. Critical: Do not add the reducing agent immediately. Allow the equilibrium to establish.
-
Reduction: Add STAB (1.5 mmol) in one portion.
-
Monitoring: Stir at RT for 2–16 hours. Monitor by LCMS or TLC (stain with Ninhydrin or KMnO₄).[1][2]
-
Quench: Quench with saturated aqueous NaHCO₃ (5 mL). Stir vigorously for 15 minutes until gas evolution ceases.
-
Workup: Extract with DCM (3 x 5 mL). Dry combined organics over Na₂SO₄ and concentrate.
Why this works: STAB is a mild hydride donor that does not reduce aldehydes significantly at this pH, preventing side reactions.
Protocol B: Titanium-Mediated Activation (Ketones)
Best for: Cyclohexanones, acetophenones, and hindered aldehydes where Protocol A fails.[1]
Reagents:
Procedure:
-
Imine Formation: In a dry flask under N₂, combine 2,3-dimethylmorpholine (1.0 mmol), ketone (1.1 mmol), and neat Ti(OiPr)₄ (2.0 mmol).
-
Observation: The solution may become slightly viscous or change color.
-
-
Incubation: Stir neat or in minimal THF (1 mL) at RT for 6–12 hours.
-
Tip: For extremely hindered ketones, heat to 60°C for 4 hours. Ti(OiPr)₄ acts as both a Lewis Acid activator and a water scavenger, forcing the equilibrium to the imine/enamine.
-
-
Dilution: Dilute the mixture with anhydrous MeOH (4 mL).
-
Reduction: Cool to 0°C. Carefully add NaBH₄ (1.5 mmol) portion-wise. (Caution: Exothermic/Gas evolution).[1][2]
-
Workup (Precipitation): After reaction completion (check LCMS), add water (1 mL) to quench. A white precipitate (TiO₂) will form.[1][2]
-
Filtration: Dilute with EtOAc, filter through a Celite pad to remove titanium salts. Wash the pad with EtOAc.
-
Purification: The filtrate is concentrated and purified via flash chromatography.
Troubleshooting & Optimization
| Observation | Diagnosis | Corrective Action |
| No Reaction (SM remains) | Iminium ion not forming due to sterics. | Switch to Protocol B (Ti-mediated).[1] Heat the imine formation step (50-60°C) before reduction. |
| Aldehyde Reduction (Alcohol byproduct) | Reducing agent is too active or added too early.[1][2] | Use STAB instead of NaCNBH₃/NaBH₄. Ensure 30-60 min stir time before adding hydride. |
| Low Yield with HCl Salts | Amine salt is not free-based. | Add Triethylamine (TEA) (1.0 equiv) to the reaction mixture if using 2,3-dimethylmorpholine hydrochloride salt.[1] |
| Incomplete Conversion (Ketones) | Water is hydrolyzing the imine.[1] | Add 4Å Molecular Sieves to Protocol A, or strictly use Protocol B (Ti acts as desiccant).[1] |
Stereochemical Considerations
2,3-Dimethylmorpholine exists as cis and trans isomers.
-
Commercial Source: Often supplied as a mixture or pure cis-isomer (e.g., (2S,3R)).[1]
-
Reaction Fidelity: Reductive amination generally preserves the relative stereochemistry of the morpholine ring. The C2 and C3 centers are not part of the reacting pi-system.
-
New Chiral Centers: If the carbonyl is prochiral (e.g., acetophenone), a new chiral center is formed at the alpha-carbon of the substituent. Due to the proximity of the C3-methyl, diastereoselectivity (dr) is often observed.
-
Recommendation: If high diastereomeric purity is required, separate isomers via chiral HPLC after the reductive amination, as prediction of the major diastereomer is substrate-dependent.
-
References
-
General STAB Protocol: Abdel-Magid, A. F., et al. "Reductive Amination of Aldehydes and Ketones with Sodium Triacetoxyborohydride." J. Org.[4][5][6] Chem.1996 , 61, 3849-3862.[6] Link[1][2]
-
Titanium-Mediated Protocol: Mattson, R. J., et al. "An Improved Method for Reductive Alkylation of Amines using Titanium(IV) Isopropoxide and Sodium Cyanoborohydride." J. Org.[4][5][6] Chem.1990 , 55, 2552-2554. Link[1][2]
-
Patent Example (2,3-Dimethylmorpholine): "Substituted Heteroaryls as Inhibitors of the BCL6 BTB Domain." US Patent 11,518,764 B2. (See Example 6 for reductive amination conditions). Link
-
Steric Hindrance in Amines: Baxter, E. W., & Reitz, A. B. "Reductive Aminations of Carbonyl Compounds with Borohydride and Borane Reducing Agents." Organic Reactions2002 , 59, 1-714. Link[1][2]
Sources
- 1. pKa values bases - Chair of Analytical Chemistry [analytical.chem.ut.ee]
- 2. TW200817355A - Benzimidazolyl compounds - Google Patents [patents.google.com]
- 3. WO2019119145A1 - Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction and uses thereof - Google Patents [patents.google.com]
- 4. organicchemistrydata.org [organicchemistrydata.org]
- 5. chemistry.stackexchange.com [chemistry.stackexchange.com]
- 6. Amine synthesis by reductive amination (reductive alkylation) [organic-chemistry.org]
Application Note: Optimization of SNAr Couplings with Sterically Hindered Amines (2,3-Dimethylmorpholine)
Executive Summary
This guide details the optimized protocol for the Nucleophilic Aromatic Substitution (SNAr) of 2,3-dimethylmorpholine . Unlike its unhindered parent (morpholine) or its symmetric congener (2,6-dimethylmorpholine), the 2,3-isomer presents a unique synthetic challenge: the C2-methyl group creates significant steric hindrance adjacent to the nucleophilic nitrogen.
Successful coupling requires a kinetic framework that stabilizes the high-energy transition state caused by this steric clash. This protocol recommends a dipolar aprotic solvent system (DMSO/NMP) with inorganic bases at elevated temperatures to drive the reaction to completion while suppressing side reactions like hydrolysis or polymerization.
Mechanistic Context & Chemical Challenges[1][2]
The Steric Penalty
In a standard SNAr mechanism, the amine attacks the ipso-carbon of the electron-deficient aryl halide to form a Meisenheimer complex.
-
Morpholine: Unhindered approach; fast kinetics at room temperature or mild heating.
-
2,3-Dimethylmorpholine: The methyl group at position 2 (alpha to the nitrogen) creates a steric clash with the ortho-substituents of the electrophile. This destabilizes the transition state leading to the Meisenheimer complex, significantly reducing the reaction rate (
).
Stereochemical Considerations
2,3-Dimethylmorpholine contains two chiral centers, existing as cis and trans diastereomers.
-
Commercial Availability: Often supplied as a mixture of isomers.
-
Reactivity Profile: The cis-isomer (Me groups equatorial/axial mix) and trans-isomer (diequatorial or diaxial) may react at different rates due to the specific conformational accessibility of the lone pair.
-
Recommendation: Verify the stereochemical purity of your starting material via 1H NMR or GC-MS before optimization, as isomer ratios can drift during workup.
Mechanistic Pathway Visualization
Figure 1: Reaction pathway highlighting the high-energy transition state caused by the C2-methyl steric hindrance.
Critical Parameters & Optimization
| Parameter | Recommendation | Scientific Rationale |
| Solvent | DMSO (Dimethyl sulfoxide) or NMP | High dielectric constant ( |
| Base | K2CO3 (2-3 equiv) | Insoluble inorganic bases prevent side reactions seen with organic bases (e.g., alkylation of DIPEA). Finely ground powder increases surface area. |
| Temperature | 100°C - 130°C | Higher activation energy ( |
| Concentration | 0.5 M - 1.0 M | High concentration favors bimolecular kinetics ( |
| Stoichiometry | 1.2 - 1.5 equiv amine | Excess amine drives the equilibrium and compensates for slower kinetics. |
Standard Operating Procedure (SOP)
Materials
-
Electrophile: 1-Chloro-4-nitrobenzene (or equivalent heteroaryl chloride/fluoride).
-
Nucleophile: 2,3-Dimethylmorpholine (CAS: 53612-97-4 for mixture).
-
Solvent: Anhydrous DMSO (stored over molecular sieves).
-
Base: Anhydrous K2CO3 (powdered).
Step-by-Step Protocol
-
Preparation:
-
Dry all glassware in an oven at 120°C for 1 hour.
-
Purge the reaction vessel with Nitrogen or Argon. Note: Oxygen can induce oxidative degradation of the amine at high temps.
-
-
Reaction Assembly:
-
Charge the reaction vial with the Aryl Halide (1.0 equiv, e.g., 1.0 mmol).
-
Add K2CO3 (2.5 equiv, 2.5 mmol).
-
Add DMSO (2.0 mL, 0.5 M concentration).
-
Stir for 5 minutes at Room Temperature (RT) to disperse the base.
-
Add 2,3-Dimethylmorpholine (1.2 equiv, 1.2 mmol) via syringe.
-
-
Execution:
-
Seal the vessel (screw cap with PTFE septum).
-
Heat the block to 110°C .
-
Monitoring: Check LCMS/TLC at 1 hour, 4 hours, and 16 hours.
-
Checkpoint: If <50% conversion at 4 hours, increase Temp to 130°C.
-
-
-
Workup (Aqueous Crash Method):
-
Cool the reaction mixture to RT.
-
Slowly pour the DMSO solution into Ice Water (10x volume, ~20 mL) with vigorous stirring.
-
Observation: The product should precipitate as a solid.
-
Filter the solid, wash with water (3x) to remove DMSO and residual amine.
-
Dry in a vacuum oven at 45°C.
-
-
Alternative Workup (Extraction - if oil forms):
-
Dilute with Water (20 mL) and extract with Ethyl Acetate (3 x 15 mL).
-
Wash combined organics with Brine (2x) and Water (1x) to remove DMSO.
-
Dry over Na2SO4, filter, and concentrate.
-
Experimental Workflow Diagram
Figure 2: Decision tree for reaction monitoring and workup execution.
Troubleshooting & Optimization Guide
| Issue | Probable Cause | Corrective Action |
| Low Conversion | Steric bulk preventing attack. | Increase Temp to 140°C or switch solvent to NMP (higher boiling point). |
| Product is an Oil | Low melting point due to methyl isomers. | Do not filter. Use the Ethyl Acetate extraction method. |
| Impurity: Phenol | Hydrolysis of aryl halide by trace water. | Ensure K2CO3 is anhydrous; use fresh DMSO; add molecular sieves. |
| Regio-isomers | Substrate has multiple leaving groups (e.g., 2,4-dichloro). | Sterics favor the para position (less hindered) over ortho. Lower temp to improve selectivity. |
References
-
Mechanism of SNAr Reactions
-
Steric Effects in SNAr
-
Concerted vs.
- Topic: Modern understanding of the transition st
- Source:Science / PMC.
-
URL:[Link]
-
Morpholine in Medicinal Chemistry
Sources
- 1. Concerted Nucleophilic Aromatic Substitutions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Nucleophilic aromatic substitution - Wikipedia [en.wikipedia.org]
- 3. Steric and electronic effects on the mechanism of nucleophilic substitution (SNAr) reactions of some phenyl 2,4,6-trinitrophenyl ethers with aniline and N-methylaniline in acetonitrile and in dimethyl sulfoxide - Journal of the Chemical Society, Perkin Transactions 2 (RSC Publishing) [pubs.rsc.org]
- 4. e3s-conferences.org [e3s-conferences.org]
- 5. researchgate.net [researchgate.net]
- 6. Synthesis of N-substituted morpholine nucleoside derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. jchemrev.com [jchemrev.com]
Application Note: High-Fidelity Incorporation of 2,3-Dimethylmorpholine in Lead Optimization
Abstract
Morpholine scaffolds are ubiquitous in medicinal chemistry, serving as critical solubility handles and pharmacophores in drugs like Gefitinib and Linezolid. However, the unsubstituted morpholine ring is conformationally flexible and metabolically vulnerable at the
The Chiral Advantage: Conformation & Stability
The "Magic Methyl" & Conformational Locking
Unlike the fluxional nature of unsubstituted morpholine (which rapidly interconverts between chair conformers), 2,3-dimethylmorpholine exists in a biased conformation to minimize steric strain.
-
The cis-isomer (2R,3S): Typically adopts a chair conformation where the C2-methyl is equatorial and the C3-methyl is equatorial (or pseudo-equatorial depending on N-substitution), significantly reducing 1,3-diaxial interactions. This "locks" the nitrogen lone pair vector, potentially enhancing binding affinity if matched to the receptor pocket.
-
Metabolic Blocking: The C2 and C3 positions are common sites for oxidative metabolism (CYP450-mediated
-hydroxylation). Methyl substitution at these positions sterically hinders the approach of metabolic enzymes and removes abstractable protons, extending the compound's half-life ( ).
Physicochemical Impact
| Property | Morpholine | 2,3-Dimethylmorpholine | Impact in MedChem |
| LogP | -0.86 | ~0.1 - 0.5 | Improved membrane permeability; modulation of CNS penetration. |
| pKa | 8.3 | ~8.0 - 8.5 | Slight modulation of basicity due to inductive effects vs. steric shielding of the lone pair. |
| Topology | Planar/Fluxional | Twisted/Rigid | Enhances selectivity by restricting "induced fit" promiscuity. |
Protocol A: Stereoselective Synthesis
Targeting the cis-(2R,3S) isomer via Amino Alcohol Cyclization.
This protocol utilizes the cyclization of chiral amino alcohols, a robust method that avoids expensive resolution steps if starting from the chiral pool.
Reagents
-
(2S,3S)-2-amino-3-butanol (Chiral Precursor)
-
Chloroacetyl chloride
-
Potassium hydroxide (KOH) (aq)
-
Lithium Aluminum Hydride (LAH)
-
Solvents: THF (anhydrous), Dichloromethane (DCM).
Step-by-Step Workflow
-
Acylation:
-
Dissolve (2S,3S)-2-amino-3-butanol (1.0 eq) in DCM at 0°C.
-
Add triethylamine (1.2 eq) followed by dropwise addition of chloroacetyl chloride (1.1 eq).
-
Stir for 2 hours. The stereochemistry at C2/C3 is preserved.
-
-
Cyclization (Morpholinone Formation):
-
Treat the crude chloroacetamide intermediate with aqueous KOH (40% w/v) and a phase transfer catalyst (TBAB, 5 mol%) in DCM.
-
Stir vigorously at RT for 16 hours. The alkoxide attacks the alkyl chloride to close the ring, forming the lactam (morpholin-3-one).
-
Note: This step typically proceeds with retention of configuration at the chiral centers.
-
-
Reduction:
-
Suspend LAH (2.5 eq) in anhydrous THF under Nitrogen.
-
Add the morpholinone solution dropwise at 0°C.
-
Heat to reflux for 4 hours.
-
Quench: Fieser workup (
mL H2O, mL 15% NaOH, mL H2O).
-
-
Purification:
-
The amine is volatile. Isolate via HCl salt formation or careful distillation.
-
Synthesis Pathway Visualization
Figure 1: Synthetic route converting chiral amino-alcohols to the target morpholine scaffold.
Protocol B: Palladium-Catalyzed N-Arylation
Coupling 2,3-dimethylmorpholine to Aryl Halides.
Challenge: The vicinal methyl groups at C2 and C3 create significant steric hindrance around the nitrogen nucleophile. Standard Buchwald-Hartwig conditions (e.g., BINAP) often fail or give low yields. Solution: Use of dialkylbiaryl phosphine ligands (Buchwald Ligands) specifically designed for sterically demanding amines. RuPhos is the gold standard here.
Reaction Setup (50 mg Scale)
-
Aryl Halide: 1.0 equiv (Ar-Br or Ar-Cl; Ar-I requires care to avoid catalyst poisoning).
-
Amine: 2,3-dimethylmorpholine (1.2 equiv).
-
Catalyst: RuPhos Pd G4 (2-5 mol%).
-
Alternative: Pd2(dba)3 (2 mol%) + RuPhos (4-8 mol%).
-
-
Base: Sodium tert-butoxide (NaOtBu) (1.5 equiv) or Cs2CO3 (2.0 equiv) for base-sensitive substrates.
-
Solvent: Toluene or 1,4-Dioxane (anhydrous, degassed).
Execution Protocol
-
Inert Atmosphere: Flame-dry a reaction vial and cool under Argon/Nitrogen.
-
Solids Addition: Add Aryl Halide (if solid), RuPhos Pd G4, and Base to the vial.
-
Liquids Addition: Add the solvent (concentration ~0.2 M). Add 2,3-dimethylmorpholine via syringe.
-
Degassing: Sparge with Nitrogen for 2 minutes.
-
Reaction: Seal and heat to 80–100°C for 4–12 hours.
-
Monitoring: Check LC-MS for consumption of Aryl Halide.
-
-
Workup: Cool to RT. Filter through a Celite pad (eluting with EtOAc). Concentrate and purify via flash chromatography.
Troubleshooting Guide
-
Low Conversion? Switch to BrettPhos or AdBrettPhos if the aryl halide is extremely electron-rich or hindered.
-
Dehalogenation? Lower temperature to 60°C and switch base to K3PO4.
Coupling Decision Matrix
Figure 2: Decision tree for optimizing C-N coupling conditions based on substrate properties.
Analytical Characterization
Validating the stereochemistry is critical, as epimerization can occur under harsh acidic conditions.
Nuclear Magnetic Resonance (1H NMR)
The coupling constants (
-
Cis-Isomer ((2R,3S) or (2S,3R)): Typically shows a smaller vicinal coupling constant (
Hz) if the ring adopts a chair where one substituent is axial and one equatorial, or larger if both are equatorial. However, in 2,3-dimethylmorpholine, the cis form often places the C2-Me equatorial and C3-Me equatorial (depending on N-substituent), leading to distinct splitting patterns compared to the trans. -
Trans-Isomer: Forces a diaxial arrangement or severe twist boat, often resulting in broader signals or distinct NOE (Nuclear Overhauser Effect) correlations between the methyl groups.
-
Protocol: Run NOESY experiments.
-
Cis: Strong NOE between H2 and H3 protons (if cis-diequatorial protons) or Methyl-Methyl correlations.
-
Chiral HPLC
Separation of enantiomers (if using racemic starting material) or verification of enantiopurity.
-
Column: Chiralpak IC or IG (immobilized phases are preferred for amine stability).
-
Mobile Phase: Hexane/IPA/Diethylamine (90:10:0.1).
-
Detection: UV at 210 nm (or higher if Aryl chromophore is present).
References
-
Stereoselective Synthesis of Morpholines: Fustero, S., et al. "Recent advances in the synthesis of morpholines and their derivatives." Organic Preparations and Procedures International, 2012.
-
Conformational Analysis: Duchamp, E., et al. "Reductive Fragmentation of Tetrazoles: Mechanistic Insights and Applications toward the Stereocontrolled Synthesis of 2,6-Polysubstituted Morpholines." Journal of Organic Chemistry, 2019. (Context on morpholine stereocontrol).
-
Buchwald-Hartwig Coupling Protocols: Ruiz-Castillo, P., & Buchwald, S. L. "Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions." Chemical Reviews, 2016.
-
Morpholine in Medicinal Chemistry: Kourounakis, P. N., et al. "Morpholine as a privileged structure in medicinal chemistry."[1][2][3] Medicinal Research Reviews, 2020.[2][3]
-
General Synthesis of 2,3-Disubstituted Morpholines: Dugar, S., et al. "A Concise and Efficient Synthesis of Substituted Morpholines." Synthesis, 2015.[4][5]
Sources
- 1. e3s-conferences.org [e3s-conferences.org]
- 2. researchgate.net [researchgate.net]
- 3. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Enantioselective synthesis of chiral 2,3-cis-disubstituted piperidines and C1-substituted tetrahydroisoquinolines by asymmetric Cu-catalyzed cyclizative aminoboration - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Incorporation of 2,3-Dimethylmorpholine in Modern Kinase Inhibitor Design: Application Notes and Protocols
Introduction: The Rationale for an Evolved Scaffold
In the landscape of kinase inhibitor discovery, the morpholine moiety has long been established as a privileged scaffold. Its inherent properties—enhancing aqueous solubility, providing a hydrogen bond acceptor, and offering a synthetically tractable point for diversification—have cemented its role in numerous approved therapeutics.[1][2] However, the drive for enhanced potency, selectivity, and optimized pharmacokinetic profiles necessitates the evolution of even these trusted structures. The strategic introduction of methyl groups to the morpholine core, specifically creating the 2,3-dimethylmorpholine scaffold, represents a nuanced yet powerful approach to refining inhibitor design.
This guide provides an in-depth exploration of the rationale, synthetic strategies, and practical applications of incorporating 2,3-dimethylmorpholine into kinase inhibitor scaffolds. We will delve into the stereoselective synthesis of this key building block, detail its conjugation to common kinase core structures, and analyze its impact on critical drug-like properties. The protocols and insights provided herein are intended for researchers, medicinal chemists, and drug development professionals seeking to leverage this advanced scaffold for the next generation of targeted therapies.
The 2,3-Dimethylmorpholine Advantage: A Deeper Dive into Structure-Activity Relationships
The addition of two methyl groups to the morpholine ring is not a trivial modification. It introduces stereocenters and steric bulk that can be exploited to achieve specific, beneficial interactions within the ATP-binding pocket of a kinase. The cis-conformation is of particular interest in many inhibitor designs.
Key Physicochemical and Pharmacokinetic Impacts:
-
Enhanced Lipophilicity: The addition of the two methyl groups moderately increases the lipophilicity of the scaffold. This can be a double-edged sword, potentially improving membrane permeability and cell penetration, but also possibly increasing metabolic liability if not carefully balanced within the overall molecular structure.
-
Improved Metabolic Stability: The methyl groups can shield adjacent positions on the morpholine ring from metabolic attack by cytochrome P450 enzymes.[3] This "metabolic blocking" can lead to a longer half-life and improved in vivo exposure.[4]
-
Conformational Rigidity: The dimethyl substitution introduces a degree of conformational constraint to the morpholine ring. This pre-organization can reduce the entropic penalty upon binding to the kinase, leading to higher affinity.
-
Fine-tuning of Solubility: While morpholine is prized for its solubility-enhancing properties, the dimethyl substitution can modulate this effect, allowing for a more precise tuning of the overall compound's solubility profile.
Enhanced Target Engagement: A Case Study in PI3K/mTOR Inhibition
The phosphatidylinositol 3-kinase (PI3K)/AKT/mTOR signaling pathway is a critical regulator of cell growth and survival, and its dysregulation is a hallmark of many cancers.[5][6] Many potent PI3K and mTOR inhibitors incorporate a morpholine moiety, which often forms a crucial hydrogen bond with the "hinge" region of the kinase active site.[7] The incorporation of the cis-2,3-dimethylmorpholine group can further enhance these interactions. The methyl groups can engage in favorable hydrophobic interactions with surrounding residues, effectively increasing the ligand's residence time and potency.[5][8]
Experimental Protocols
Protocol 1: Enantioselective Synthesis of (2S,3R)-2,3-dimethylmorpholine
The stereochemistry of the 2,3-dimethylmorpholine moiety is critical to its function in a kinase inhibitor. The following protocol outlines a multi-step synthesis to obtain the desired enantiomerically pure building block, adapted from principles of asymmetric synthesis.[9]
Workflow for Enantioselective Synthesis
Caption: Enantioselective synthesis workflow.
Materials:
-
3-Chlorocinnamic acid
-
Sharpless epoxidation reagents (e.g., titanium(IV) isopropoxide, diethyl tartrate, tert-butyl hydroperoxide)
-
Guaiacol
-
Sodium hydride (60% dispersion in mineral oil)
-
p-Toluenesulfonyl chloride or other activating agent
-
Appropriate solvents (e.g., dichloromethane, THF, toluene)
-
Reagents for N-protection and deprotection (e.g., Boc anhydride, TFA)
Procedure:
-
Asymmetric Epoxidation: Following established Sharpless epoxidation protocols, convert 3-chlorocinnamic acid to the corresponding chiral epoxide. The choice of diethyl tartrate enantiomer ((+)-DET or (-)-DET) will determine the stereochemistry of the final product.
-
Epoxide Ring Opening: React the chiral epoxide with a suitable nucleophile, such as guaiacol, in the presence of a base to yield the corresponding diol.
-
Mesylation and Cyclization: Activate the primary alcohol of the diol, for example, by converting it to a mesylate or tosylate. Subsequent treatment with a base will induce intramolecular cyclization to form the N-protected morpholine ring.
-
Purification and Deprotection: Purify the N-protected 2,3-dimethylmorpholine derivative using column chromatography. Remove the N-protecting group (e.g., Boc group with trifluoroacetic acid) to yield the final (2S,3R)-2,3-dimethylmorpholine.
Self-Validation Checkpoint: The enantiomeric excess (ee) of the final product should be determined by chiral HPLC or by derivatization with a chiral agent followed by NMR analysis, and compared to the initial chiral epoxide to ensure stereochemical fidelity throughout the synthesis.
Protocol 2: Incorporation of 2,3-Dimethylmorpholine via Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, and is well-suited for coupling 2,3-dimethylmorpholine to an aryl or heteroaryl halide on a kinase scaffold.[10]
Workflow for Buchwald-Hartwig Amination
Caption: Buchwald-Hartwig amination workflow.
Materials:
-
Kinase scaffold with an aryl or heteroaryl chloride or bromide (1.0 equiv)
-
(2S,3R)-2,3-dimethylmorpholine (1.2-1.5 equiv)
-
Palladium catalyst: Bis(dibenzylideneacetone)palladium(0) (Pd(dba)2) (1-3 mol%)
-
Phosphine ligand: 2-Dicyclohexylphosphino-2',4',6'-triisopropylbiphenyl (XPhos) (2-6 mol%)
-
Base: Sodium tert-butoxide (NaOtBu) (1.5-2.0 equiv)
-
Anhydrous toluene or dioxane
Procedure:
-
Reaction Setup: To an oven-dried Schlenk flask, add the palladium catalyst, phosphine ligand, and sodium tert-butoxide under an inert atmosphere (e.g., argon or nitrogen).
-
Addition of Reagents: Add the anhydrous solvent, followed by the kinase scaffold and then the 2,3-dimethylmorpholine.
-
Reaction: Heat the reaction mixture to 80-110 °C and monitor the progress by TLC or LC-MS.
-
Workup: Upon completion, cool the reaction to room temperature and quench with water. Extract the product with an organic solvent (e.g., ethyl acetate), wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the desired kinase inhibitor.
Self-Validation Checkpoint: Successful coupling should be confirmed by NMR spectroscopy (disappearance of the N-H proton of the morpholine and characteristic shifts in the aromatic region of the scaffold) and mass spectrometry (observation of the correct molecular ion peak).
Protocol 3: Metabolic Stability Assay in Human Liver Microsomes (HLM)
Assessing the metabolic stability of a new inhibitor is a critical step in drug development.[11] This protocol provides a general method for evaluating the in vitro half-life of a 2,3-dimethylmorpholine-containing compound.
Workflow for Metabolic Stability Assay
Caption: Metabolic stability assay workflow.
Materials:
-
Test compound (e.g., 10 mM stock in DMSO)
-
Human Liver Microsomes (HLM)
-
NADPH regenerating system (or NADPH stock solution)
-
Phosphate buffer (pH 7.4)
-
Acetonitrile with an internal standard (IS) for quenching
-
Control compounds (e.g., a high-clearance compound like verapamil and a low-clearance compound like warfarin)
Procedure:
-
Preparation: Prepare working solutions of the test compound and controls in phosphate buffer. Prepare the HLM suspension in the same buffer.
-
Pre-incubation: In a 96-well plate, add the HLM suspension and pre-incubate at 37 °C for 5-10 minutes.
-
Reaction Initiation: Add the NADPH regenerating system to the wells, followed immediately by the test compound or control to initiate the metabolic reaction.
-
Time-Point Quenching: At designated time points (e.g., 0, 5, 15, 30, 60 minutes), stop the reaction by adding cold acetonitrile containing the internal standard.
-
Sample Processing: Centrifuge the plate to pellet the precipitated proteins. Transfer the supernatant to a new plate for analysis.
-
LC-MS/MS Analysis: Quantify the remaining parent compound at each time point using a validated LC-MS/MS method.
-
Data Analysis: Plot the natural logarithm of the percentage of remaining compound versus time. The slope of the linear regression corresponds to the elimination rate constant (k). Calculate the in vitro half-life (t½) using the formula: t½ = 0.693 / k.
Self-Validation Checkpoint: The results for the high and low clearance controls should fall within the expected ranges for the HLM lot used, validating the assay's performance. A comparison with an analogue lacking the 2,3-dimethyl substitution will provide direct evidence of the scaffold's impact on metabolic stability.
Data Presentation: Comparative Analysis
The true value of the 2,3-dimethylmorpholine scaffold is best illustrated through comparative data. The following table summarizes hypothetical but representative data for a pair of PI3K inhibitors, one with a standard morpholine and the other with a cis-2,3-dimethylmorpholine moiety.
| Property | Inhibitor A (Morpholine) | Inhibitor B (cis-2,3-Dimethylmorpholine) | Rationale for Difference |
| PI3Kα IC50 (nM) | 15 | 3 | Enhanced hydrophobic interactions with active site residues. |
| Aqueous Solubility (µM) | 150 | 95 | Increased lipophilicity from methyl groups. |
| LogP | 2.1 | 2.8 | Addition of two methyl groups increases lipophilicity. |
| HLM Half-life (min) | 25 | 70 | Steric shielding of the morpholine ring from metabolic enzymes. |
| Cellular Potency (nM) | 50 | 12 | A combination of increased intrinsic potency and better cell penetration. |
Conclusion: A Tool for Rational Drug Design
The incorporation of 2,3-dimethylmorpholine into kinase inhibitor scaffolds is a prime example of rational, structure-based drug design. By understanding the subtle interplay of stereochemistry, steric bulk, and lipophilicity, medicinal chemists can leverage this advanced scaffold to overcome common challenges in drug discovery, including metabolic instability and suboptimal potency. The protocols and data presented in this guide offer a framework for the practical application of this valuable building block, empowering researchers to develop more effective and durable kinase inhibitors for a range of therapeutic indications.
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Irimie, F. D., Paizs, C., & Tosa, M. (2025). Enantioselective Synthesis of 2- and 3-Benzofuryl b-Amino Alcohols. Request PDF. Retrieved from [Link]
-
Davies, S. G., & Ichihara, O. (n.d.). Enantioselective synthesis of 2-substituted 3-aminopropanoic acid (β-alanine) derivatives which are β-analogues of aromatic amino acids. Journal of the Chemical Society, Perkin Transactions 1. Retrieved from [Link]
-
Gao, D., & Miller, M. J. (n.d.). Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine. National Institutes of Health. Retrieved from [Link]
-
Chen, Y., et al. (2016). Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold. National Institutes of Health. Retrieved from [Link]
-
Elmenier, F. M., Lasheen, D., & Abouzid, K. (n.d.). Several reported potent morpholine based PI3K inhibitors with examples of binding mode. ResearchGate. Retrieved from [Link]
-
Wei, T., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry. Retrieved from [Link]
-
Yan, X., et al. (2026). Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes: Direct Access to Enantioenriched 1,2-Alkylamino Alcohol Derivatives. American Chemical Society. Retrieved from [Link]
-
Nolan, S. P., & Organ, M. G. (n.d.). Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. Retrieved from [Link]
-
BellBrook Labs. (2026). Protocol Recommendations for Performing a Kinase Inhibition Assay. Retrieved from [Link]
-
Sato, S., Sakamoto, T., Miyazawa, E., & Kikugawa, Y. (n.d.). One-pot reductive amination of aldehydes and ketones with α-picoline-borane in methanol, in water, and in neat conditions. Organic Chemistry Portal. Retrieved from [Link]
-
Gangjee, A., et al. (n.d.). Design, synthesis and biological evaluation of substituted pyrrolo[2,3-d]pyrimidines as multiple receptor tyrosine kinase inhibitors and antiangiogenic agents. National Institutes of Health. Retrieved from [Link]
-
ResearchGate. (n.d.). Schematic diagram of PI3K/Akt/mTOR signaling pathway and relevant PI3K inhibitors. Retrieved from [Link]
-
Coppola, G. M., & Fraser, J. D. (n.d.). Asymmetric Synthesis of Tetrahydroisoquinoline Derivatives through 1,3-Dipolar Cycloaddition of C,N-Cyclic Azomethine Imines with Allyl Alkyl Ketones. PubMed Central. Retrieved from [Link]
- Kourounakis, A. P., Xanthopoulos, D., & Tzara, A. (2020). Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules. Medicinal Research Reviews, 40(2), 709-752.
- Zhang, Y., et al. (2017). Design, Synthesis, and Biological Evaluation of Dimorpholine Substituted Thienopyrimidines as Potential Class I PI3K/mTOR Dual Inhibitors. Journal of Medicinal Chemistry, 60(10), 4312-4325.
-
ResearchGate. (2025). ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. Retrieved from [Link]
-
ResearchGate. (2025). One-Pot Reductive Amination of Aldehydes and Ketones with α-Picoline-borane in Methanol, in Water, and in Neat Conditions. Retrieved from [Link]
-
SciSpace. (n.d.). PI3K/AKT/mTOR Signaling Pathway Illustration Agent. Retrieved from [Link]
-
ResearchGate. (2025). Enantioselective Synthesis of Fmoc-Protected (2S,3R)-3,4-Dimethyl-2-(methylamino)pentanoic Acid. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Synthesis and PI3 Kinase Inhibition Activity of Some Novel Trisubstituted Morpholinopyrimidines. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Direct reductive amination of aldehyde bisulfite adducts induced by 2-picoline borane: application to the synthesis of a DPP-IV inhibitor. Retrieved from [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Retrieved from [Link]
-
ResearchGate. (n.d.). PI3K/AKT/mTOR signaling pathway. This diagram illustrates how growth... Retrieved from [Link]
-
MDPI. (n.d.). Comparative Analysis of Adverse Effects: Protein Kinase Inhibitors Versus Traditional Anticancer Therapies. Retrieved from [Link]
-
Xingwei Li. (n.d.). The Asymmetric Buchwald–Hartwig Amination Reaction. Retrieved from [Link]
-
Taylor & Francis. (n.d.). Asymmetric synthesis – Knowledge and References. Retrieved from [Link]
-
SciELO. (n.d.). Synthesis and Evaluation of Biological Activities of Thieno-[2,3-d]-pyrimidine Derivatives. Retrieved from [Link]
-
ResearchGate. (2025). (PDF) Recent syntheses of PI3K/Akt/mTOR signaling pathway inhibitors. Retrieved from [Link]
- Zhang, X., et al. (2024). Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors. Frontiers in Chemistry, 12.
-
Reaction Biology. (2024). Step-by-Step Guide to Kinase Inhibitor Development. Retrieved from [Link]
-
National Institutes of Health. (2022). Synthesis, Molecular Docking, In Vitro and In Vivo Studies of Novel Dimorpholinoquinazoline-Based Potential Inhibitors of PI3K/Akt/mTOR Pathway. Retrieved from [Link]
-
Organic Chemistry Portal. (n.d.). Reductive Amination of Ketonic Compounds Catalyzed by Cp*Ir(III) Complexes Bearing a Picolinamidato Ligand. Retrieved from [Link]
-
YouTube. (2020). PI3k/AKT/mTOR Pathway. Retrieved from [Link]
-
MDPI. (2024). Design, Synthesis, and Biological Evaluation of 2-Substituted Aniline Pyrimidine Derivatives as Potent Dual Mer/c-Met Inhibitors. Retrieved from [Link]
-
PubMed. (2023). PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Asymmetric Synthesis of US-FDA Approved Drugs over Five Years (2016–2020): A Recapitulation of Chirality. Retrieved from [Link]
Sources
- 1. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Assay Development for Protein Kinase Enzymes - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Structural insights of a PI3K/mTOR dual inhibitor with the morpholino-triazine scaffold - PMC [pmc.ncbi.nlm.nih.gov]
- 6. PI3K/AKT/mTOR signaling transduction pathway and targeted therapies in cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Frontiers | Design, synthesis, and biological evaluation of 2,4-dimorpholinopyrimidine-5-carbonitrile derivatives as orally bioavailable PI3K inhibitors [frontiersin.org]
- 8. researchgate.net [researchgate.net]
- 9. Enantioselective synthesis of (2R,3R)- and (2S,3S)-2- [(3-chlorophenyl)-(2-methoxyphenoxy)methyl]morpholine - PMC [pmc.ncbi.nlm.nih.gov]
- 10. chem.libretexts.org [chem.libretexts.org]
- 11. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
Application Note: Strategic Coupling of 2,3-Dimethylmorpholine with Chloropyrimidines
Executive Summary & Strategic Importance
The coupling of 2,3-dimethylmorpholine with chloropyrimidines is a pivotal transformation in the synthesis of PI3K, mTOR, and DNA-PK kinase inhibitors. While unsubstituted morpholine is a common pharmacophore, the introduction of methyl groups at the 2- and 3-positions imparts critical physicochemical changes:
-
Conformational Lock: The methyl groups restrict the conformational flexibility of the morpholine ring, potentially improving binding affinity and metabolic stability.
-
Chirality: The presence of two stereocenters (typically cis or trans) allows for fine-tuning of the ligand's 3D vector, essential for exploring the ATP-binding pocket of kinases.
However, this structural complexity introduces a kinetic penalty. The steric bulk adjacent to the nucleophilic nitrogen significantly retards the rate of Nucleophilic Aromatic Substitution (
Mechanistic Insight & Regioselectivity
The Mechanism
The reaction proceeds via an addition-elimination mechanism.[1] The nucleophilic nitrogen of 2,3-dimethylmorpholine attacks the electron-deficient pyrimidine carbon, forming a Meisenheimer complex (anionic intermediate), followed by the expulsion of the chloride ion.
Regioselectivity Rules (The "C4 vs. C2" Dilemma)
When reacting with 2,4-dichloropyrimidine , regioselectivity is the primary challenge.
-
C4 Position (Para-like): Electronically favored. The nitrogen atoms at positions 1 and 3 withdraw electron density, making C4 highly electrophilic. Additionally, the intermediate formed at C4 is stabilized by resonance involving both ring nitrogens.
-
C2 Position (Ortho-like): Less reactive due to electronic repulsion from the flanking lone pairs of the ring nitrogens and higher steric hindrance.
Expert Insight: For sterically hindered amines like 2,3-dimethylmorpholine, the rate difference between C4 and C2 is often amplified. The C4 position is more accessible. To achieve C2 substitution, one must typically first substitute C4 with a non-leaving group or use forcing conditions after C4 is blocked.
Experimental Protocols
Protocol A: Selective C4-Substitution (Standard)
Target: Synthesis of 4-(2,3-dimethylmorpholino)-2-chloropyrimidine. Application: First step in bifunctionalizing the pyrimidine core.
Reagents:
-
2,4-Dichloropyrimidine (1.0 equiv)
-
2,3-Dimethylmorpholine (1.05 equiv)
-
Base:
-Diisopropylethylamine (DIPEA) (2.5 equiv) – Crucial for sequestering HCl and preventing protonation of the unreacted morpholine. -
Solvent: Ethanol (EtOH) or Isopropanol (IPA).
Step-by-Step Procedure:
-
Preparation: Dissolve 2,4-dichloropyrimidine (10 mmol) in EtOH (40 mL) in a round-bottom flask. Cool to 0°C in an ice bath.
-
Addition: Mix 2,3-dimethylmorpholine (10.5 mmol) with DIPEA (25 mmol) in EtOH (10 mL). Add this solution dropwise to the pyrimidine solution over 15 minutes.
-
Why? Slow addition at low temperature favors the kinetically controlled product (C4) and minimizes bis-substitution.
-
-
Reaction: Allow the mixture to warm to room temperature (RT). Stir for 4–6 hours.
-
Monitoring: Check LC-MS. The steric bulk of the 2,3-dimethyl group may require mild heating (40°C) if conversion is <50% after 4 hours.
-
-
Work-up: Remove volatiles under reduced pressure. Resuspend residue in Ethyl Acetate (EtOAc) and wash with water (
) and brine ( ). -
Purification: Flash column chromatography (Hexane/EtOAc gradient). The C4 isomer typically elutes before the C2 isomer (if formed).
Protocol B: Forcing C2-Substitution (The "Hard" Coupling)
Target: Reaction at the C2 position (usually after C4 is already substituted with an unreactive group, e.g., an aryl or alkyl group).
Reagents:
-
4-Substituted-2-chloropyrimidine (1.0 equiv)
-
2,3-Dimethylmorpholine (1.5 equiv)
-
Base:
(3.0 equiv) or NaH (for deprotonation). -
Solvent: DMSO or NMP (Polar Aprotic is required).
Step-by-Step Procedure:
-
Setup: In a pressure vial, combine the chloropyrimidine derivative and 2,3-dimethylmorpholine in DMSO (0.5 M concentration).
-
Base: Add
. -
Thermal Activation: Seal the vial and heat to 100–120°C for 12–16 hours.
-
Note: The 2,3-dimethyl steric clash with the pyrimidine N1/N3 lone pairs is significant. High thermal energy is required to overcome the activation barrier.
-
-
Alternative (Buchwald-Hartwig): If direct
fails or yields are <20%, switch to Pd-catalysis:-
Cat:
/ BINAP or RuPhos. -
Base:
. -
Temp: 100°C in Toluene.
-
Data Summary & Troubleshooting
| Variable | Standard Morpholine | 2,3-Dimethylmorpholine | Impact on Protocol |
| Nucleophilicity | High | Moderate | Requires longer reaction times or stronger bases. |
| Steric Bulk | Low | High (esp. near N) | C4 selectivity is enhanced; C2 coupling is difficult. |
| Solvent Choice | DCM, EtOH, THF | EtOH, IPA, DMSO | Protic solvents (EtOH) assist leaving group departure via H-bonding. |
| Temperature | 0°C to RT | RT to 60°C | Thermal boost often needed to drive completion. |
Troubleshooting Table
| Observation | Root Cause | Solution |
| Low Conversion | Steric hindrance of methyl groups. | Switch solvent to DMSO; increase Temp to 80°C. |
| Regio-scrambling (C2/C4 mix) | Reaction temperature too high during addition. | Ensure strict 0°C start; add amine very slowly. |
| Bis-substitution | Excess amine used. | Strictly control stoichiometry (1.05 equiv max). |
Visualizing the Pathway
The following diagram illustrates the decision logic for synthesizing these derivatives, highlighting the divergence based on target regiochemistry.
Caption: Reaction pathway logic showing the preference for C4 substitution under mild conditions due to the steric profile of 2,3-dimethylmorpholine.
References
-
Regioselectivity in Pyrimidines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th ed.; Wiley: Chichester, U.K., 2010.[2] (Foundational text on C4 vs C2 reactivity).
-
General SNAr Protocols: Nucleophilic aromatic substitution on pyrimidines: C2 vs C4 selectivity. Stack Exchange Chemistry.[2] Available at: [Link]
-
Kinase Inhibitor Scaffolds: The Application of Pyrrolo[2, 3-d]pyrimidine Scaffold in Medicinal Chemistry. ResearchGate.[3] Available at: [Link]
-
Reaction of Chloropyrimidines with Amines: Kinetics of Substitution of 2-Chloropyrimidine. Zenodo. Available at: [Link] (General kinetics reference for chloropyrimidine aminolysis).
-
Regioselective Control: Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. PubMed. Available at: [Link]
Sources
Application Note: Handling and Utilization of Hygroscopic 2,3-Dimethylmorpholine Hydrochloride
Executive Summary
2,3-Dimethylmorpholine hydrochloride (2,3-DMM·HCl) is a critical secondary amine building block, often employed in the synthesis of pharmaceutical actives for its ability to modulate lipophilicity and metabolic stability. However, its utility is frequently compromised by its hygroscopic nature .
The hydrochloride salt form, while more stable than the free base, avidly absorbs atmospheric moisture. This deliquescence leads to stoichiometric errors in coupling reactions, hydrolysis of sensitive electrophiles (e.g., acid chlorides, isocyanates), and physical degradation (clumping/liquefaction).
This guide provides a rigorous, self-validating protocol for the storage, handling, and remediation of 2,3-DMM·HCl to ensure experimental reproducibility and data integrity.
Material Characterization & The Hygroscopic Challenge
The Mechanism of Failure
When 2,3-DMM·HCl absorbs water, the effective molecular weight (MW) of the solid changes.
-
Theoretical MW: ~151.63 g/mol (anhydrous).
-
Wet MW: Can exceed 170 g/mol rapidly at >50% Relative Humidity (RH).
Impact: Weighing 151 mg of "wet" salt delivers less than 1 mmol of active amine. In strict 1:1 coupling reactions, this results in unreacted electrophiles, difficult purifications, and yield loss.
Quality Control (QC) Check
Before critical use, verify the material state.
-
Visual Inspection: Free-flowing powder = Pass. Clumped aggregates or "wet sand" texture = Fail (Requires Drying).
-
Quantitative Validation (Karl Fischer):
-
Method: Coulometric Karl Fischer (KF) titration.
-
Solvent System: Methanol/Formamide (to ensure salt solubility).
-
Acceptance Criteria: Water content < 0.5% w/w.
-
Storage and Handling Protocols
The "Double-Barrier" Storage System
Never rely on the original vendor cap alone. Hygroscopic salts can pull moisture through standard polyethylene threads over months.
Protocol:
-
Primary Container: Glass amber vial with a Teflon-lined screw cap. Tape the cap edge with Parafilm M®.
-
Secondary Environment: Place the primary vial inside a heat-sealable aluminized Mylar bag or a heavy-duty Ziploc bag.
-
Desiccant: Include a fresh packet of Indicating Silica Gel or Molecular Sieves (4Å) outside the vial but inside the bag.
-
Storage Condition: Store at +4°C to -20°C. Crucial: Allow container to warm to room temperature (RT) before opening to prevent condensation.
Precision Weighing: The "Loss-on-Transfer" Method
Standard weighing (taring a boat and adding solid) is flawed for hygroscopic solids because the balance drifts as the sample absorbs water during the process.
Correct Protocol (Difference Weighing):
-
Take the closed source vial of 2,3-DMM·HCl.
-
Place the entire source vial on the balance. Tare (Zero) the balance.
-
Remove the vial, open it, and transfer an estimated amount to your reaction vessel.
-
Immediately recap the source vial.
-
Place the source vial back on the balance.
-
The negative mass displayed is the exact amount transferred .
-
Why this works: You are measuring the mass leaving the protected environment, ignoring the water weight gained by the sample in the open reaction flask.
-
Remediation: Drying "Wet" Material
If the salt has clumped, do not use it directly. Drying in a standard oven often fails because the water is lattice-bound or the salt melts/degrades. Azeotropic Distillation is the superior method.
Azeotropic Drying Protocol
Reagents: Toluene (HPLC grade), Ethanol (Absolute).
-
Dissolution: Dissolve the wet 2,3-DMM·HCl in a minimum amount of absolute Ethanol.
-
Azeotrope Formation: Add 10 volumes of Toluene.
-
Evaporation: Rotary evaporate at 45-50°C under reduced pressure.
-
Repetition: Re-suspend the residue in Toluene (10 volumes) and evaporate again to remove trace Ethanol.
-
Final Dry: Place the resulting solid in a vacuum desiccator over P₂O₅ (Phosphorus Pentoxide) for 12 hours.
Visualized Workflows (Graphviz)
Decision Tree: Material Assessment
Caption: Figure 1. Decision matrix for assessing the usability of hygroscopic amine salts before synthesis.
Azeotropic Drying Mechanism
Caption: Figure 2. Azeotropic removal of lattice-bound water using the Toluene-Ethanol system.
Synthesis Applications & Stoichiometry
Stoichiometry Correction Factor (SCF)
If drying is impossible and you must use slightly wet material, calculate the SCF using the water content (
-
Usage: Target Mass = (Theoretical Molar Mass × Moles × SCF).
-
Warning: Do not use this method for water-intolerant reactions (e.g., using DCC, acid chlorides).
Free-Basing In Situ
For nucleophilic substitutions where the free amine is required:
-
Suspend 2,3-DMM·HCl in anhydrous solvent (DCM or DMF).
-
Add 2.5 - 3.0 equivalents of powdered inorganic base (e.g.,
or ). Organic bases (TEA, DIPEA) can be used but may form difficult-to-remove salts. -
Stir for 30 mins before adding the electrophile to ensure deprotonation.
Safety Data & Precautions
| Hazard Class | Statement | Handling Precaution |
| Skin Irritant | Causes skin irritation | Wear nitrile gloves (double glove recommended). |
| Eye Damage | Causes serious eye damage | Wear safety goggles; do not rely on safety glasses alone. |
| Hygroscopic | Absorbs moisture | Keep containers tightly closed; use inert gas (Nitrogen/Argon) backfill. |
First Aid: In case of contact with eyes, rinse immediately with plenty of water for 15 minutes and seek medical advice.
References
-
National Institute of Standards and Technology (NIST).Good Measurement Practice for Understanding Factors Affecting Weighing Operations (GMP 10).
-
Fisher Scientific.Safety Data Sheet: 2,6-Dimethylmorpholine (Isomer Analog).
-
ScienceMadness & Chemical Forums.Drying Hygroscopic Amine Salts via Azeotropic Distillation. Consensus methodology for drying amine hydrochlorides using Toluene/Alcohol systems.
-
Quality Scales Unlimited.Best Practices for Weighing Hygroscopic Materials. Protocols for minimizing error during the transfer of deliquescent solids.
Sources
Troubleshooting & Optimization
Technical Support Center: Optimizing 2,3-Dimethylmorpholine Coupling Reactions
Welcome to the technical support center for improving the yield and reproducibility of coupling reactions involving 2,3-dimethylmorpholine. This guide is designed for researchers, medicinal chemists, and process development scientists who utilize this valuable, yet sterically hindered, building block. We will address common experimental challenges in a direct question-and-answer format, providing not only solutions but also the underlying chemical principles to empower your reaction optimization.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My C-N coupling reaction (e.g., Buchwald-Hartwig) with 2,3-dimethylmorpholine and an aryl halide is resulting in low to no product yield. What are the primary factors I should investigate?
Low yields in coupling reactions with 2,3-dimethylmorpholine are a frequent challenge, primarily stemming from its steric bulk. The two methyl groups adjacent to the nitrogen atom significantly hinder its approach to the metal center, impeding key steps in the catalytic cycle.[1][2] A systematic evaluation of your reaction parameters is the most effective troubleshooting strategy.
Answer Breakdown & Troubleshooting Steps:
-
Catalyst and Ligand Selection are Critical: The choice of palladium source and, more importantly, the phosphine ligand is the single most impactful factor. The steric hindrance of 2,3-dimethylmorpholine requires ligands that are both bulky and electron-rich to facilitate the challenging reductive elimination step.[3]
-
Expert Insight: Standard ligands like PPh₃ are often ineffective. You need specialized biarylphosphine ligands designed for hindered substrates. For secondary amines, ligands like RuPhos and BrettPhos are excellent starting points.[4] For particularly challenging couplings or with less reactive aryl chlorides, consider more advanced ligands like tBuBrettPhos.[4]
-
Actionable Step: Screen a panel of ligands. If you are not getting any yield, changing the ligand is the first and most crucial modification to make.
-
-
The Base is Not Just a Proton Scavenger: The base's strength, solubility, and physical properties play a vital role. An inappropriate base can fail to deprotonate the amine-palladium complex or can lead to side reactions.[4]
-
Actionable Step: Ensure your base is fresh and anhydrous. If using an inorganic base like Cs₂CO₃, consider grinding it to a fine powder before use to increase its surface area and reactivity, as the deprotonation can be a solid-liquid phase reaction.[6]
-
Solvent Choice Influences Reactivity: The solvent must solubilize all components and often plays a role in stabilizing catalytic intermediates.[7]
-
Actionable Step: Ensure your solvent is anhydrous and degassed. Oxygen can oxidize the active Pd(0) catalyst, leading to deactivation.[8] Perform a solvent screen if solubility appears to be an issue.
-
Temperature and Reaction Time: Insufficient thermal energy can prevent the reaction from overcoming the activation barriers, especially for hindered substrates.
-
Actionable Step: If the reaction is sluggish at 80 °C, incrementally increase the temperature to 100-110 °C. Monitor the reaction over a longer period (e.g., 12-24 hours) before concluding it has failed.[4]
Below is a troubleshooting workflow to guide your experimental decisions when faced with a low-yielding reaction.
Diagram: Troubleshooting Workflow for Low-Yield C-N Coupling
A decision tree for systematically troubleshooting low-yield reactions.
Q2: I am observing significant side products, such as hydrodehalogenation of my aryl halide. How can I suppress these?
Side product formation indicates that an undesired reaction pathway is competing with your desired C-N coupling.
Answer Breakdown & Troubleshooting Steps:
-
Hydrodehalogenation (Ar-X → Ar-H): This side reaction is often caused by moisture or other proton sources in the reaction mixture. The palladium hydride species responsible can arise from several pathways, including reactions with trace water.
-
Expert Insight: While complete exclusion of water is ideal, some Buchwald-Hartwig protocols are robust. However, with challenging substrates, minimizing water is key.
-
Actionable Step: Ensure all reagents, solvents, and glassware are scrupulously dried.[8] Use a freshly opened bottle of anhydrous solvent. Ensure your inert atmosphere (Nitrogen or Argon) is of high purity.
-
-
Aryl Halide Homocoupling (Ar-X → Ar-Ar): This typically occurs when the reductive elimination step is slow, allowing for competing transmetalation or other pathways to dominate.
-
Expert Insight: This is another sign that your catalyst system is not optimal for the sterically demanding reductive elimination required for 2,3-dimethylmorpholine.
-
Actionable Step: A more electron-rich and bulky ligand can accelerate the C-N reductive elimination, outcompeting the pathways that lead to homocoupling.[3] Refer back to the ligand selection guide in Q1.
-
Data & Protocols
Table 1: Ligand Selection Guide for Hindered Secondary Amines
This table provides a starting point for ligand selection in the Buchwald-Hartwig amination of aryl halides with 2,3-dimethylmorpholine.
| Ligand | Structure Type | Recommended For | Key Advantages |
| RuPhos | Biaryl Monophosphine | General screen for secondary amines, effective with Ar-Cl.[4] | High reactivity, good stability. |
| BrettPhos | Biaryl Monophosphine | Primary and secondary amines, good for challenging substrates.[4] | Very bulky, promotes difficult reductive eliminations. |
| XPhos | Biaryl Monophosphine | Broad substrate scope, including heteroaryl chlorides. | A reliable and versatile ligand for many coupling reactions. |
| tBuXPhos | Biaryl Monophosphine | Extremely hindered substrates and electron-rich aryl chlorides. | The tert-butyl group increases steric bulk, enhancing performance in tough cases. |
General Protocol for Buchwald-Hartwig Amination of an Aryl Bromide with 2,3-Dimethylmorpholine
This protocol is a robust starting point for optimization. All steps must be performed under an inert atmosphere (e.g., in a glovebox or using Schlenk techniques).
Materials:
-
Aryl bromide (1.0 mmol, 1.0 equiv)
-
2,3-Dimethylmorpholine (1.2 mmol, 1.2 equiv)
-
RuPhos Pd G3 Precatalyst (0.02 mmol, 2 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
-
Oven-dried reaction vial with a magnetic stir bar
Procedure:
-
Vial Preparation: To the oven-dried reaction vial, add the aryl bromide, RuPhos Pd G3 precatalyst, and sodium tert-butoxide.[4] If any reagents are solids, they can be added at this stage.
-
Seal and Purge: Seal the vial with a screw cap containing a PTFE septum. Evacuate and backfill the vial with argon or nitrogen three times.
-
Solvent and Amine Addition: Add the anhydrous, degassed toluene (5 mL) via syringe, followed by the 2,3-dimethylmorpholine (1.2 mmol) via syringe.[4]
-
Reaction: Place the vial in a preheated oil bath or heating block set to 100 °C.[4]
-
Stirring: Stir the reaction mixture vigorously for 12-24 hours.[4]
-
Monitoring: Monitor the reaction progress by TLC, GC-MS, or LC-MS to determine when the starting material has been consumed.
-
Workup: Once complete, cool the reaction to room temperature. Quench carefully by adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[4]
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with an appropriate organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography.
Diagram: The Buchwald-Hartwig Catalytic Cycle
Sources
- 1. fastercapital.com [fastercapital.com]
- 2. reddit.com [reddit.com]
- 3. Developing Ligands for Palladium(II)-Catalyzed C–H Functionalization: Intimate Dialogue between Ligand and Substrate - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. gust.edu.vn [gust.edu.vn]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Solvent effects in palladium catalysed cross-coupling reactions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
Technical Support Center: Purification of 2,3-Dimethylmorpholine Derivatives
Welcome to the Advanced Purification Support Center. Subject: 2,3-Dimethylmorpholine Scaffolds & Derivatives Ticket Priority: High (Methodology Support) Assigned Specialist: Dr. A. Vance, Senior Application Scientist
Introduction: The "Vicinal" Challenge
You are likely here because 2,3-dimethylmorpholine presents a unique set of purification challenges compared to its 2,6-dimethyl isomer. The vicinal substitution (methyl groups on adjacent carbons C2 and C3) introduces significant steric strain and creates difficult-to-separate diastereomers (cis vs. trans).[1] Furthermore, the core scaffold lacks a UV chromophore and is highly polar, leading to poor retention and peak tailing on standard silica.
This guide moves beyond generic advice, offering specific troubleshooting for the physicochemical anomalies of this scaffold.
Module 1: Stereochemical Resolution (Cis/Trans Separation)
User Query: "I have a 60:40 mixture of cis/trans-2,3-dimethylmorpholine. Flash chromatography isn't separating them. How do I isolate the pure trans isomer?"
The Technical Diagnosis
In 2,3-disubstituted morpholines, the trans isomer (typically diequatorial) and cis isomer (axial-equatorial) often have very similar Rf values on silica because their dipole moments are not drastically different, unlike the 2,6-isomers. Silica gel chromatography is often insufficient for >98% purity without massive material loss.
The Solution: Thermodynamic Equilibration & Crystallization
Do not rely solely on chromatography. Use the thermodynamic stability difference or diastereomeric salt formation.
Protocol A: Thermodynamic Equilibration (If Trans is desired)
The trans-isomer (diequatorial) is generally thermodynamically favored over the cis-isomer (gauche interactions).[1]
-
Dissolve the mixture in dry methanol.
-
Add catalytic NaOMe (0.1 eq).[1]
-
Reflux for 12–24 hours to equilibrate the mixture toward the thermodynamic product (usually trans).
-
Check: Monitor ratio via GC-MS or NMR.
Protocol B: Diastereomeric Salt Resolution
If you need to separate them without equilibration (or resolve enantiomers), use fractional crystallization.[1][2]
-
Resolving Agent: D-Tartaric acid or Dibenzoyl-L-tartaric acid.
-
Solvent System: Ethanol/Acetone (1:1).[1]
-
Mechanism: The vicinal methyl groups create a "pocket" that binds differently to bulky tartrates.
Step-by-Step:
-
Dissolve 1 eq of amine mixture in warm Ethanol.
-
Add 1 eq of Tartaric Acid dissolved in warm Acetone.
-
Allow to cool slowly to 4°C overnight.
-
Filter crystals. The solid is usually enriched in one diastereomer (often the trans salt due to better packing).
-
Free Basing: Dissolve salt in minimal water, basify to pH >12 with 10M NaOH, and extract with DCM (3x).
Module 2: Chromatographic Troubleshooting
User Query: "My compound streaks from the baseline to the solvent front on TLC, and the peak tails badly on HPLC."
The Technical Diagnosis
Morpholine nitrogens have a pKa of ~8.5. On standard silica (pH ~5-6), they protonate, interacting ionically with silanols. This causes the "streaking" (irreversible adsorption).[1]
The Solution: Mobile Phase Modifiers & Stationary Phases[3]
| Method | Recommended Conditions | Why it works |
| TLC / Flash (Normal Phase) | DCM:MeOH:NH₄OH (90:9:1) | The ammonia competes for silanol sites, freeing the morpholine.[1] |
| Reverse Phase (HPLC) | High pH (pH 10-11) | Uses hybrid columns (e.g., XBridge C18).[1] Keeps the amine deprotonated (neutral), improving peak shape and retention.[1] |
| Alternative Modifier | Triethylamine (TEA) 0.1% | If NH₄OH is too volatile/messy, TEA is a robust alternative for flash columns.[1] |
Visualization: Decision Tree for Purification Strategy
Figure 1: Decision matrix for selecting the correct purification mode based on chromophore status and polarity.
Module 3: Workup & Isolation (Volatility & Solubility)
User Query: "I extracted with ether, but my yield is 10%. Where did my product go?"
The Technical Diagnosis
Small 2,3-dimethylmorpholine derivatives (MW < 150) are:
-
Water Soluble: They partition into the aqueous layer if the pH isn't high enough.
-
Volatile: The free base can be lost on the rotovap if the vacuum is too strong or the bath too hot.
The Solution: The "Salting Out" Protocol
Never use Diethyl Ether for extraction of these polar amines; it is too non-polar. Use Dichloromethane (DCM) or Chloroform/Isopropanol (3:1).[1]
Optimized Extraction Protocol
-
Quench: Cool reaction mixture to 0°C.
-
Acidify: Add 1M HCl to pH 2. Wash with Ether (removes non-basic impurities).[1] Discard Ether layer.
-
Basify: Adjust aqueous layer to pH > 12 using 50% NaOH or KOH pellets. (Crucial: The high ionic strength "salts out" the amine).
-
Extract: Extract with DCM (x4) .
-
Dry: Dry over Na₂SO₄ (Magnesium sulfate can sometimes bind polar amines).[1]
-
Concentrate: Do not use high vacuum (< 20 mbar). Use a mild vacuum (200 mbar) at 30°C.[1]
Alternative: Isolate as HCl Salt
If the free base is too volatile:
-
Dissolve crude oil in dry Et₂O or Dioxane.
-
Add 4M HCl in Dioxane dropwise.
-
The hydrochloride salt will precipitate immediately.
-
Filter and wash with cold ether. This solid is non-volatile and stable.
Module 4: Detection of Non-UV Active Derivatives
User Query: "I cannot see my peaks on the HPLC. I suspect my detector is broken."
The Technical Diagnosis
The 2,3-dimethylmorpholine core has no conjugated pi-system. It is invisible at 254 nm. It absorbs weakly at 200-210 nm, but solvents (MeOH/Ethyl Acetate) absorb there too, causing noise.[1]
The Solution: Derivatization or Universal Detection
-
ELSD / CAD (Charged Aerosol Detection): The gold standard for non-chromophoric amines.
-
Pre-Column Derivatization (For UV-Vis labs):
-
Reagent: Benzoyl Chloride or 1-Naphthylisothiocyanate.
-
Method: Mix crude amine with 1.1 eq Reagent + 2 eq TEA in DCM. Shake for 10 min.
-
Result: The resulting amide/urea is UV active (strong absorption at 254 nm) and less polar, making purification easy. You can hydrolyze it later (strong acid reflux), though this is harsh.[1]
-
Better Route: Use a Cbz (Benzyloxycarbonyl) group.[1] It adds UV activity and can be removed via mild hydrogenolysis (H₂/Pd-C), preserving the stereochemistry.
-
References
-
Separation of Cis/Trans Isomers: Journal of the American Chemical Society, "Copper-Catalyzed Asymmetric Amino Lactonization of Alkenes" (2026). Describes the synthesis and resolution of similar vicinal amino-alcohol derivatives. [1]
-
Morpholine Detection & Derivatization: Journal of Chromatography A, "Determination of morpholine in air by derivatisation with 1-naphthylisothiocyanate and HPLC analysis". Validates the derivatization strategy for UV detection.
-
pKa and Basicity Data: Bordwell pKa Table / Evans pKa Table. Establishes the basicity range (pKa ~8-9) necessitating high pH workups.[1]
-
General Synthesis & Handling: BenchChem, "Optimizing reaction conditions for the synthesis of morpholine derivatives". Provides boiling points and drying protocols (KOH/Sodium metal) for the core scaffold. [1]
Sources
removing unreacted 2,3-dimethylmorpholine from reaction mixtures
Ticket ID: #DM-2024-003 Subject: Removal of Unreacted 2,3-Dimethylmorpholine from Reaction Mixtures Status: Open Assigned Specialist: Senior Application Scientist
Executive Summary
You are encountering difficulty removing excess 2,3-dimethylmorpholine (2,3-DMM) from your crude reaction mixture. This is a common challenge in organic synthesis because this reagent possesses "awkward" physical properties: it is too non-volatile for easy evaporation (BP ~140–150°C) yet often too polar for standard silica chromatography without tailing.
This guide provides three field-proven protocols to remove this impurity, ranked by operational simplicity and cost-effectiveness.
Chemical Profile: The Enemy
| Property | Value (Est.)[1][2][3][4] | Implication for Removal |
| Structure | Secondary Amine | Nucleophilic; reacts with electrophiles (isocyanates, anhydrides). |
| Boiling Point | ~145–155°C | High. Difficult to remove via rotary evaporation; requires high vacuum or azeotroping. |
| pKa (Conj. Acid) | ~8.4 | Basic. Can be fully protonated at pH < 6, rendering it water-soluble. |
| Solubility | Amphiphilic | Soluble in water, alcohols, and most organic solvents (DCM, EtOAc). |
Decision Matrix: Select Your Protocol
Before proceeding, determine the stability of your target product to choose the correct removal path.
Figure 1: Decision tree for selecting the optimal purification strategy based on product stability and scale.
Protocol A: Acid-Base Extraction (The Standard)
Best For: Acid-stable products (Amides, Ethers, Aryl halides). Mechanism: Exploits the basicity of 2,3-DMM (pKa ~8.4). By lowering the pH of the aqueous layer below 4, the amine is >99.9% protonated to its ammonium salt, which partitions selectively into the aqueous phase.
Step-by-Step Workflow
-
Dilution: Dilute the reaction mixture with a non-water-miscible organic solvent (Ethyl Acetate or DCM).
-
Note: Avoid Diethyl Ether if possible; morpholine salts can sometimes solubilize in ether/water emulsions.
-
-
Acid Wash (The Critical Step):
-
Wash the organic layer with 1.0 M HCl (or 10% Citric Acid if product contains acid-sensitive protecting groups like Boc).
-
Volume Rule: Use 3 washes, each 20% of the organic volume.
-
-
Validation Check (Self-Validating Step):
-
Check the pH of the aqueous output of the first wash. It must be pH < 2 . If not, the amine has neutralized your acid; add more acid and re-wash.
-
-
Brine Wash: Wash organic layer once with saturated NaCl to break potential emulsions.
-
Drying: Dry over MgSO₄, filter, and concentrate.
Troubleshooting:
-
Issue: "My product is also a basic amine."
-
Solution: This protocol will extract your product too. Switch to Protocol B .
Protocol B: Solid-Supported Scavenging (The Precision Tool)
Best For: Acid-sensitive products, parallel synthesis, or when the product is also an amine (but tertiary). Mechanism: Uses a polymer-bound electrophile (Isocyanate) to covalently bond with the unreacted secondary amine (2,3-DMM), forming an insoluble urea that is filtered off.
Reagent Selection
-
Resin: Polystyrene-Isocyanate (PS-NCO) or PS-Isothiocyanate.
-
Loading: Typically 1.0 – 1.5 mmol/g.
Step-by-Step Workflow
-
Stoichiometry Calculation:
-
Estimate the amount of unreacted 2,3-DMM (e.g., if you used 2.0 equivs and reaction went to completion, 1.0 equiv remains).
-
Add 3 equivalents of resin relative to the excess amine.
-
-
Incubation:
-
Add resin directly to the reaction mixture (dissolved in DCM, THF, or DMF).
-
Agitate (shake, do not stir with magnetic bar as it grinds the beads) for 2–4 hours at room temperature.
-
Kinetics Note: 2,3-dimethylmorpholine is sterically more hindered than simple morpholine; heating to 40°C may accelerate scavenging.
-
-
Filtration:
-
Filter the mixture through a fritted funnel or a Celite pad.
-
Wash the resin cake with DCM to recover entrained product.
-
-
Concentration: Evaporate solvent. The residue should be free of 2,3-DMM.
Figure 2: Chemical scavenging workflow. The secondary amine reacts with the resin, becoming solid-supported and easily removed.
Protocol C: Chromatography (The Last Resort)
Best For: When A and B fail. Mechanism: Separation by polarity. Challenge: Secondary amines interact strongly with silanols on silica gel, causing "streaking" (broad peaks) that co-elute with the product.
Mobile Phase Modification
Standard silica gel is acidic. You must basify the silica to prevent streaking.
-
Modifier: Add 1% Triethylamine (Et₃N) or 1% Ammonium Hydroxide (NH₄OH) to your mobile phase (e.g., 1% Et₃N in 99% DCM).
-
TLC Visualization: 2,3-DMM stains poorly with UV. Use Ninhydrin (stains secondary amines red/pink) or Iodine chamber.
Frequently Asked Questions (FAQ)
Q1: Can I just rotovap the 2,3-dimethylmorpholine off? A: Unlikely without specialized equipment. The boiling point is >140°C. On a standard rotovap (10 mbar, 40°C bath), it will not distill significantly. You would need a high-vacuum manifold (<1 mbar) and heat, which risks decomposing your product.
Q2: I smell the amine even after acid washing. Why? A: The human nose is incredibly sensitive to amines (detecting ppm levels).
-
Test: Run a TLC.[2] If you don't see the spot, the "smell" is likely trace residue on the glassware or septum, not substantial contamination in the bulk product.
-
Fix: Rinse your final oil with Pentane (if product is insoluble) or keep under high vacuum for 12 hours.
Q3: Does 2,3-dimethylmorpholine form azeotropes? A: Like morpholine, it likely forms azeotropes with water and some alcohols. This makes simple distillation difficult. However, this property can be used to your advantage: adding toluene and evaporating can sometimes help "drag" the amine off via azeotropic co-evaporation, though this is less efficient than acid washing.
Q4: My product precipitated during the acid wash. What happened? A: Your product might have protonated and formed an insoluble salt.[5]
-
Fix: Add more water to dissolve the salt (keeping it in the aqueous layer), separate the organic (impurities), then basify the aqueous layer back to pH 10 and extract your product with DCM.
References
-
Biotage. "Isocyanate Resin (PS-Isocyanate) for Amine Removal." Biotage Technical Notes. Available at: [Link]
-
Not Voodoo. "Workup: Removing Amines." University of Rochester. Available at: [Link]
- Marsh, A., et al. "Solid-supported reagents and scavengers in synthesis." Tetrahedron 54, no. 16 (1998): 3983-3998.
Sources
Technical Support Center: 2,3-Dimethylmorpholine Optimization Guide
This technical guide addresses the specific challenges associated with the synthesis, purification, and application of 2,3-dimethylmorpholine , a valuable scaffold in medicinal chemistry (e.g., BCL6 and Tankyrase inhibitors). The content focuses on solving regioselectivity and diastereoselectivity issues, which are the primary hurdles when working with this vicinally substituted heterocycle.
Core Directive
Status: Active Support Protocol Topic: Resolving Regioselectivity & Stereochemical Issues in 2,3-Dimethylmorpholine Scaffolds Audience: Medicinal Chemists, Process Chemists, Drug Discovery Researchers
Technical Overview: The 2,3-Constraint Challenge
2,3-Dimethylmorpholine presents a unique challenge compared to its symmetric counterpart (2,6-dimethylmorpholine). The vicinal substitution pattern at C2 and C3 introduces significant gauche interactions and torsional strain , making the control of cis vs. trans diastereomers critical. Furthermore, the synthesis of this scaffold often relies on the ring-opening of aziridinium or epoxide intermediates, where regioselective nucleophilic attack determines whether the final product is the desired 2,3-isomer or a rearranged regioisomer (e.g., 2,5-dimethyl).
Key Structural Parameters
| Parameter | trans-2,3-Dimethylmorpholine | cis-2,3-Dimethylmorpholine |
| Thermodynamic Stability | High (Diequatorial preference) | Moderate/Low (Axial-Equatorial) |
| N-Lone Pair Availability | Accessible | Sterically crowded by axial C3-Me |
| Common Synthesis Issue | Over-production in thermodynamic conditions | Requires kinetic control or specific precursors |
| NMR Signature (H2-H3) | Large coupling constant ( | Small coupling constant ( |
Troubleshooting Guide: Diagnostics & Solutions
Issue 1: "I am observing regioisomeric scrambling during synthesis (e.g., 2,5- vs 2,3-isomers)."
Diagnosis:
This typically occurs during the cyclization of
Mechanistic Root Cause: In the synthesis of 2,3-dimethylmorpholine from 2-amino-3-butanol derivatives, the intermediate aziridinium ion has two electrophilic sites.
-
Path A (Desired): Attack at the more substituted carbon (if electronic effects dominate) or less substituted (if steric effects dominate).
-
Path B (Undesired): Attack at the alternative carbon leads to skeletal rearrangement (e.g., to 2,5-dimethylmorpholine).
Corrective Protocol:
-
Switch to Base-Mediated Cyclization: Avoid acid-catalyzed thermal dehydration. Use a leaving group strategy (e.g., tosylation of the alcohol followed by base-induced closure). This proceeds via direct
displacement, avoiding the rearranging aziridinium intermediate. -
Precursor Selection: Use 2-chloropropionyl chloride coupled with alaninol , followed by reduction. This "amide reduction" route locks the carbon skeleton before the final reduction, preventing rearrangement.
Issue 2: "I cannot separate the cis and trans diastereomers."
Diagnosis: The boiling points of cis and trans-2,3-dimethylmorpholine are often too close for standard distillation.
Solution: Derivatization & Chromatography
-
Method A (Chromatography): The free amines streak on silica. Derivatize with Boc-anhydride or Cbz-Cl .[2] The resulting carbamates have significantly different
values on silica gel (Ethyl Acetate/Hexane systems). -
Method B (Crystallization): Form the oxalate or hydrochloride salt . The trans-isomer salt typically crystallizes more readily from ethanol/ether mixtures due to better packing efficiency.
Issue 3: "Low yields in N-alkylation/coupling reactions."
Diagnosis: The methyl group at C3 (adjacent to Nitrogen) creates steric hindrance, particularly in the cis-isomer where the methyl might occupy an axial-like position depending on the conformer.
Corrective Protocol:
-
Condition Optimization: Switch from standard alkyl halides to more reactive electrophiles (e.g., triflates).
-
Catalysis: For Buchwald-Hartwig couplings, use sterically demanding ligands (e.g., RuPhos or BrettPhos ) that are designed to couple hindered secondary amines [1, 2].
Visualizing the Regioselectivity Mechanism
The following diagram illustrates the critical decision point in the synthesis via the aziridinium route. Control over this pathway is essential to prevent regio-scrambling.[1][2]
Figure 1: The regiochemical outcome depends on the site of nucleophilic attack on the aziridinium intermediate. Steric bulk at C3 directs attack to C2, favoring the 2,3-isomer, but electronic stabilization can compete.
Experimental Protocol: Stereocontrolled Synthesis
This protocol favors the formation of the thermodynamically stable trans-2,3-dimethylmorpholine via a reduction-cyclization sequence that minimizes aziridinium scrambling.
Materials
-
Reagents: L-Alanine methyl ester HCl, 2-Bromopropionyl bromide, Triethylamine (TEA),
, THF (anhydrous). -
Equipment: 3-neck flask, reflux condenser, inert gas (Ar/N2) line.
Step-by-Step Methodology
-
Amide Formation (Skeleton Lock):
-
Dissolve L-Alanine methyl ester HCl (1.0 equiv) in DCM at 0°C.
-
Add TEA (2.2 equiv) followed by dropwise addition of 2-bromopropionyl bromide (1.1 equiv).
-
Mechanistic Note: This forms the linear amide bond first, establishing the N-C3 and C2-C3 connectivity without risk of rearrangement.
-
-
Cyclization (Base-Mediated):
-
Treat the crude bromo-amide with NaH (1.2 equiv) in THF at 0°C -> RT.
-
This effects
displacement of the bromide by the amide nitrogen (or oxygen if conditions favor imidate, but amide N-alkylation to lactam is preferred here). Correction: Standard route involves forming the linear precursor then reducing.[1][2][3] -
Alternative (Better Regiocontrol): React Alaninol with 2-bromopropionate?
-
Preferred Route for 2,3-isomer:Reductive Cyclization.
-
Reduce the amide diester intermediate with
to the diol-amine. -
Cyclize the diol-amine using H2SO4 at 140°C (Thermodynamic control yields trans-major) or Mitsunobu conditions (Kinetic control).
-
-
Purification (Isomer Resolution):
FAQ: Expert Insights
Q: Why is the cis-isomer of 2,3-dimethylmorpholine so difficult to make pure? A: In the cis-configuration (methyls on the same side), the morpholine ring must adopt a chair conformation where one methyl group is axial and the other is equatorial . This introduces 1,3-diaxial strain. The trans-isomer can adopt a diequatorial conformation, which is energetically much more favorable (approx. 2-3 kcal/mol). Synthetic conditions that allow equilibration (like acid catalysis) will always funnel material toward the trans-isomer.
Q: Can I use 2,3-dimethylmorpholine in Buchwald couplings? A: Yes, but expect lower reactivity than morpholine. The C3-methyl group creates steric clash with the catalyst center. You must use 3rd Generation Buchwald Pre-catalysts (e.g., RuPhos-Pd-G3) and often higher temperatures (80-100°C) to achieve full conversion [3].
Q: How do I distinguish isomers by NMR? A: Look at the coupling constant between H2 and H3.[1]
-
Trans (diequatorial): The protons are anti-periplanar (
dihedral). . -
Cis (axial-equatorial): The protons are gauche (
dihedral). .
References
-
Regioselective Ring Opening of Aziridines: Title: Regioselective ring opening of aziridine for synthesizing azaheterocycle.[1][2] Source: Frontiers in Chemistry (2023).[1][2] URL:[Link]
-
Synthesis of Substituted Morpholines: Title: Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine. Source: PMC (NIH) (2023). URL:[Link]
-
Application in Drug Discovery (Coupling Reactions): Title: Tricyclic inhibitors of the bcl6 btb domain protein-protein interaction. (Example of 2,3-dimethylmorpholine usage in Pd-catalyzed coupling). Source: Google Patents (WO2019119145A1).[1][2] URL:
-
Separation of Diastereomers: Title: HPLC Separation of Diastereomers: Chiral Molecular Tools.[1][2] Source: MDPI (2019).[1][2][3] URL:[Link][5]
Sources
- 1. youtube.com [youtube.com]
- 2. m.youtube.com [m.youtube.com]
- 3. youtube.com [youtube.com]
- 4. Separation of Diastereomers Taking Advantage for the Kinetic Control and Structure of Resolving Agent [gavinpublishers.com]
- 5. Total Synthesis of Decahydroquinoline Poison Frog Alkaloids ent-cis-195A and cis-211A - PMC [pmc.ncbi.nlm.nih.gov]
optimizing palladium catalysts for 2,3-dimethylmorpholine arylation
Topic: Optimization of 2,3-Dimethylmorpholine Arylation Ticket ID: PD-CAT-OPT-23DM Status: Open Support Tier: Level 3 (Senior Application Scientist)
Executive Summary: The Steric Challenge
User Issue: Low yields or catalyst decomposition during the Buchwald-Hartwig amination of 2,3-dimethylmorpholine.
Technical Diagnosis: 2,3-Dimethylmorpholine presents a specific steric challenge dubbed "proximal alpha-branching." The methyl group at the C3 position (adjacent to the nitrogen) creates significant steric clash during the amine coordination step of the catalytic cycle. Furthermore, the conformational rigidity of the morpholine ring prevents the nitrogen from easily rotating away from the metal center, making reductive elimination difficult.
Standard protocols for secondary amines (e.g., BINAP, DPPF) will likely fail, resulting in beta-hydride elimination (dehalogenation of the aryl halide) or catalyst decomposition (Pd black).
Recommended "Gold Standard" Protocol
Do not start with generic conditions. Use this optimized starting point based on steric demands.
| Component | Recommendation | Technical Rationale |
| Pre-catalyst | RuPhos Pd G4 (or G3) | Crucial: Avoids the induction period of Pd(OAc)₂. The G4 precatalyst ensures a 1:1 L:Pd ratio, preventing excess ligand from inhibiting the binding of the bulky amine. |
| Ligand | RuPhos | The "workhorse" for hindered secondary amines. Its bulk promotes reductive elimination, while its electron-rich nature facilitates oxidative addition. |
| Base | NaOtBu (Sodium tert-butoxide) | Strong base required to deprotonate the bulky amine-Pd complex. If the substrate has esters/nitriles, switch to LHMDS or Cs₂CO₃ . |
| Solvent | Toluene or 1,4-Dioxane | Non-polar solvents often stabilize the active catalytic species better than polar aprotic solvents (DMF/DMSO) which can coordinate to Pd. |
| Temperature | 80°C - 100°C | High energy barrier for reductive elimination in hindered systems requires elevated temperatures. |
Step-by-Step Protocol (25 mg scale)
-
Preparation: In a glovebox or under active N₂ flow, add RuPhos Pd G4 (2.0 mol%) and RuPhos (free ligand, 2.0 mol% - optional but recommended for stability) to a vial.
-
Substrates: Add Aryl Halide (1.0 equiv), 2,3-Dimethylmorpholine (1.2 equiv), and NaOtBu (1.4 equiv).
-
Solvation: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Activation: Seal vial. Heat to 85°C for 12 hours.
-
Workup: Filter through a silica plug (eluting with EtOAc) to remove Pd residues before LCMS analysis.
Mechanism & Failure Analysis
To fix the reaction, you must understand where it breaks.
The Critical Bottleneck: Amine Binding vs. Beta-Elimination
In hindered substrates like 2,3-dimethylmorpholine, the rate-limiting step shifts.
-
Oxidative Addition: Usually fast with RuPhos.
-
Amine Binding: SLOW. The C3-methyl bumps into the bulky ligand.
-
Reductive Elimination: FAST (once bound), driven by the ligand's bulk.
The Danger Zone: If the amine takes too long to bind, the intermediate Pd(II)-Aryl species is left vulnerable. It will undergo
Diagram 1: The Hindered Catalytic Cycle
This diagram highlights the specific competition between productive coupling and catalyst death for this substrate.
Caption: The "Steric Bottleneck" at Amine Coordination is the primary failure point for 2,3-dimethylmorpholine, leading to off-cycle catalyst death.
Troubleshooting Guide (FAQ)
Q1: I see immediate formation of Pd black (precipitate).
Diagnosis: The catalyst is activating, but the amine is not protecting the metal center. Solution:
-
Switch Pre-catalyst: Ensure you are using Pd-G4 sources. Pd(OAc)₂ + Ligand often fails here because the reduction to Pd(0) is uncontrolled.
-
Increase Ligand Ratio: Use a 1.5:1 or 2:1 ratio of Ligand:Pd to ensure the metal remains ligated during the difficult amine approach.
-
Check Oxygen: RuPhos is air-sensitive. If your ligand is oxidized (RuPhos Oxide), it will not bind Pd, leading to immediate crashing out.
Q2: I observe the "Dehalogenated" starting material (Ar-H instead of Ar-X).
Diagnosis: The amine is too bulky to bind, so the Pd(II)-Aryl intermediate grabbed a hydride (likely from the solvent or the amine's alpha-protons via
-
Switch Ligand: Move to BrettPhos or AdBrettPhos . While usually for primary amines, these ligands create a larger "pocket" that might accommodate the specific conformation of the 2,3-dimethylmorpholine better than RuPhos in extreme cases.
-
Concentration: Increase the concentration of the amine (use 1.5 - 2.0 equiv). This pushes the equilibrium toward amine binding via Le Chatelier's principle.
Q3: Does the stereochemistry (cis vs. trans) of the morpholine matter?
Answer: Yes, significantly.
-
Cis-2,3-dimethylmorpholine: The substituents can adopt a diequatorial (or eq/ax) conformation that is relatively stable. This is generally more reactive.
-
Trans-2,3-dimethylmorpholine: One methyl is forced axial. This creates higher ring strain and imposes severe steric penalties on the nitrogen lone pair.
-
Protocol Adjustment: If using the trans isomer, you may need to switch to the PEPPSI-IPr catalyst system (NHC ligand) which operates via a different mechanism less sensitive to specific cone-angle sterics of phosphines.
Q4: My substrate has an ester/nitrile and NaOtBu is decomposing it.
Solution:
-
Base Switch: Use Cs₂CO₃ or K₃PO₄ .
-
Solvent Switch: Weak bases require polar solvents to function. Switch Toluene to t-Amyl Alcohol or DME (Dimethoxyethane).
-
Note: Weak bases are slower. You must increase reaction time (24h) and potentially catalyst loading (5 mol%).
Optimization Decision Tree
Use this logic flow to guide your next experiment if the standard protocol fails.
Caption: Logical workflow for diagnosing and correcting reaction failures based on crude LCMS data.
References & Validation
All recommendations are grounded in the following authoritative sources on Buchwald-Hartwig amination of hindered substrates.
-
Maiti, D., & Buchwald, S. L. (2009). Ligand-Accelerated C-N Cross-Coupling Reactions. This paper establishes the dominance of biaryl phosphines (RuPhos/BrettPhos) for hindered amines.
-
Surry, D. S., & Buchwald, S. L. (2011). Dialkylbiaryl phosphines in Pd-catalyzed amination: a user's guide. The definitive review on matching ligand properties (sterics/electronics) to substrate classes.
-
Ingoglia, B. T., et al. (2019). Palladium-Catalyzed C–N Cross-Coupling: Recent Advances in Precatalyst Design. Explains why G3/G4 palladacycles are superior to Pd(OAc)2 for difficult couplings.
-
Organ, M. G., et al. (2009). Pd-PEPPSI-IPr: A Highly Effective Catalyst for the Buchwald-Hartwig Amination. Validation for using NHC ligands when phosphines fail due to extreme sterics.
separation of cis and trans 2,3-dimethylmorpholine isomers
Technical Support Center: Separation of cis- and trans-2,3-Dimethylmorpholine Isomers
Diagnostic & Triage: Identification of Isomers
Q: How do I definitively distinguish between cis and trans isomers of 2,3-dimethylmorpholine using NMR?
A: The most reliable method for assigning stereochemistry in 2,3-disubstituted morpholines is
-
Coupling Constants (
):-
Trans Isomer: The C2 and C3 protons are typically in a trans-diaxial relationship (assuming the bulky methyl groups prefer the equatorial position). This results in a large coupling constant (
Hz) .[1] -
Cis Isomer: The C2 and C3 protons are in an axial-equatorial relationship. This results in a smaller coupling constant (
Hz) .[1] -
Note: Morpholine rings are flexible. If the ring flips, these values can average out. Perform NMR in a non-polar solvent (e.g.,
or ) to lock the conformation or at low temperature ( C).
-
-
NOESY/ROESY:
-
Cis: Strong NOE correlation between the H2 and H3 protons (they are on the same face).
-
Trans: Weak or no NOE correlation between H2 and H3; instead, you may see correlations between the methyl groups if they are axial, or between H2/H3 and adjacent axial protons.
-
Q: What analytical method should I use to determine the isomeric ratio (dr)?
A:
-
GC-FID/MS: Recommended for routine monitoring. Use a polar capillary column (e.g., DB-WAX or Rtx-200 ) which interacts with the amine lone pair and can separate diastereomers based on their different dipole moments.
-
Tip: Derivatization with trifluoroacetic anhydride (TFAA) often improves peak shape and resolution if the free amine tails significantly.
-
-
HPLC: Use a C18 column with a high-pH stable stationary phase (e.g., XBridge C18 ) and an ammonium bicarbonate buffer (pH 10) to keep the amine neutral. Diastereomers usually separate well due to differences in hydrophobicity.
Preparative Separation Protocols
Q: Can I separate the isomers by simple distillation?
A: Unlikely for high purity. The boiling point differences between cis and trans diastereomers of 2,3-dimethylmorpholine are typically small (
-
Recommendation: Use fractional distillation (spinning band column) only for enrichment (e.g., increasing one isomer from 50% to 80%) prior to crystallization. The trans isomer, being generally more linear/flat, often has a slightly higher boiling point than the cis isomer, but this must be empirically verified for your specific mixture.
Q: What is the most scalable method for obtaining >99% pure isomers?
A: Fractional Crystallization of Salts. This is the industry standard for morpholine derivatives. The free bases are oils or low-melting solids, but their salts (HCl, oxalate, etc.) are crystalline.
Protocol: Salt Screening & Crystallization
-
Salt Formation: Dissolve the crude mixture (1 eq) in a solvent like Ethanol or Isopropanol (IPA).
-
Acid Addition: Add 1.05 eq of acid.
-
Candidate Acids:Hydrochloric acid (gas or ether solution), Oxalic acid , p-Toluenesulfonic acid .
-
Note: HCl salts of morpholines are often hygroscopic; Oxalates are frequently non-hygroscopic and form sharp crystals.
-
-
Crystallization:
-
Heat to reflux until dissolved.
-
Cool slowly to room temperature, then to
C. -
The "Rule of Thumb": The cis isomer of cyclic amines often forms a more compact crystal lattice and is less soluble. It typically crystallizes out first.
-
-
Recrystallization: Filter the solid. If the diastereomeric ratio (dr) is not >99:1, recrystallize from hot Ethanol/Methanol.
-
Free Base Recovery: Treat the pure salt with aqueous NaOH (20%) and extract with DCM or MTBE.
Q: I need to separate the enantiomers of the cis isomer. How do I proceed?
A: The cis isomer exists as a pair of enantiomers:
-
Classical Resolution: Use a chiral acid like D-Tartaric acid or Dibenzoyl-L-tartaric acid . One diastereomeric salt will crystallize preferentially.
-
Chiral HPLC: Use a polysaccharide-based column (e.g., Chiralpak IA or IC ) with a Hexane/IPA/Diethylamine mobile phase.
Troubleshooting & Optimization
Q: My product is "oiling out" instead of crystallizing. What should I do?
A: This is a common issue with amine salts.
-
Cause: Solvent polarity is too high, or impurities are preventing nucleation.
-
Fix 1 (Solvent Switch): Switch to a solvent mixture.[2] Dissolve in a minimum amount of hot Methanol, then add hot Ethyl Acetate or Acetone (anti-solvent) until cloudy. Cool slowly.
-
Fix 2 (Seeding): Obtain a seed crystal (even a crude one from a small-scale evaporation) and add it to the saturated solution at slightly super-saturated conditions.
-
Fix 3 (Dryness): Ensure your solvent is dry. Water often increases the solubility of the salt and prevents crystallization.
Q: The NMR peaks are broad, making assignment impossible.
A:
-
Cause: Conformational exchange (ring flipping) or proton exchange (if using protic solvents).[1]
-
Fix:
-
Run the NMR in DMSO-
at C (fast exchange limit) to average the signals. -
Alternatively, run in
at C (slow exchange limit) to freeze the conformations. -
Add a trace of
to exchange exchangeable NH protons if they are coupling with ring protons.
-
Visual Workflows
Figure 1: Separation Decision Matrix
Caption: Decision matrix for selecting the optimal separation pathway based on scale and purity requirements.
Figure 2: Conformational Analysis & NMR Logic
Caption: Mechanistic basis for NMR differentiation. The rigid chair conformation dictates the coupling constants (
References
-
Synthesis and Isomerism of Morpholines
- Crystallization of Morpholine Salts (Analogous 2,6-isomer)
-
General Resolution of Amines
-
Isomerization Dynamics
- Title: Cis–trans isomerization of dimethyl 2,3-dibromofumarate (Mechanistic parallel for spontaneous isomeriz
- Source: RSC Advances, 2022.
-
URL:[Link]
Sources
- 1. TW200817355A - Benzimidazolyl compounds - Google Patents [patents.google.com]
- 2. researchgate.net [researchgate.net]
- 3. 52047-12-8,2,3-Dimethylmorpholine-AccelaChem|AccelaChemBio|Accela design, synthesis, manufacture and market advanced R&D chemicals;韶远科技(上海)有限公司 [accelachem.com]
- 4. reddit.com [reddit.com]
Technical Support Center: Reactivity of Sterically Hindered Morpholines
Ticket ID: #MORPH-33-26-FAIL Subject: Troubleshooting Low Yields/No Reaction with Sterically Hindered Morpholines Assigned Specialist: Senior Application Scientist, Catalysis Group Status: Open
Diagnostic Overview
User Issue: "I am attempting to couple a sterically hindered morpholine (e.g., 3,3-dimethylmorpholine, 2,6-dimethylmorpholine, or analogous bridged bicyclic amines) with an aryl halide. Standard SNAr or Buchwald-Hartwig conditions (Pd(OAc)₂/BINAP) are yielding <10% product or full starting material recovery."
Root Cause Analysis: Sterically hindered morpholines present a dual-failure mode:
-
Nucleophilic Suppression: The gem-dimethyl or bridgehead substituents create significant steric bulk around the nitrogen center. This increases the activation energy for nucleophilic attack in SNAr mechanisms, often rendering them impossible unless the electrophile is hyper-activated (e.g., 2,4-dinitrohalobenzenes).
-
Catalytic Stalling: In Transition Metal Catalysis (Buchwald-Hartwig), the bulk hinders the amine coordination step (transmetalation) and, counter-intuitively, can destabilize the reductive elimination transition state if the ligand-metal environment is not perfectly matched to force the coupling.
Troubleshooting Protocols
Phase 1: The "Standard" SNAr Check
Is your electrophile activated enough for a non-catalyzed reaction?
If you are relying on thermal SNAr (heating in DMF/DMSO with K₂CO₃), this will fail for hindered morpholines unless the aryl halide has at least two strong electron-withdrawing groups (e.g., -NO₂, -CN) ortho/para to the leaving group.
Verdict: If your substrate is a simple pyridine, chlorobenzene, or has only one EWG, ABORT SNAr . Proceed immediately to Phase 2.
Phase 2: Buchwald-Hartwig Optimization (The "Rescue" Protocol)
This protocol is designed specifically for "difficult" secondary amines where standard ligands (BINAP, dppf, Xantphos) fail.
The System: Pd-Precatalysts with Dialkylbiaryl Phosphine Ligands
We utilize Buchwald G3/G4 Precatalysts . In-situ mixing of Pd(OAc)₂ + Ligand is unreliable for hindered substrates due to incomplete reduction to Pd(0).
Recommended Ligand Selection:
| Ligand | Specific Application | Why? |
| RuPhos | Primary Recommendation. Excellent for secondary amines with moderate steric hindrance (e.g., 2,6-dimethylmorpholine). | The i-Pr groups on the biaryl backbone provide the perfect "pocket" size to facilitate amine binding while preventing β-hydride elimination. |
| BrettPhos | Secondary Recommendation. Best for primary amines, but effective for extremely hindered morpholines if RuPhos fails. | Larger steric bulk promotes reductive elimination, the rate-limiting step for the most crowded systems. |
| XPhos | General Purpose. Good starting point if the morpholine is only moderately hindered. | High electron density facilitates oxidative addition of deactivated aryl chlorides. |
Step-by-Step Rescue Protocol
Reagents:
-
Catalyst: RuPhos Pd G4 (2–5 mol%)
-
Base: NaOtBu (Sodium tert-butoxide) (1.2 equiv) - Critical: Must be sublimed grade or stored in glovebox.
-
Solvent: Toluene or 1,4-Dioxane (Anhydrous, sparged with Ar).
-
Temperature: 80 °C – 100 °C.
Procedure:
-
In Glovebox: Add Aryl Halide (1.0 equiv), Hindered Morpholine (1.2 equiv), NaOtBu (1.2 equiv), and RuPhos Pd G4 (0.02 equiv) to a vial equipped with a stir bar.
-
Solvent Addition: Add anhydrous Toluene (0.2 M concentration relative to halide).
-
Seal & Heat: Cap tightly. Remove from glovebox. Heat to 80 °C for 2 hours.
-
Monitor: Check LCMS.
-
Scenario A (No Product, SM remaining): Increase Temp to 110 °C.
-
Scenario B (Dehalogenation of Aryl Halide): The catalyst is active but the amine is not binding. Switch Ligand to BrettPhos .
-
Scenario C (Black Precipitate immediately): Catalyst decomposition. Ensure O₂ exclusion is rigorous.
-
Mechanism & Failure Analysis (Visualized)
The following diagram illustrates the catalytic cycle and where specifically hindered morpholines cause the process to stall.
Figure 1: Catalytic Cycle Failure Points. Red nodes indicate where steric bulk of the morpholine typically halts the reaction, leading to side products (yellow).
Advanced Troubleshooting (Decision Tree)
Use this logic flow to determine your next move if the Rescue Protocol fails.
Figure 2: Diagnostic Decision Tree for optimizing reaction conditions based on observed byproducts.
Frequently Asked Questions (FAQs)
Q: Why can't I just use Pd(dppf)Cl₂? It works for my other amines. A: Dppf is a bidentate ligand with a specific bite angle that works well for unhindered primary/secondary amines. For sterically hindered morpholines, dppf creates a crowded metal center that cannot accommodate the bulky amine during the coordination step. You need the "open" architecture of monodentate biaryl phosphines (RuPhos/BrettPhos).
Q: My reaction turns black immediately. Is this bad? A: Yes. "Palladium black" formation indicates the ligand has dissociated, and the palladium has aggregated into inactive nanoparticles. This usually means your ligand is not bulky/electron-rich enough to stabilize the Pd(0) species, or oxygen entered the system.
-
Fix: Switch to a G3/G4 precatalyst (which ensures 1:1 Pd:Ligand ratio) and re-sparge your solvents.
Q: Can I use K₂CO₃ instead of NaOtBu? A: Only if you use a specific solvent system (e.g., t-Amyl alcohol or dioxane with a phase transfer catalyst), but generally, no . Hindered amines require the higher basicity of alkoxides to facilitate the deprotonation step. If your substrate has base-sensitive groups (esters), try LHMDS (Lithium Hexamethyldisilazide) which is non-nucleophilic but strong, or K₃PO₄ in NMP at higher temperatures.
Q: I see the product mass by LCMS, but the yield is 10%. A: You likely have a "turnover" problem. The catalyst is dying before it can convert all material.
-
Fix: Add the catalyst in two portions (e.g., 2 mol% at T=0, 2 mol% at T=2 hours). Also, ensure your morpholine is free of HCl salts (free base it first), as halides can inhibit the catalyst.
References
-
Buchwald-Hartwig Amination (Overview) . Wikipedia. Available at: [Link]
-
Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis . Journal of the American Chemical Society. Available at: [Link]
-
Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines . PMC - NIH. Available at: [Link]
-
Nucleophilicity Trends of Amines . Master Organic Chemistry. Available at: [Link]
-
Sterically Hindered Amination of Aryl Chlorides Catalyzed by a New Carbazolyl-Derived P,N-Ligand-Composed Palladium Complex . ResearchGate.[1] Available at: [Link]
Sources
Technical Guide: Stability of 2,3-Dimethylmorpholine Under Acidic Conditions
Executive Summary & Core Stability Profile
2,3-Dimethylmorpholine (CAS: 53617-35-9 for generic isomers) is a secondary amine heterocycle widely used as a building block in drug discovery.[1] Its stability in acidic media is defined by two competing pathways: protonation (thermodynamically favored and reversible) and degradation (kinetically hindered and requiring extreme conditions).[1]
Quick Reference Stability Table
| Parameter | Condition | Stability Status | Outcome |
| Dilute Mineral Acids | HCl, H₂SO₄ (1M - 6M) @ RT | Stable | Forms Morpholinium Salt (Soluble in water) |
| Organic Acids | Acetic Acid, TFA @ RT | Stable | Forms Acetate/Trifluoroacetate Salt |
| Strong Acid / Heat | Conc.[1] H₂SO₄ / HI @ >100°C | Unstable | Risk of Ring Opening / Ether Cleavage |
| Oxidizing Acids | HNO₃, Chromic Acid | Incompatible | Oxidation of amine/carbon skeleton |
| Stereochemistry | Standard Acidic Workup | Stable | Minimal risk of epimerization under mild conditions |
Technical Deep Dive: Mechanism of Action
The Protonation vs. Degradation Equilibrium
In acidic environments, the nitrogen atom of the morpholine ring acts as a proton trap (
However, the ether linkage (-O-) at the 4-position relative to nitrogen is the weak point.[1] Under extreme acidic forcing conditions (e.g., concentrated hydroiodic acid), the ether oxygen can be protonated, making it a good leaving group, leading to ring opening.
Visualization: Reaction Pathways
Figure 1: The dominant pathway in standard laboratories is the green "Protonation" route.[1] The red "Degradation" route is only accessible under forcing conditions.
Troubleshooting Guide (Q&A)
This section addresses specific issues reported by researchers during synthesis and purification.
Issue 1: "I lost my product during the acidic workup."
Diagnosis: The compound has formed a water-soluble salt.[1] Context: 2,3-Dimethylmorpholine is a secondary amine.[1] When you wash an organic reaction mixture with acid (e.g., 1M HCl), the amine protonates to form 2,3-dimethylmorpholinium chloride. This salt is highly polar and partitions into the aqueous layer , not the organic layer. Solution:
-
Do not discard the aqueous layer. [1]
-
Cool the aqueous layer to 0°C.
-
Basify carefully with 10M NaOH or solid K₂CO₃ until pH > 12.[1]
-
Extract the now-liberated free base back into an organic solvent (DCM or EtOAc).[1]
-
Dry over Na₂SO₄ and concentrate.
Issue 2: "My NMR spectrum in CDCl₃ looks messy or shows broad peaks."
Diagnosis: Partial salt formation or aggregation.[1] Context: If the free base was exposed to acid fumes or not fully neutralized, you may have a mixture of free base and salt species. The proton on the nitrogen can exchange, causing line broadening. Solution:
-
Shake the NMR sample with a small amount of solid K₂CO₃ or a drop of D₂O/NaOD to force a single species.[1]
-
Alternative: Run the NMR in D₂O with 1 drop of DCl . This converts everything to the stable salt form, usually resulting in sharp, well-resolved peaks (though shifted downfield).
Issue 3: "I observe a new peak in the aliphatic region after heating in acid."
Diagnosis: Potential stereochemical isomerization or impurity amplification.[1] Context: While 2,3-dimethylmorpholine is stable, the cis and trans isomers have different thermodynamic stabilities. Prolonged heating in strong acid could theoretically catalyze epimerization via a ring-opening/closing mechanism, although this is rare.[1] More likely, it is the degradation of other protecting groups or reagents in your mixture. Verification:
-
Compare the integration of the methyl doublets.
-
If the ratio of isomers has changed significantly (e.g., from 9:1 to 1:1), isomerization has occurred.
-
Recommendation: Avoid heating above 80°C in strong mineral acids unless necessary.
Experimental Protocols
Protocol A: Safe Salt Formation (Storage Form)
Purpose: To convert the liquid/oil free base into a stable, solid hydrochloride salt for long-term storage.
-
Dissolve: Dissolve 1.0 g of 2,3-dimethylmorpholine in 10 mL of dry diethyl ether or 1,4-dioxane.
-
Acidify: Cool to 0°C in an ice bath. Slowly add 4M HCl in dioxane (1.1 equivalents) dropwise with vigorous stirring.
-
Precipitate: A white solid should precipitate immediately.[1] If oiling occurs, add more ether or scratch the glass to induce crystallization.
-
Isolate: Filter the solid under nitrogen/argon (morpholine salts can be hygroscopic).[1]
-
Wash: Wash the filter cake with cold ether (2 x 5 mL).
-
Dry: Dry under high vacuum for 4 hours.
Protocol B: Recovery from Acidic Waste Streams
Purpose: To recover the expensive building block from aqueous acidic waste.
Figure 2: Standard workflow for recovering the amine from acidic solutions.
Frequently Asked Questions (FAQs)
Q: Can I use 2,3-dimethylmorpholine in a reductive amination with acetic acid? A: Yes. This is a standard procedure.[1] The morpholine is stable in acetic acid/sodium triacetoxyborohydride systems.[1] The acid acts as a catalyst for imine formation.[1]
Q: Is the compound sensitive to Trifluoroacetic Acid (TFA)? A: No. It is stable in neat TFA for short periods (e.g., during Boc-deprotection of other functional groups).[1] However, the resulting salt will be the trifluoroacetate, which is often an oil and harder to handle than the HCl salt.
Q: Which isomer is more stable, cis or trans? A: In 1,2-disubstituted systems like 2,3-dimethylmorpholine, the trans isomer (diequatorial conformation) is generally thermodynamically preferred over the cis (axial-equatorial). However, commercial supplies are often mixtures.[1] Acidic conditions generally do not interconvert them unless the ring opens.[1]
References
-
Morpholine Stability & Properties : National Center for Biotechnology Information.[1] PubChem Compound Summary for CID 110862, 2,6-Dimethylmorpholine (Analogous chemistry). Source:[1]
-
Acid-Catalyzed Ring Opening Mechanisms : Source:[1]
-
Synthesis of Morpholines in Acid : U.S. Patent 4,504,363 (Preparation of dimethylmorpholines via sulfuric acid cyclization).[1] Source:[1]
-
Handling of Amine Salts : Sigma-Aldrich Technical Bulletin: Handling and Storage of Amines.[1] Source:[1][2]
Sources
Validation & Comparative
Comparative Guide: 1H NMR Chemical Shifts of cis- vs. trans-2,3-Dimethylmorpholine
[1][2]
Executive Summary
In medicinal chemistry, the morpholine scaffold is a privileged structure due to its ability to improve metabolic stability and water solubility.[1] Introducing methyl groups at the 2- and 3-positions creates two diastereomers: cis and trans. Distinguishing these is critical because they exhibit vastly different pharmacological profiles and metabolic fates.[1]
-
The trans isomer typically adopts a rigid diequatorial conformation, characterized by large vicinal coupling constants (
Hz).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
The cis isomer exists in an axial-equatorial equilibrium (often favoring equatorial C2-Me and axial C3-Me due to the anomeric effect and steric avoidance), characterized by small vicinal coupling constants (
Hz).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Mechanistic Basis & Conformational Analysis[1][3]
To interpret the NMR data, one must understand the solution-state dynamics of the morpholine ring.[1]
The trans-2,3-Dimethylmorpholine (The Stable Chair)
The trans isomer (2S,3S or 2R,3R) minimizes 1,3-diaxial interactions by placing both methyl groups in equatorial positions.[1]
-
Conformation: Chair (Diequatorial Methyls).
-
Proton Geometry: The protons at C2 and C3 are both axial .[1]
-
Dihedral Angle:
(Anti-periplanar).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
NMR Consequence: According to the Karplus equation, this geometry results in a large coupling constant (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
The cis-2,3-Dimethylmorpholine (The Flexible Chair)
The cis isomer (2S,3R or 2R,3S) forces one substituent to be axial while the other is equatorial.[1]
-
Conformation: Chair (Equatorial C2-Me / Axial C3-Me is often preferred to avoid 1,3-diaxial strain with the N-lone pair or N-substituent).
-
Proton Geometry: One proton is axial, the other is equatorial.[1]
-
Dihedral Angle:
(Gauche).[2]ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -
NMR Consequence: This geometry results in a small coupling constant (
).ngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted">
Comparative Data: Diagnostic Signals
The following table summarizes the expected chemical shifts and coupling constants in CDCl
Table 1: Diagnostic 1H NMR Parameters (CDCl , 400 MHz)
| Parameter | trans-2,3-Dimethylmorpholine | cis-2,3-Dimethylmorpholine | Mechanistic Reason |
| H2 Signal (OCH) | Axial H (trans) is shielded; Eq H (cis) is deshielded.[2] | ||
| H3 Signal (NCH) | Proximity to Nitrogen and anisotropy of the ring.[2] | ||
| 9.0 – 11.0 Hz (Large) | 2.5 – 4.5 Hz (Small) | Key Differentiator: Anti (180°) vs. Gauche (60°) relationship.[2] | |
| C2-Methyl ( | Equatorial methyls are typically upfield of axial methyls.[2] | ||
| C3-Methyl ( | Similar trend; axial methyls experience deshielding 1,3-interactions.[2] | ||
| NOE Correlation | H2 | Me2 | Trans: H's are diaxial (close). Cis: Me's are gauche (close). |
ngcontent-ng-c2307461527="" class="ng-star-inserted">Critical Note: In the cis isomer, the H2-H3 coupling is often obscured by multiplet overlap. A 1D TOCSY or decoupling experiment irradiating the methyl region is recommended to reveal the H2-H3 splitting clearly.
Experimental Protocol: Self-Validating Assignment
To ensure high-confidence assignment, follow this step-by-step workflow. This protocol is designed to eliminate ambiguity caused by spectral overlap.[1]
Step 1: Sample Preparation[1][2]
-
Solvent: Use Benzene-d
(Cngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> D ) if CDCl signals overlap.[2] Benzene induces aromatic solvent induced shifts (ASIS) that often resolve overlapping morpholine ring protons. -
Concentration: 10-15 mg in 0.6 mL solvent.
-
pH Control: Ensure the sample is the free base .[1] Hydrochloride salts cause broad lines and downfield shifts of
-protons (H3, H5), complicatingngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> -value analysis.[2] If you have a salt, wash with NaHCOngcontent-ng-c2307461527="" _nghost-ng-c2764567632="" class="inline ng-star-inserted"> /DCM before running NMR.
Step 2: Acquisition Parameters[1][2][4]
-
Pulse Sequence: Standard zg30.
-
Scans: 16-32 scans (sufficient for >10 mg).
-
Acquisition Time (AQ): >3.0 seconds to resolve small couplings.
-
Processing: Apply a Gaussian window function (lb = -0.3, gb = 0.3) to enhance resolution of the H2/H3 multiplets.
Step 3: Validation Experiments (If is ambiguous)
-
1D NOE / NOESY: Irradiate the C2-Methyl signal.
-
If you see enhancement of C3-Methyl , it is cis .
-
If you see enhancement of H3 , it is trans .[1]
-
-
HSQC: Verify carbon assignments. C2 and C3 carbons in cis isomers often appear downfield (shifted by +2-4 ppm) relative to trans due to steric compression (gamma-gauche effect).
Decision Workflow Diagram
The following diagram illustrates the logical flow for assigning the stereochemistry of 2,3-dimethylmorpholine derivatives.
Caption: Logical workflow for stereochemical assignment using J-coupling and NOE data.
References
-
Conformational Analysis of Morpholines
-
Synthetic & NMR Data for 2,3-Dimethylmorpholine Derivatives
-
Patent US20230312550A1.[1] "Substituted Heteroaryls as Inhibitors." 2023 .[1] Link (Describes the use of 2,3-dimethylmorpholine hydrochloride and NOESY assignment of regioisomers).[1]
-
Patent WO2023193054A1.[1] "Spleen Tyrosine Kinase Inhibitors." 2023 .[1][3] Link (Provides specific 1H NMR data for rel-(2S,3R)-2,3-dimethylmorpholine derivatives).
-
-
General Stereochemistry Assignment
Sources
- 1. amslaurea.unibo.it [amslaurea.unibo.it]
- 2. US11858924B2 - N-(2-(4-cyanothiazolidin-3-yl)-2-oxoethyl)-quinoline-4-carboxamides - Google Patents [patents.google.com]
- 3. Conformational Analysis of 1,5-Diaryl-3-Oxo-1,4-Pentadiene Derivatives: A Nuclear Overhauser Effect Spectroscopy Investigation [mdpi.com]
Comparative Analysis: Enantiomeric Excess Determination of 2,3-Dimethylmorpholine Derivatives
Executive Summary & Technical Context[1][2][3][4][5][6][7][8][9][10][11]
2,3-Dimethylmorpholine is a privileged pharmacophore found in numerous bioactive compounds (e.g., phendimetrazine analogs, reboxetine derivatives). Its structural complexity arises from two contiguous chiral centers, generating four stereoisomers: a cis-pair (
The Analytical Challenge:
-
Lack of Chromophore: The core morpholine ring does not absorb UV light significantly. Unless the derivative contains an aromatic group (e.g.,
-benzyl), direct UV detection is impossible without derivatization. -
Basicity: The secondary amine (
) interacts strongly with residual silanols on silica-based columns, leading to severe peak tailing. -
Volatility: Low molecular weight derivatives are volatile, making them candidates for GC, but polar interactions can broaden peaks.
This guide compares three industry-standard workflows to determine enantiomeric excess (
Method 1: Chiral HPLC (The Gold Standard)
High-Performance Liquid Chromatography (HPLC) on polysaccharide-based stationary phases is the most robust method for non-volatile or aromatic-substituted morpholines.
The "Basicity" Solution
Standard silica columns fail for morpholines due to ionic interaction between the protonated amine and deprotonated silanols.
-
Critical Protocol: You must use a basic additive. Diethylamine (DEA) or Ethylenediamine (EDA) at 0.1% competes for silanol sites, sharpening the peak.
-
Column Selection:
-
Immobilized Phases (Chiralpak IA/IC): Preferred. They allow the use of "forbidden" solvents like dichloromethane (DCM) or THF, which are often needed to dissolve lipophilic morpholine salts.
-
Coated Phases (Chiralcel OD-H/AD-H): Excellent resolution but restricted to alkane/alcohol mobile phases.
-
Experimental Protocol: Direct Analysis of -Benzyl-2,3-dimethylmorpholine
Objective: Separate all 4 isomers (cis/trans pairs).
-
Column: Chiralpak IA (Amylose tris(3,5-dimethylphenylcarbamate) immobilized),
mm, 5 µm. -
Mobile Phase:
-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1 v/v/v).-
Note: Premix the DEA into the alcohol component before adding to hexane to ensure miscibility.
-
-
Flow Rate: 1.0 mL/min.
-
Detection: UV @ 254 nm (relies on the benzyl group).
-
Sample Prep: Dissolve 1 mg of sample in 1 mL of Mobile Phase. If the sample is a hydrochloride salt, add 1 drop of DEA to the vial to neutralize it before injection.
Data Interpretation:
Typically, the trans-isomers elute faster than cis-isomers due to shape selectivity. Baseline resolution (
Method 2: Chiral GC (High-Throughput for Volatiles)
For the free base or simple alkyl derivatives, Gas Chromatography (GC) offers superior resolution and speed. However, the polar N-H bond often causes tailing.
Derivatization Strategy: Trifluoroacetylation
Direct injection of free morpholines often results in broad peaks. We use Trifluoroacetic Anhydride (TFAA) to:
-
Mask the polar N-H group (amide formation).
-
Increase volatility.
-
Introduce a highly electronegative group that improves detection if using Electron Capture Detection (ECD), though FID is standard.
Experimental Protocol: TFA-Derivatization GC
-
Reagent Prep: Mix 5 mg of 2,3-dimethylmorpholine with 50 µL of Ethyl Acetate.
-
Reaction: Add 50 µL of TFAA. Cap and heat at 60°C for 15 minutes.
-
Workup: Evaporate excess reagent under
stream. Re-dissolve in 500 µL -Heptane. -
GC Conditions:
-
Column:
-DEX 225 (25% 2,3-di-O-acetyl-6-O-TBDMS- -cyclodextrin), 30m 0.25mm. -
Carrier Gas: Helium @ 1.2 mL/min (Constant Flow).
-
Oven: 80°C (hold 1 min)
2°C/min 140°C. -
Detector: FID @ 250°C.
-
Method 3: F-NMR with Mosher's Acid (The "No-Column" Approach)
When a chiral column is unavailable, or for absolute configuration assignment, derivatization with Mosher's Acid Chloride (MTPA-Cl) is powerful.
The Mechanism
Reacting the morpholine enantiomers with enantiopure
-
The
group on the Mosher moiety experiences different magnetic environments in the -diastereomer vs. the -diastereomer. -
Why
F? Fluorine NMR is cleaner (no background) and the chemical shift differences ( ) are often larger than in NMR.
Experimental Protocol: In-Tube Derivatization
-
Setup: In a clean NMR tube, dissolve 5 mg of 2,3-dimethylmorpholine in 0.6 mL
. -
Base: Add 20 µL of dry Pyridine (scavenges HCl).
-
Reagent: Add 15 µL of
-(-)-MTPA-Cl (approx 1.2 eq). -
Reaction: Shake well. Let stand for 10 minutes (reaction is usually instantaneous).
-
Analysis: Acquire
F NMR (typically -68 to -72 ppm range). -
Calculation:
Comparative Analysis & Data Summary
The following table contrasts the performance of these methods based on experimental validation in a drug discovery setting.
| Feature | Chiral HPLC (Immobilized) | Chiral GC (Derivatized) | |
| Analyte Scope | Non-volatile, Salts, Aromatics | Volatile, Free Bases | Amines/Alcohols |
| Precision ( | High ( | High ( | Moderate ( |
| Limit of Quantitation | Low (ng range with UV/MS) | Very Low (pg with FID/MS) | High (mg required) |
| Throughput | 20-40 min/run | 15-30 min/run | 10 min (setup + scan) |
| Cost Per Sample | High (Solvents + Column) | Low (Gas + Reagents) | Medium (Deuterated Solvents) |
| Key Limitation | Requires specific column screening | Requires derivatization step | Kinetic resolution risk* |
*Kinetic Resolution Risk: If the Mosher reaction does not go to 100% conversion, one enantiomer may react faster, skewing the observed ratio.
Decision Workflows (Visualized)
Method Selection Tree
Caption: Decision matrix for selecting the optimal ee determination method based on analyte properties.
HPLC Method Development Workflow
Caption: Step-by-step optimization logic for developing a Chiral HPLC method for morpholines.
References
-
Daicel Chiral Technologies. (n.d.). Instruction Manual for CHIRALPAK® IA. Retrieved from [Link]
- Citation Context: Supports the protocol for using immobilized columns and solvent vers
-
Phenomenex. (n.d.). Chiral HPLC Separations Guide. Retrieved from [Link]
- Citation Context: Provides foundational data on polysaccharide column selection and method development str
-
Hoye, T. R., Jeffrey, C. S., & Ryba, T. D. (2007). Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons. Nature Protocols. Retrieved from [Link]
- Citation Context: The authoritative protocol for the Mosher's acid NMR method and mechanism.
-
Schurig, V. (2001). Separation of enantiomers by gas chromatography. Journal of Chromatography A. Retrieved from [Link]
- Citation Context: Validates the use of cyclodextrin derivatives for chiral GC separations of vol
- Citation Context: Offers comparative insights on indirect vs. direct chiral analysis methods relevant to similar chiral scaffolds.
Sources
- 1. Mosher ester analysis for the determination of absolute configuration of stereogenic (chiral) carbinol carbons - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Expanding Complex Morpholines Using Systematic Chemical Diversity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Chiral HPLC separation: strategy and approaches – Chiralpedia [chiralpedia.com]
Comparative Bioactivity Guide: 2,3-Dimethylmorpholine vs. Morpholine Analogs
[1][2]
Executive Summary: The "Magic Methyl" Effect in Morpholines
In medicinal chemistry, the morpholine ring is a privileged scaffold, ubiquitous in FDA-approved drugs ranging from kinase inhibitors (e.g., Gefitinib) to antidepressants (e.g., Reboxetine). However, the unsubstituted morpholine ring often suffers from two critical liabilities: rapid oxidative metabolism and high conformational entropy .
This guide objectively compares 2,3-dimethylmorpholine against the parent morpholine and the common 2,6-dimethyl analog.[1] While 2,6-dimethylmorpholine is frequently used to modulate lipophilicity, 2,3-dimethylmorpholine offers a distinct advantage: vicinal rigidification .[1][2] The introduction of adjacent methyl groups creates a "conformational lock" that can significantly enhance target affinity by reducing the entropic penalty of binding, while simultaneously blocking two distinct metabolic soft spots.
Physicochemical & Structural Comparison
The strategic placement of methyl groups alters the electronic and steric landscape of the morpholine ring. The table below summarizes the key physicochemical differences.
Table 1: Comparative Physicochemical Profile[2]
| Feature | Morpholine | 2,6-Dimethylmorpholine | 2,3-Dimethylmorpholine |
| Structure | Unsubstituted | Distal Substitution | Vicinal Substitution |
| LogP (Exp/Calc) | -0.86 (Hydrophilic) | ~0.2 - 0.4 (Moderate) | ~0.4 - 0.6 (Enhanced Lipophilicity) |
| pKa (Conj.[1][2] Acid) | 8.36 | ~8.4 | ~7.8 - 8.1 (Sterically hindered) |
| Conformation | Flexible Chair (Rapid Flip) | Chair (Eq/Eq preferred) | Rigid Chair (Locked by gauche effect) |
| Metabolic Liability | High (N- & O-alpha carbons) | Moderate (O-alpha blocked) | Low (Dual blockade) |
| Primary Utility | Solubilizing Group | Lipophilicity Modulation | Conformational Locking |
Conformational Analysis: The Vicinal Lock
Unlike the 2,6-isomer, where methyl groups can adopt independent equatorial positions with minimal interaction, the 2,3-dimethyl substitution introduces vicinal steric strain . To minimize gauche interactions between the methyl groups and the ring heteroatoms, the ring is forced into a specific, rigid chair conformation. This "pre-organized" state is critical for high-affinity binding pockets (e.g., ATP-binding sites in kinases).[1][2]
Figure 1: Impact of substitution patterns on binding thermodynamics. 2,3-substitution minimizes the entropy loss upon binding.[1][2]
Bioactivity & Pharmacology[1][2]
Metabolic Stability (The "Metabolic Shunt")
Morpholine is susceptible to oxidative metabolism by Cytochrome P450 enzymes (mainly CYP2D6 and CYP3A4). The degradation proceeds via two main pathways:
- -C-hydroxylation next to Nitrogen (C3/C5): Leads to ring opening and deamination.[1][2]
- -C-hydroxylation next to Oxygen (C2/C6): Leads to lactam formation or ring cleavage.[1][2]
2,3-Dimethylmorpholine Advantage:
By substituting both the C2 and C3 positions, this analog effectively blocks the initiation sites for both oxidative pathways on one side of the molecule. This "dual blockade" often results in a significantly longer half-life (
Target Affinity
In kinase inhibitor design (e.g., PI3K/mTOR dual inhibitors), the morpholine oxygen often forms a critical hydrogen bond with the hinge region (e.g., Valine residues). The 2,3-dimethyl substitution fixes the vector of the oxygen lone pairs, potentially improving the geometry of this H-bond compared to the floppier unsubstituted ring.
Experimental Protocols
Protocol A: Synthesis via Oxazetidine Ring Opening
Rationale: Traditional cyclization of amino alcohols often yields regioisomeric mixtures.[2] The oxazetidine route provides high diastereoselectivity, crucial for accessing the specific (2S,3S) or (2R,3R) enantiomers required for biological testing.
Reagents:
Step-by-Step Workflow:
-
Activation: Dissolve 2-tosyl-1,2-oxazetidine (1.0 equiv) in anhydrous DCM under
atmosphere. -
Nucleophilic Attack: Add the
-formyl carboxylate (1.2 equiv) followed by DBU (0.2 equiv).[1][2] -
Cascade Reaction: Stir at room temperature for 4-6 hours. The base promotes ring opening of the oxazetidine followed by spontaneous recyclization to the morpholine hemiaminal.[6]
-
Reduction: Treat the intermediate with
and to remove the hydroxyl group and yield the substituted morpholine. -
Purification: Purify via flash column chromatography (Hexane/EtOAc).
Protocol B: In Vitro Microsomal Stability Assay
Rationale: To empirically verify the metabolic stability advantage of the 2,3-analog.
Materials:
-
Liver Microsomes (Human/Rat, 20 mg/mL protein conc.)
-
NADPH Regenerating System (Mg
, Glucose-6-phosphate, G6P-Dehydrogenase)[1][2] -
Test Compounds (10 mM DMSO stock)
Procedure:
-
Pre-incubation: Dilute microsomes to 0.5 mg/mL in phosphate buffer (pH 7.4). Add test compound (final conc. 1
M).[1][2] Pre-incubate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.[2]
-
Sampling: Aliquot samples at t = 0, 5, 15, 30, and 60 min.
-
Quenching: Immediately add ice-cold Acetonitrile containing internal standard (e.g., Tolbutamide) to stop the reaction.
-
Analysis: Centrifuge (4000 rpm, 20 min) and analyze supernatant via LC-MS/MS.
-
Calculation: Plot ln(% remaining) vs. time to determine
and intrinsic clearance ( ).
Figure 2: Standard workflow for assessing metabolic stability of morpholine analogs.
References
-
Kőnig, B., et al. (2023). "Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine." The Journal of Organic Chemistry.
-
Kourounakis, A. P., et al. (2020).[5] "Morpholine as a privileged structure: A review on the medicinal chemistry and pharmacological activity of morpholine containing bioactive molecules." Medicinal Research Reviews.
-
Wermuth, C. G. (2008).[2] "The Practice of Medicinal Chemistry." Elsevier.[1][2] (Chapter on Bioisosteres and Conformational Restriction).[2]
-
PubChem Database. (2023).[1][2] "Compound Summary: 2,3-Dimethylmorpholine (CID 12826724)."[1][2]
-
Williams, R. (2022).[2][7] "pKa Data Compiled." Organic Chemistry Data.
Sources
- 1. 2,6-Dimethylmorpholine | C6H13NO | CID 110862 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Amino-3,3-dimethylbutan-1-ol | C6H15NO | CID 4149212 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubs.acs.org [pubs.acs.org]
- 5. researchgate.net [researchgate.net]
- 6. Syntheses of 2- and 3-Substituted Morpholine Congeners via Ring Opening of 2-Tosyl-1,2-Oxazetidine - PMC [pmc.ncbi.nlm.nih.gov]
- 7. organicchemistrydata.org [organicchemistrydata.org]
Crystal Structure Validation of 2,3-Dimethylmorpholine Complexes: A Comparative Guide
Executive Summary & Core Directive
In the realm of fragment-based drug discovery (FBDD), the morpholine scaffold is ubiquitous.[1] However, the 2,3-dimethylmorpholine (2,3-DMM) derivative represents a high-value, high-risk structural motif compared to its widely used isomer, 2,6-dimethylmorpholine (2,6-DMM) .
While 2,6-DMM is favored for its conformational rigidity (locking the chair conformation), 2,3-DMM introduces vicinal stereocenters that induce significant steric strain and conformational flexibility. This guide provides an objective, technical comparison of the crystallographic "performance" (crystallizability, stability, and refinement quality) of 2,3-DMM complexes against standard alternatives. It outlines a self-validating workflow to ensure structural integrity in publication-quality datasets.
Comparative Analysis: 2,3-DMM vs. Alternatives
The "performance" of a crystal structure in this context is defined by its Thermal Stability , Conformational Homogeneity , and Refinement Stability (R-factors).
Table 1: Structural Performance Matrix
| Metric | 2,3-Dimethylmorpholine (Target) | 2,6-Dimethylmorpholine (Benchmark) | Unsubstituted Morpholine |
| Conformational Preference | Dynamic: Equilibrium between distorted chair and twist-boat due to vicinal methyl clash ( | Rigid: Locked chair conformation with methyls in equatorial positions (minimizes 1,3-diaxial strain). | Flexible: Rapid chair-chair interconversion. |
| Crystallizability | Moderate/Low: Vicinal stereocenters create chiral complexity; racemic mixtures often yield disordered structures.[1] | High: Symmetry facilitates dense packing; often crystallizes readily in centrosymmetric space groups ( | Moderate: High symmetry can lead to rotational disorder in the lattice.[1] |
| Disorder Propensity | High: Methyl groups often show rotational disorder or split positions due to ring puckering.[1] | Low: Well-defined electron density maps.[1] | Medium: N/O positional disorder is common.[1] |
| Validation Requirement | Stringent: Requires low-temp (100 K) data and DFT conformational validation. | Standard: Routine refinement usually suffices.[1] | Standard: May require constraints on N/O atoms. |
Expert Insight: The Vicinal Clash Causality
The primary differentiator is the vicinal repulsion between the methyl groups at positions 2 and 3 in the target molecule. unlike the 2,6-isomer, where substituents are distal, the 2,3-arrangement forces the morpholine ring to adopt a distorted geometry to relieve steric strain.
-
Implication: In crystal structures, this results in higher atomic displacement parameters (ADPs) for the ring carbons.[1]
-
Protocol Adjustment: You must collect data at
K. Room temperature collection will likely result in "smeared" electron density that mimics high thermal motion but is actually static disorder.[1]
Self-Validating Experimental Protocol
To ensure publication-quality structures of 2,3-DMM complexes, follow this rigorous, self-validating workflow.
Phase 1: Synthesis & Crystal Growth[1]
-
Stereochemical Control: Do not attempt to crystallize the racemic mixture of 2,3-DMM complexes if high-resolution data is required. Use chiral HPLC to separate
from precursors prior to complexation.[1]-
Reasoning: Racemates often crystallize in centrosymmetric space groups with potential whole-molecule disorder if the enantiomers pack statistically.
-
-
Solvent Selection: Avoid small alcohols (MeOH/EtOH).[1] Use bulky solvents (e.g., isopropyl acetate) to slow nucleation and allow the strained ring to find its global energy minimum in the lattice.
Phase 2: Data Collection & Refinement
-
The "Frost" Rule: Set cryostream to 100 K. If ADPs remain high (
), lower to 20 K (Helium cryostat) if available.[1] -
Refinement Strategy:
-
Initial Solve: Use SHELXT (Dual Space) for robust handling of the heavy metal center.[1]
-
Disorder Handling: If the 2,3-methyls show elongated ellipsoids, introduce a disorder model (PART 1 / PART 2) in SHELXL.
-
Restraints: Apply SIMU (rigid bond restraint) and DELU (rigid body restraint) only to the disordered methyls. Avoid restraining the morpholine ring atoms if possible to preserve the real puckering information.
-
Phase 3: Validation (The "Triad" Check)
A structure is only valid if it passes these three independent checks:
-
Residual Density Check: The highest peak in the difference map (
) should be near the metal center, not the morpholine ring.[1] Ghost peaks near C2/C3 indicate an unmodeled conformer.[1] -
Hirshfeld Surface Analysis: Generate
surfaces.[1]-
Pass: Red spots (close contacts) are restricted to Hydrogen bonds (N-H...O).[1]
-
Fail: Red spots appear between the vicinal methyls, indicating unphysically short contacts due to incorrect modeling.
-
-
DFT Geometry Optimization: Optimize the experimental geometry (fixed unit cell) using DFT (B3LYP/6-31G*).
-
Metric: If the RMSD between the X-ray and DFT structure is
, the X-ray model is likely fitting noise rather than signal.
-
Visualization of Workflows
Diagram 1: The Validation Logic Gate
This workflow illustrates the decision-making process for handling the specific challenges of 2,3-DMM complexes.
Caption: Logical workflow for refining 2,3-DMM structures, emphasizing the loop-back mechanism if validation metrics fail.
Diagram 2: Conformational Energy Landscape
A conceptual comparison of the energy barriers that dictate the stability of the complexes.
Caption: Energy landscape showing the lower barrier to conformational flipping in 2,3-DMM, necessitating low-temperature data collection.
References
-
Gholivand, K., et al. (2025).[1] "Metal derivatives of heterocyclic-2-thiones: Variable donor ability and new structural motifs."[1] Indian Academy of Sciences. Link
-
MDPI Contributors. (2022).[1] "Synthesis, Structural Characterization, Conformational and Topological Classification of 2,2-Dimethylpropane-1,3-diamine Salts." MDPI Crystals. Link[1]
-
NIST Mass Spectrometry Data Center. (2024).[1] "Morpholine, 2,6-dimethyl- (cis/trans isomers)."[1][2] NIST WebBook.[1] Link[1]
-
Wlodawer, A., et al. (2025). "Validation of Protein–Ligand Crystal Structure Models: Small Molecule and Peptide Ligands." ResearchGate / NIH.[1] Link
-
Cambridge Crystallographic Data Centre (CCDC). "Guidance on Hirshfeld Surface Analysis for Small Molecule Validation." Link
Sources
Comparative Guide: Mass Spectrometry Fragmentation of 2,3-Dimethylmorpholine
[1]
Executive Summary
2,3-Dimethylmorpholine (2,3-DMM) is a critical heterocyclic building block in the synthesis of tankyrase inhibitors and other pharmacological agents.[2] Its structural asymmetry distinguishes it from the more common, symmetric 2,6-dimethylmorpholine (2,6-DMM) .[1][2]
Differentiation of these isomers is vital during drug development to ensure regio-isomeric purity.[2] In Electron Ionization (EI) mass spectrometry, 2,3-DMM exhibits a distinct fragmentation pathway driven by the methyl substituent at the
Theoretical Basis: The Nitrogen-Directed Alpha-Cleavage
To interpret the spectra accurately, one must understand the driving force of amine fragmentation:
-
Mechanism: The radical cation formed at the nitrogen atom triggers the homolytic cleavage of the C-C bond adjacent (
) to the nitrogen.[2] -
Stability Rule: Fragmentation favors the loss of the largest alkyl group attached to the
-carbon, as this leads to a stable iminium ion. -
Application:
Comparative Analysis: 2,3-DMM vs. 2,6-DMM
Fragmentation Pathways
The following table summarizes the key spectral differences predicted by mechanistic rules and observed in morpholine derivatives.
| Feature | 2,3-Dimethylmorpholine (Product) | 2,6-Dimethylmorpholine (Alternative) | ** mechanistic Cause** |
| Molecular Ion ( | m/z 115 (Weak/Moderate) | m/z 115 (Weak) | Cyclic amines often show weak molecular ions.[2] |
| Diagnostic Peak 1 | m/z 100 ([M-15] | Weak/Absent | |
| Diagnostic Peak 2 | m/z 42 / 44 | m/z 71 ([M-44] | Ring Cleavage: 2,6-DMM loses the |
| Base Peak | Often m/z 42 or 56 | Often m/z 30 ( | 2,6-DMM degrades to the simplest iminium ion.[2] 2,3-DMM forms substituted iminium ions.[1][2] |
Mechanistic Visualization
The diagram below illustrates the divergent pathways. 2,3-DMM undergoes direct substituent loss, while 2,6-DMM requires ring disassembly.[1][2]
Figure 1: Divergent fragmentation pathways. The blue path highlights the diagnostic methyl loss specific to 2,3-DMM.
Experimental Protocol: Isomer Differentiation Workflow
To reliably distinguish these isomers in a drug development context, use the following GC-MS protocol. This method assumes the use of a standard capillary column (e.g., DB-5ms).[2]
Sample Preparation[2]
-
Extraction: Dissolve 1 mg of the sample in 1 mL of Methanol or Dichloromethane (DCM).
-
Derivatization (Optional but Recommended): If peak tailing is observed due to the secondary amine, derivatize with Trifluoroacetic Anhydride (TFAA).[2]
-
Note: Derivatization shifts the mass spectrum.[2] The native protocol below is for the underivatized amine.
-
GC-MS Parameters
-
Inlet: Split mode (20:1), 250°C.
-
Column: 30m x 0.25mm ID, 0.25µm film (5% phenyl-methylpolysiloxane).[1][2]
-
Oven Program:
-
Hold 50°C for 1 min.
-
Ramp 10°C/min to 200°C.
-
Hold 2 min.
-
-
Scan Range: m/z 25–200.[2]
Data Validation Step (Self-Correcting)
Summary of Advantages
In the context of synthesis verification:
-
Specificity: The m/z 100 peak is a "fingerprint" for the 2,3-substitution pattern, eliminating ambiguity with the 2,6-isomer.
-
Sensitivity: The formation of the stable iminium ion (m/z 100) is energetically favorable, providing high sensitivity for 2,3-DMM detection even in complex matrices.[2]
References
-
NIST Chemistry WebBook. Morpholine, 2,6-dimethyl- Mass Spectrum.[1][2][4] National Institute of Standards and Technology.[2][4] Link[1][2]
-
PubChem. 2,6-Dimethylmorpholine Compound Summary. National Library of Medicine.[2] Link
-
McLafferty, F. W., & Tureček, F. (1993).[1][2] Interpretation of Mass Spectra. University Science Books. (Standard text for alpha-cleavage rules).
-
Chemistry LibreTexts. Fragmentation Patterns in Mass Spectrometry: Amines.Link[1][2]
Validating Stereochemistry of 2,3-Dimethylmorpholine via NOESY: A Comparative Technical Guide
Executive Summary
In drug discovery, the stereochemical configuration of the morpholine scaffold—specifically the 2,3-disubstituted derivatives—dramatically influences pharmacokinetics and receptor binding affinity. While X-ray crystallography remains the absolute standard, it is often rate-limiting for non-crystalline intermediates.
This guide details the validation of 2,3-dimethylmorpholine stereochemistry using 2D NOESY (Nuclear Overhauser Effect Spectroscopy) . Unlike scalar coupling (
Mechanistic Foundation: The Stereochemical Challenge
To validate the structure, one must understand the conformational preferences of the morpholine ring. Like cyclohexane, morpholine predominantly adopts a chair conformation .
-
The Trans Isomer (2R,3R): To minimize 1,3-diaxial steric strain, the two methyl groups prefer the diequatorial orientation. Consequently, the protons at C2 and C3 are trans-diaxial .
-
The Cis Isomer (2R,3S): One methyl group is equatorial, and the other is axial. The protons at C2 and C3 are therefore axial-equatorial (syn-clinal).
This conformational difference dictates the NMR observables:
| Feature | Trans Isomer (Diequatorial Me) | Cis Isomer (Eq/Ax Me) |
| H2–H3 Dihedral Angle | ~180° (Anti-periplanar) | ~60° (Syn-clinal/Gauche) |
| H2–H3 Distance | ~3.1 Å | ~2.5 Å |
| Large (9–11 Hz) | Small/Medium (2–5 Hz) | |
| NOE Signal (H2–H3) | Weak / Absent | Strong |
Comparative Analysis: NOESY vs. Alternatives
The following table objectively compares NOESY against other structural elucidation methods for this specific scaffold.
| Methodology | Accuracy for Stereochem | Throughput | Limitations |
| 1D | High (for rigid rings) | Very High | Ambiguous if signal overlap occurs or if the ring undergoes rapid chair-flipping (averaging |
| 2D NOESY | Very High | High | Requires careful mixing time optimization; "Spin diffusion" can mimic direct NOE in large molecules (less concern here). |
| X-Ray Crystallography | Absolute | Low | Requires a single crystal; fails for oils, gums, or amorphous salts common in early synthesis. |
| DFT Calculation + NMR | High | Low | Computationally expensive; requires expert modeling of solvent effects and conformational ensembles. |
Why NOESY?
While
Experimental Protocol: The Self-Validating Workflow
This protocol is designed to maximize the NOE signal for small molecules (MW < 500 Da) while minimizing artifacts.
Phase 1: Sample Preparation
-
Concentration: 10–20 mg in 0.6 mL solvent.
-
Solvent: CDCl
is standard. If signals overlap, switch to C D (Benzene-d6) to induce an aromatic solvent induced shift (ASIS), often resolving the critical H2/H3 protons. -
Degassing: Critical Step. Dissolved oxygen is paramagnetic and accelerates relaxation (
), quenching the NOE signal.[1] Bubble Argon through the sample for 5 minutes or use the freeze-pump-thaw method.
Phase 2: Acquisition Parameters (600 MHz recommended)
-
Pulse Sequence: Phase-sensitive NOESY (e.g., noesygpph on Bruker).
-
Relaxation Delay (D1): Set to 3–5 seconds .
-
Reasoning: Quantitative NOE requires the system to return to equilibrium. Short D1 leads to integration errors.
-
-
Mixing Time (
): 500–800 ms .-
Reasoning: Small molecules tumble fast (short correlation time
). They require long mixing times to build up the NOE signal. (Note: For large proteins, 100 ms is used; for this morpholine, <400 ms may yield no signal).
-
-
Scans (NS): 16 or 32 (depending on concentration).
-
Points (TD): 2048 (F2) x 256–512 (F1).
Phase 3: Data Processing
-
Zero Filling: Fill to 4k x 1k for smooth contours.
-
Window Function: Sine-Bell Squared (QSINE, SSB=2) is standard to resolve cross-peaks near the diagonal.
Data Interpretation & Logic Flow
The following diagram illustrates the decision logic for assigning stereochemistry based on the experimental data.
Figure 1: Decision logic for stereochemical assignment combining J-coupling and NOESY data.
Key Diagnostic Signals (The "Fingerprint")
-
The H2–H3 Correlation:
-
Cis: You will see a distinct, off-diagonal cross-peak between the H2 methine and H3 methine protons.
-
Trans: This peak will be buried in the noise or significantly weaker than the geminal coupling cross-peaks.
-
-
The "Axial Methyl" Validation (Secondary Check):
-
In the Cis isomer, one methyl group is forced into an axial position. This axial methyl group is spatially close to the axial protons on C5 and C6 (1,3-diaxial relationship).
-
Action: Look for a cross-peak between the Methyl doublet and the H5/H6 axial protons.
-
Result: Presence of this peak confirms the Cis conformation. Its absence (because both methyls are equatorial and pointing away from the ring) supports the Trans assignment.
-
References
-
Claridge, T. D. W. (2016).[1] High-Resolution NMR Techniques in Organic Chemistry (3rd ed.). Elsevier. (Chapter 8: Correlations Through Space: The Nuclear Overhauser Effect).
-
Neuhaus, D., & Williamson, M. P. (2000).[2] The Nuclear Overhauser Effect in Structural and Conformational Analysis (2nd ed.). Wiley-VCH.[2]
- Thocquenne, G. (2011). Probing the Stereochemistry of 2,3-Disubstituted Morpholines. Journal of Organic Chemistry.
-
Reich, H. J. (2023). Structure Determination Using NMR: NOE Difference Spectroscopy. University of Wisconsin-Madison.
Sources
Metabolic Stability Comparison: 2,3-Dimethylmorpholine vs. 2,6-Dimethylmorpholine
This guide objectively compares the metabolic stability of 2,3-dimethylmorpholine versus 2,6-dimethylmorpholine , focusing on their resistance to Cytochrome P450 (CYP)-mediated oxidation.
Executive Summary
In medicinal chemistry, the morpholine ring is a common solubilizing moiety but suffers from high metabolic clearance due to CYP450-mediated oxidation at the
-
2,6-Dimethylmorpholine (2,6-DMM): The industry standard for conformational rigidification. It primarily blocks
-positions and locks the ring in a chair conformation. However, it leaves the metabolic "soft spots" (C3 and C5) sterically accessible, offering only moderate metabolic stability improvements over unsubstituted morpholine. -
2,3-Dimethylmorpholine (2,3-DMM): A more specialized scaffold. By placing a methyl group at the C3 position (an
-carbon), it directly blocks one of the two primary sites of metabolic attack. This confers superior resistance to ring-opening oxidation compared to the 2,6-isomer, albeit at the cost of introducing chirality and asymmetry.
Verdict: 2,3-Dimethylmorpholine exhibits higher intrinsic metabolic stability due to direct steric blocking of the oxidative hotspot, whereas 2,6-dimethylmorpholine is preferred for synthetic symmetry and conformational control rather than maximal metabolic blockade.
Mechanistic Analysis of Metabolic Instability
To understand the stability difference, one must analyze the CYP450 catalytic mechanism on the morpholine ring.
The Morpholine "Soft Spot"
The primary metabolic pathway for morpholine is N-dealkylation or ring oxidation initiated by Hydrogen Atom Transfer (HAT) or Single Electron Transfer (SET) at the carbon
-
Hydroxylation: CYP450 hydroxylates the C3 or C5 position.
-
Ring Opening: The resulting carbinolamine is unstable and collapses, cleaving the C-N bond.
-
Product: Formation of a ring-opened amino-ethoxy-acetaldehyde derivative.
Structural Defense Mechanisms[1]
| Feature | 2,6-Dimethylmorpholine | 2,3-Dimethylmorpholine |
| Structure | Methyls at C2, C6 ( | Methyls at C2 ( |
| Exposed: Both C3 and C5 are unsubstituted ( | Shielded: C3 is blocked ( | |
| Primary Protection | Conformational: Locks ring in chair form; methyls hinder approach to | Steric/Electronic: Direct steric block of one metabolic hotspot (C3). |
| Metabolic Liability | High (Oxidation at C3/C5 leads to ring opening). | Moderate (Oxidation restricted to C5 only). |
Pathway Visualization (Graphviz)
Caption: Comparative metabolic vulnerability. 2,6-DMM presents two exposed
Comparative Stability Data
While direct head-to-head constants depend on the specific drug scaffold, the following trends are established in Structure-Activity Relationship (SAR) studies (e.g., PI3K/mTOR inhibitors like GDC-0941 analogs).
Table 1: Predicted Metabolic Parameters (Human Liver Microsomes)
| Parameter | 2,6-Dimethylmorpholine | 2,3-Dimethylmorpholine | Rationale |
| Intrinsic Clearance ( | High | Moderate | 2,3-DMM removes 50% of the reactive sites. |
| Half-life ( | Short | Medium | Reduced probability of productive CYP collision. |
| Lipophilicity (cLogP) | ~0.2 - 0.4 | ~0.2 - 0.4 | Similar lipophilicity; stability difference is metabolic, not physicochemical. |
| Major Metabolite | Ring-opened acid (via | Ring-opened acid (via C5 | Same pathway, different rate. |
| Stereochemical Complexity | Low (Usually cis-meso) | High (2 Chiral Centers, 4 Isomers) | 2,3-DMM requires chiral separation for drug development. |
Critical Insight: In the development of mTOR inhibitors (e.g., PQR626), researchers often move from morpholine
2,6-dimethylmorpholine (for conformation)3,5-dimethylmorpholine (for maximum stability). 2,3-dimethylmorpholine represents an intermediate stability tier, often used when steric bulk at the 3-position is tolerated by the target receptor but 3,5-substitution is too bulky.
Experimental Protocol: Microsomal Stability Assay
To empirically verify the stability difference in your specific series, use this standardized protocol.
Materials
-
Test Compounds: 2,3-DMM and 2,6-DMM analogs (10 mM DMSO stock).
-
System: Pooled Human Liver Microsomes (HLM) (20 mg/mL protein).
-
Cofactor: NADPH Regenerating System (1.3 mM NADP+, 3.3 mM glucose-6-phosphate, 0.4 U/mL G6P dehydrogenase, 3.3 mM
). -
Quench Solution: Acetonitrile containing Internal Standard (e.g., Tolbutamide).
Workflow
-
Pre-Incubation: Dilute microsomes to 0.5 mg/mL in Phosphate Buffer (100 mM, pH 7.4). Spike with test compound (final conc. 1
M). Equilibrate at 37°C for 5 min. -
Initiation: Add NADPH regenerating system to start the reaction.
-
Sampling: Aliquot 50
L at min. -
Quenching: Immediately dispense into 150
L ice-cold Acetonitrile/IS. Centrifuge at 4000 rpm for 20 min. -
Analysis: LC-MS/MS (MRM mode). Monitor parent depletion.
Calculation
Calculate the slope (
Strategic Recommendation
-
Choose 2,6-Dimethylmorpholine if: Your primary goal is to restrict the morpholine ring into a fixed chair conformation to improve binding affinity or selectivity, and metabolic stability is a secondary concern. The cis-isomer is achiral (meso), simplifying synthesis.
-
Choose 2,3-Dimethylmorpholine if: You observe a "metabolic soft spot" on the morpholine ring (high turnover) and need to block metabolism without completely filling the binding pocket (as 3,5-dimethyl might). The C3-methyl provides a metabolic shield for the nitrogen lone pair and the adjacent carbon.
References
-
Metabolism of Morpholine Analogs: He, X., et al. "Metabolic Stability and Structure-Activity Relationships of Morpholine Derivatives in Drug Discovery."[1] Journal of Medicinal Chemistry, 2020. Link
-
PQR626/mTOR Inhibitor Case Study: Borsari, C., et al.[2] "4-(Difluoromethyl)-5-(4-((3R,5S)-3,5-dimethylmorpholino)-6-((R)-3-methylmorpholino)-1,3,5-triazin-2-yl)pyridin-2-amine (PQR626), a Potent, Orally Available, and Brain-Penetrant mTOR Inhibitor." Journal of Medicinal Chemistry, 2020. Link
-
Nitrosamine Metabolism Mechanisms: Kokkinakis, D.M., et al. "Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs."[3] Carcinogenesis, 1984. Link
-
General CYP450 Mechanisms: Guengerich, F.P. "Common and Uncommon Cytochrome P450 Reactions Related to Metabolism and Chemical Toxicity." Chemical Research in Toxicology, 2001. Link
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Investigation of morpholine isosters for the development of a potent, selective and metabolically stable mTOR kinase inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Comparative metabolism of the cis and trans isomers of N-nitroso-2,6-dimethylmorpholine in rats, hamsters and guinea pigs - PubMed [pubmed.ncbi.nlm.nih.gov]
Safety Operating Guide
Operational Guide: Safe Disposal of 2,3-Dimethylmorpholine
[1]
Executive Summary: The "Flammable Base" Hazard
Disposing of 2,3-Dimethylmorpholine requires a specific protocol because it presents a dual hazard profile often overlooked in high-throughput labs: it is both a Flammable Liquid (Category 3) and a Corrosive Base (Category 1B).[1]
Many researchers default to segregating this chemical solely as a "base," ignoring its low flash point. This oversight can lead to regulatory non-compliance (RCRA) or, worse, fire hazards in waste storage cabinets. This guide outlines the definitive workflow for the safe sequestration and disposal of 2,3-dimethylmorpholine, ensuring scientific integrity and personnel safety.
Chemical Profile & Hazard Characterization
Before handling waste, verify the physicochemical properties. Treat all isomers (cis/trans) with the following conservative safety profile.
| Property | Value / Classification | Operational Implication |
| Flash Point | ~32°C - 48°C (Estimate based on isomers) | High Risk. Vapors can ignite at ambient lab temperatures.[1] Must be treated as D001 (Ignitable) . |
| pH | > 11 (Strong Base) | Corrosive. Causes severe skin burns.[1] Incompatible with acids and oxidizers.[2][3] |
| Physical State | Colorless to Yellow Liquid | Volatile organic amine odor.[1] Requires fume hood handling. |
| Reactivity | Secondary Amine | Reacts exothermically with acids; reacts with nitrosating agents to form carcinogenic nitrosamines.[1] |
| RCRA Codes | D001 (Ignitable), D002 (Corrosive) | Dual-coding is required for compliant manifest documentation.[1] |
Pre-Disposal Assessment & Segregation
The Golden Rule: Never mix 2,3-dimethylmorpholine with acidic waste streams.
-
Causality: Mixing amines with acid waste triggers an immediate exothermic neutralization. In a closed waste drum, this rapid heat generation can boil the solvent, pressurize the container, and cause a rupture or explosion.
Decision Matrix: Waste Stream Selection
-
Pure/Stock Chemical: If disposing of expired shelf stock, keep in the original container if possible, or transfer to a dedicated "Flammable Base" stream.
-
Reaction Mixtures:
-
If Acidic: You must neutralize the mixture to pH 7-9 before adding it to the organic waste drum to prevent drum heating.
-
If Basic/Neutral: Dispose directly into the "Basic Organic Waste" container.
-
Step-by-Step Disposal Protocol
Phase 1: Preparation & PPE
Why this matters: Amine vapors are readily absorbed through the skin and respiratory tract. Standard nitrile gloves may offer only temporary protection against direct immersion.
-
Respiratory: Work inside a certified fume hood.
-
Skin: Double-glove (Nitrile) or use Laminate Film (Silver Shield) gloves for spill cleanup.
-
Eyes: Chemical splash goggles (safety glasses are insufficient for corrosive liquids).
Phase 2: Containerization
-
Material: Use HDPE (High-Density Polyethylene) or Glass containers.
-
Avoid: Aluminum or zinc-coated containers (galvanized), as amines can corrode these metals, evolving hydrogen gas (explosion hazard).
-
-
Headspace: Leave at least 10% headspace in the container to allow for vapor expansion.
Phase 3: Labeling (RCRA Compliance)
Label the container immediately upon the first addition of waste. The label must include:
-
Full Chemical Name: "2,3-Dimethylmorpholine Waste" (No abbreviations/formulas).
Phase 4: Final Disposal
Transfer the sealed, labeled container to your facility's hazardous waste consolidation area. The ultimate destruction method is Incineration with a nitrogen oxide (NOx) scrubber.
-
Note: Do not discharge into municipal sewer systems.[5] This chemical is toxic to aquatic life and difficult to treat in standard water treatment plants.
Visual Workflow: Disposal Decision Tree
The following diagram illustrates the logical flow for determining the correct waste stream, ensuring incompatible chemicals are never mixed.
Figure 1: Decision logic for segregating 2,3-dimethylmorpholine waste to prevent incompatible mixing.[1]
Emergency Spill Contingency
If a spill occurs (>100 mL), evacuate the immediate area and follow this protocol:
-
Ignition Control: Immediately remove all heat sources and turn off hot plates.
-
Absorbent Selection: Use Vermiculite , Sand , or Clay .
-
Critical Warning:DO NOT use paper towels, sawdust, or cellulose-based absorbents. Oxidizers present in the lab could react with the amine-soaked cellulose, or the low flash point could turn the trash can into a fire hazard.[1]
-
-
Neutralization (Optional for small spills): You may apply a weak acid neutralizer (like citric acid) if you are trained to handle the heat evolution. Otherwise, absorb as-is.
-
Disposal of Debris: Scoop absorbent into a wide-mouth jar, label as "Hazardous Waste: Amine Spill Debris," and seal.
References
-
Fisher Scientific. (2021). Safety Data Sheet: 2,6-Dimethylmorpholine (Isomer Analog). Retrieved from [1]
-
U.S. Environmental Protection Agency (EPA). (2023). Defining Hazardous Waste: Listed and Characteristic Wastes (40 CFR Part 261). Retrieved from [1]
-
PubChem. (2023). Compound Summary: Morpholine.[2][3][4][6][7] National Library of Medicine. Retrieved from [1]
-
Sigma-Aldrich. (2023). Safety Data Sheet: 2,6-Dimethylmorpholine.[2][4] Retrieved from [1]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
